Glycerol dehydrogenase
描述
属性
CAS 编号 |
9028-14-2 |
|---|---|
分子式 |
C10H14B2O2 |
分子量 |
187.8 g/mol |
InChI |
InChI=1S/2C5H7BO/c2*6-2-4-1-5(4)3-7/h2*2,5,7H,1,3H2 |
InChI 键 |
WKSDAFMSFHVKON-UHFFFAOYSA-N |
规范 SMILES |
[B]C=C1CC1CO.[B]C=C1CC1CO |
物理描述 |
Light yellow powder; [Sigma-Aldrich MSDS] |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Characterization of Glycerol Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol (B35011) dehydrogenase (GDH), a key enzyme in glycerol metabolism, has garnered significant attention for its catalytic role in converting glycerol to the valuable chemical dihydroxyacetone. This technical guide provides an in-depth overview of the discovery, characterization, and mechanistic understanding of this ubiquitous enzyme. We delve into its structural biology, enzymatic properties, and physiological functions across various organisms. Furthermore, this guide presents detailed experimental protocols for GDH analysis and summarizes key quantitative data to facilitate comparative studies. The intricate workflows and metabolic pathways involving glycerol dehydrogenase are also visualized to provide a comprehensive understanding for researchers and professionals in drug development and biotechnology.
Introduction: The Emergence of a Key Metabolic Player
This compound (EC 1.1.1.6) is an oxidoreductase that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone (DHA)[1][2]. This enzymatic reaction is the initial step in the oxidative pathway of glycerol metabolism in many microorganisms, particularly under anaerobic conditions[1]. The enzyme was first isolated and characterized from various bacteria, including Enterobacter aerogenes, Klebsiella aerogenes, and Bacillus stearothermophilus[2]. Early studies focused on its role in allowing these organisms to utilize glycerol as a carbon and energy source[1]. Over the years, research has expanded to elucidate its structure, catalytic mechanism, and physiological significance in a broader range of organisms, including Escherichia coli and Klebsiella pneumoniae[1][3].
Structural Elucidation: A Homooctameric Architecture
Structural studies, primarily using X-ray crystallography, have revealed that this compound is typically a homooctamer, composed of eight identical subunits[2][4][5]. Each monomer is a single polypeptide chain of approximately 370 amino acids with a molecular weight of around 42,000 Da[2].
The monomer itself is organized into two distinct domains: an N-terminal domain and a C-terminal domain[1][5]. A deep cleft between these two domains houses the active site[4][5].
-
N-terminal Domain: This domain contains a classic Rossmann fold, a structural motif commonly found in nucleotide-binding proteins, which is responsible for binding the NAD+ cofactor[1][4].
-
C-terminal Domain: This domain is primarily involved in substrate binding and catalysis[1].
A key feature of the active site is the presence of a divalent metal ion, typically zinc (Zn2+), which is crucial for the enzyme's catalytic activity. This zinc ion is tetrahedrally coordinated by amino acid residues, usually histidine and aspartate, and a water molecule[2].
An interesting structural characteristic is a flexible β-hairpin located between the two domains. The conformation of this hairpin can change depending on the binding of the NAD+ cofactor, a feature that is thought to contribute to the enzyme's efficiency[1].
Enzymatic Properties and Characterization
The catalytic activity of this compound has been extensively studied, with key parameters determined for the enzyme from various sources.
Kinetic Parameters
The kinetic properties of GDH vary depending on the source organism. The following table summarizes key kinetic parameters for glycerol oxidation.
| Organism | K_m (Glycerol) (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Optimal pH | Optimal Temperature (°C) |
| Klebsiella pneumoniae (KpGlyDH) | - | 87.1 ± 11.3 | - | 8.6 and 10.0 | - |
| Cellulomonas sp. | 11 | - | - | 10.0 - 10.5 | 50 |
| Citrobacter freundii | 1.27 | - | - | - | - |
| Thermotoga maritima (TmGlyDH) | - | - | - | 7.9 | >80 |
Note: Data is compiled from multiple sources and experimental conditions may vary.[3][6][7][8][9]
Substrate Specificity
This compound exhibits the highest specificity for glycerol. However, it can also oxidize other polyols, albeit with lower efficiency. Substrates include 1,2-propanediol, ethylene (B1197577) glycol, and 2,3-butanediol[7][10]. The enzyme from Klebsiella pneumoniae shows a higher catalytic efficiency for glycerol compared to racemic 2,3-butanediol (B46004) and ethylene glycol[6]. GDH has an exclusive preference for NAD+ over NADP+ as a cofactor[3][6].
Cofactor and Ion Dependence
The activity of this compound is strictly dependent on the presence of NAD+ as an electron acceptor[1]. The enzyme's activity can also be stimulated by certain monovalent cations, such as K+, NH4+, and Rb+[7][10].
Physiological Role: A Hub in Glycerol Metabolism
This compound is a central enzyme in the anaerobic metabolism of glycerol[2]. In this pathway, GDH catalyzes the first step, the oxidation of glycerol to dihydroxyacetone. Dihydroxyacetone is then phosphorylated by dihydroxyacetone kinase to dihydroxyacetone phosphate (B84403) (DHAP), which can then enter the glycolysis pathway[11][12].
In some bacteria, like Klebsiella pneumoniae, GDH has been shown to have a dual role, participating in both glycerol metabolism and the formation of 2,3-butanediol[13]. This dual functionality highlights the enzyme's role in balancing the intracellular NADH/NAD+ ratio and in carbon and energy storage[13].
Industrial Applications: Harnessing Catalytic Power
The efficient conversion of glycerol to dihydroxyacetone by GDH has significant industrial implications. Dihydroxyacetone is a valuable chemical used in the cosmetics industry as a sunless tanning agent, as well as a precursor for the synthesis of other commercially important chemicals[3][9][14]. With the increasing production of crude glycerol as a byproduct of biodiesel manufacturing, there is growing interest in using GDH for the value-added conversion of this surplus glycerol[2][14]. The thermostability of GDH from organisms like Thermotoga maritima makes it a particularly attractive candidate for industrial processes[9].
Experimental Protocols
Spectrophotometric Assay for this compound Activity
This protocol is a standard method for determining the activity of this compound by monitoring the formation of NADH.
Principle: The enzymatic oxidation of glycerol by GDH is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is measured spectrophotometrically and is directly proportional to the enzyme activity[15].
Reagents:
-
Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 10.0
-
Substrate Solution: 1 M Glycerol in deionized water
-
Cofactor Solution: 20 mM NAD+ in deionized water
-
Enzyme Solution: Purified or crude this compound, appropriately diluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5)
Procedure:
-
In a 1 mL cuvette, combine the following:
-
850 µL of Assay Buffer
-
100 µL of Substrate Solution
-
50 µL of Cofactor Solution
-
-
Mix gently by inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the Enzyme Solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the reaction curve.
Calculation of Enzyme Activity:
One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Activity (U/mL) = (ΔA340/min * Total Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
Protein Expression and Purification
This is a general workflow for obtaining purified this compound for characterization studies.
Workflow:
-
Gene Cloning: The gene encoding this compound (e.g., gldA) is amplified from the genomic DNA of the source organism by PCR and cloned into a suitable expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag).
-
Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Protein Expression:
-
Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM.
-
Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.
-
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.
-
Purification:
-
Clarify the cell lysate by centrifugation to remove cell debris.
-
Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional): For higher purity, the eluted fractions can be pooled and subjected to further purification steps such as size-exclusion chromatography.
-
Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.
Visualizing the Core Processes
To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.
Caption: Oxidative pathway of glycerol metabolism.
Caption: General workflow for GDH expression and purification.
Caption: Ordered Bi-Bi kinetic mechanism of GDH.
Conclusion
This compound stands as a well-characterized enzyme with significant physiological and industrial relevance. From its initial discovery in microorganisms to the detailed elucidation of its three-dimensional structure and catalytic mechanism, research on GDH has provided valuable insights into metabolic pathways and enzyme function. The availability of robust experimental protocols and a growing body of quantitative data continues to fuel research into engineering this enzyme for enhanced stability and catalytic efficiency, paving the way for its broader application in biotechnology and the sustainable production of valuable chemicals. This guide serves as a foundational resource for scientists and researchers aiming to further explore and exploit the potential of this compound.
References
- 1. Structural insights into the octamerization of this compound | PLOS One [journals.plos.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Biochemical and Molecular Characterization of this compound from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical and Molecular Characterization of Glycerol Dehydrogenas from Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 8. Biochemical and molecular characterization of the oxidative branch of glycerol utilization by Citrobacter freundii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Thermotoga maritima this compound for the enzymatic production of dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [sorachim.com]
- 11. GLYCEROL-METABOLISM-1.pptx [slideshare.net]
- 12. Role of Glycerol in Modulating Biochemical Pathways [eureka.patsnap.com]
- 13. This compound plays a dual role in glycerol metabolism and 2,3-butanediol formation in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay Procedure for this compound [sigmaaldrich.com]
A Technical Guide to Glycerol Dehydrogenase Gene Cloning and Expression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the cloning, expression, and purification of glycerol (B35011) dehydrogenase (GDH). This enzyme is a pivotal catalyst in glycerol metabolism and holds significant potential for various biotechnological and pharmaceutical applications, including the production of valuable chemicals and its role as a therapeutic target.
Introduction to Glycerol Dehydrogenase
This compound (GDH) is an oxidoreductase that catalyzes the reversible oxidation of glycerol to dihydroxyacetone or glyceraldehyde, depending on the enzyme's specificity.[1][2] In prokaryotes and eukaryotes, GDH plays a crucial role in glycerol metabolism, enabling organisms to utilize glycerol as a carbon and energy source, particularly under anaerobic conditions.[1][2] The two main types of this compound are the NAD+-dependent this compound (EC 1.1.1.6) and the FAD-dependent glycerol-3-phosphate dehydrogenase (EC 1.1.5.3). This guide will focus on the cloning and expression of various GDH genes, including gldA, glpD, and dhaD, from different microbial sources.
Gene Cloning Strategies
The initial and most critical step in producing recombinant GDH is the isolation and cloning of the corresponding gene into a suitable expression vector.
Gene Identification and Isolation
The target GDH gene can be identified from various microbial sources known for their robust glycerol metabolism, such as Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, and the yeast Saccharomyces cerevisiae.[3][4][5][6] The gene can be isolated using polymerase chain reaction (PCR) with specific primers designed based on the known sequences of GDH genes in public databases like GenBank.
Vector Selection
The choice of an expression vector is critical for achieving high-level production of the recombinant protein. Key considerations include the promoter system, the presence of a selectable marker, and compatibility with the chosen expression host. Commonly used vectors for expressing GDH genes include the pET series (e.g., pET-28a(+), pET-32a(+)) for E. coli, pPICZ-α for Pichia pastoris, and pACYC177 for E. coli.[4][7]
Cloning Workflow
The general workflow for cloning a GDH gene involves the amplification of the gene from the source organism's genomic DNA, followed by its insertion into the chosen expression vector.
Expression Systems for Recombinant this compound
The choice of the expression host is paramount for the successful production of active and soluble recombinant GDH. Several prokaryotic and eukaryotic systems have been effectively utilized.
Escherichia coli
E. coli is the most widely used host for recombinant protein expression due to its rapid growth, well-understood genetics, and the availability of a wide range of expression vectors.[3] Strains like E. coli BL21(DE3) are commonly employed for expressing GDH genes under the control of the T7 promoter.[3][7]
Key Considerations:
-
Codon Optimization: To enhance expression levels, the GDH gene sequence may need to be optimized to match the codon usage of E. coli.
-
Inclusion Bodies: Overexpression in E. coli can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies.[8] Strategies to mitigate this include optimizing expression temperature, inducer concentration, and co-expression with molecular chaperones.[8]
Pichia pastoris
The methylotrophic yeast Pichia pastoris is an excellent eukaryotic host for producing high levels of secreted and properly folded proteins.[9] The alcohol oxidase 1 (AOX1) promoter, which is strongly induced by methanol, is frequently used to drive the expression of heterologous genes.
Advantages:
-
Post-translational Modifications: P. pastoris can perform eukaryotic post-translational modifications, which may be important for the activity of some GDH enzymes.[9]
-
High-Density Fermentation: This yeast can be grown to very high cell densities, leading to high product yields.[10]
Bacillus subtilis
Bacillus subtilis is a Gram-positive bacterium that is attractive for industrial-scale production due to its ability to secrete proteins directly into the culture medium, simplifying downstream purification.[11] Glycerol-inducible expression systems based on the glpD promoter have been developed for high-level protein production in B. subtilis.[11][12]
Saccharomyces cerevisiae
The baker's yeast Saccharomyces cerevisiae is another well-established eukaryotic expression host. It offers many of the same advantages as P. pastoris, including the ability to perform post-translational modifications.[6] Overexpression of GDH genes like GPD1 in S. cerevisiae has been shown to increase glycerol production.[6][13]
Quantitative Data on this compound Expression
The following tables summarize key quantitative data from various studies on recombinant GDH expression.
Table 1: Expression of this compound in Different Host Systems
| Gene | Source Organism | Expression Host | Vector | Promoter | Specific Activity (U/mg) | Yield/Titer | Reference |
| dhaD | Klebsiella pneumoniae SRP2 | E. coli BL21(DE3)pLysS | pJET1.2/blunt | T7lac | 312.57 | 8.97 g/L (2,3-BD) | [3] |
| GPD2 | Saccharomyces cerevisiae | Pichia pastoris X-33 | pPICZ-α | AOX1 | 3.1 x 10-2 | - | |
| gldA | Escherichia coli | E. coli | - | - | > 14 | - | [14] |
| glpD | Bacillus subtilis | Bacillus subtilis | - | PglpD | - | High yields of nattokinase | [11][12] |
| DhGPD1 | Debaryomyces hansenii | Saccharomyces cerevisiae (gpd1Δ) | - | - | Restored to wild-type levels | - | [15] |
Table 2: Kinetic Parameters of Purified Recombinant Glycerol Dehydrogenases
| Enzyme | Source Organism | Km (Glycerol) | Km (NAD+) | Optimal pH | Optimal Temperature (°C) | Reference |
| GDH | Cellulomonas sp. | 1.1 x 10-2 M | 8.9 x 10-5 M | 10.0 - 10.5 | 50 | [16] |
| DhaD | Klebsiella pneumoniae | - | - | 9.0 | 30 | [17] |
| GldA | Klebsiella pneumoniae | - | - | 9.0 | 30 | [17] |
| cGPDH | Human | 0.475 mM (G3P) | - | 8.0 | - | [8] |
| mGPDH | Human | - | - | 7.4 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in GDH gene cloning and expression.
Protocol 1: PCR Amplification of the GDH Gene
-
Template DNA: Isolate high-quality genomic DNA from the source organism.
-
Primer Design: Design forward and reverse primers with appropriate restriction sites for cloning into the expression vector.
-
PCR Reaction Mixture:
-
Template DNA: 10-100 ng
-
Forward Primer: 0.5 µM
-
Reverse Primer: 0.5 µM
-
dNTPs: 200 µM each
-
High-fidelity DNA Polymerase: 1-2 units
-
Polymerase Buffer: 1x
-
Nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1-2 minutes (depending on gene length)
-
-
Final Extension: 72°C for 10 minutes
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.
Protocol 2: Ligation and Transformation
-
Restriction Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Purification: Purify the digested DNA fragments using a gel extraction kit or PCR purification kit.
-
Ligation: Set up a ligation reaction with the digested vector and insert at a molar ratio of approximately 1:3.
-
Digested Vector: 50-100 ng
-
Digested Insert: Calculated based on molar ratio
-
T4 DNA Ligase: 1 unit
-
Ligase Buffer: 1x
-
Nuclease-free water to a final volume of 10-20 µL.
-
Incubate at room temperature for 1-2 hours or at 16°C overnight.
-
-
Transformation: Transform competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression) with the ligation mixture using heat shock or electroporation.
-
Plating: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection. Incubate overnight at 37°C.
Protocol 3: Recombinant Protein Expression in E. coli
-
Inoculation: Inoculate a single colony of the transformed E. coli BL21(DE3) into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Scale-up: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
Protocol 4: Protein Purification using Ni-NTA Affinity Chromatography (for His-tagged proteins)
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.
-
Washing: Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged GDH with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.
Protocol 5: this compound Activity Assay
The activity of GDH can be determined by monitoring the reduction of NAD+ to NADH at 340 nm.
-
Reaction Mixture:
-
0.1 M Glycine-NaOH buffer (pH 10.0)
-
1.0 M Glycerol
-
10 mM NAD+
-
-
Assay Procedure:
-
Add the reaction mixture to a cuvette and equilibrate to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small amount of the purified enzyme solution.
-
Measure the increase in absorbance at 340 nm over time.
-
-
Calculation: One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Signaling Pathways and Regulatory Networks
The expression of GDH is often tightly regulated in response to the availability of carbon sources.
Glycerol Metabolism in E. coli
In E. coli, glycerol is metabolized through two main pathways. The aerobic pathway involves glycerol-3-phosphate dehydrogenase (glpD), while the anaerobic pathway utilizes this compound (gldA).[4][18][19]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Cloning and characterization of the aerobic sn-glycerol-3-phosphate dehydrogenase structural gene glpD of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the gene encoding glycerol-3-phosphate dehydrogenase (glpD) in Bacillus subtilis is controlled by antitermination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering for high glycerol production by the anaerobic cultures of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Clone and Expression of a NAD+-Dependent Glycerol-3-Phosphate Dehydrogenase Isozyme Gene from the Halotolerant alga Dunaliella salina | PLOS One [journals.plos.org]
- 8. Purification and characterization of human glycerol 3-phosphate dehydrogenases (mitochondrial and cytosolic) by NAD+/NADH redox method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pichia.com [pichia.com]
- 11. Development of a Glycerol-Inducible Expression System for High-Yield Heterologous Protein Production in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. prospecbio.com [prospecbio.com]
- 15. Heterologous expression of glycerol 3-phosphate dehydrogenase gene [DhGPD1] from the osmotolerant yeast Debaryomyces hansenii in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound [sorachim.com]
- 17. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. uniprot.org [uniprot.org]
evolutionary origin of Glycerol dehydrogenase
An In-depth Technical Guide on the Evolutionary Origin of Glycerol (B35011) Dehydrogenase For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol dehydrogenase (GDH) and its related enzymes are central to cellular metabolism, linking carbohydrate and lipid pathways. Their evolutionary history is a complex narrative of divergence, adaptation, and functional innovation that spans the three domains of life. This technical guide explores the evolutionary origins of this compound, examining its phylogenetic landscape, structural evolution, and the key molecular mechanisms that have driven its diversification. We delve into the profound evolutionary schism known as the "lipid divide," which is defined by the stereochemically distinct glycerol phosphate (B84403) backbones in archaeal and bacterial/eukaryotic membranes, synthesized by non-homologous dehydrogenases. This document provides quantitative comparisons of enzyme kinetics, detailed experimental protocols for evolutionary analysis, and visual diagrams of key pathways and workflows to offer a comprehensive resource for researchers in biochemistry, evolutionary biology, and drug development.
Introduction: A Tale of Two Glycerol Backbones
Glycerol and its phosphorylated derivatives are fundamental molecules in all known life, serving as the backbone for membrane lipids and as a key intermediate in energy metabolism. The enzymes responsible for the stereospecific synthesis of this backbone from the prochiral molecule dihydroxyacetone phosphate (DHAP) represent a major evolutionary divergence. This divergence, known as the "lipid divide," is a defining characteristic separating the domains of life[1][2].
-
Archaea utilize sn-glycerol-1-phosphate (B1203117) (G1P), synthesized by sn-glycerol-1-phosphate dehydrogenase (G1PDH) . Their membranes are characterized by isoprenoid chains linked via ether bonds to the G1P backbone[2][3].
-
Bacteria and Eukarya utilize the enantiomeric sn-glycerol-3-phosphate (G3P), synthesized by sn-glycerol-3-phosphate dehydrogenase (G3PDH) . Their membranes feature fatty acids linked via ester bonds to the G3P backbone[2][3].
Separate from these, This compound (GDH, EC 1.1.1.6) primarily catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone, playing a crucial role in glycerol utilization, especially under anaerobic conditions[4][5]. While G1PDH and G3PDH are key to the synthesis of the lipid backbone, GDH is primarily involved in glycerol catabolism. The evolutionary story of GDH is intertwined with these other enzymes, all stemming from ancient oxidoreductase superfamilies. Understanding their distinct evolutionary trajectories provides critical insights into the origins of cellular life and the adaptation of metabolic pathways.
The Phylogenetic Landscape
Phylogenetic analysis reveals that glycerol and glycerol-phosphate dehydrogenases are not a single homologous family but are distributed across several distinct and often non-homologous clades, pointing to multiple evolutionary origins for the same basic function[6].
-
sn-Glycerol-1-Phosphate Dehydrogenases (G1PDH): These archaeal enzymes are typically part of the iron-dependent alcohol dehydrogenase superfamily[7].
-
sn-Glycerol-3-Phosphate Dehydrogenases (G3PDH): This group is diverse. Cytosolic, NAD+-dependent G3PDHs (like human GPD1) feature a classic Rossmann fold for nucleotide binding[6]. In contrast, membrane-bound, FAD-dependent G3PDHs (like GlpD) are structurally distinct and serve as essential monotopic membrane enzymes in respiration[8][9].
-
Glycerol Dehydrogenases (GDH): Many bacterial GDHs belong to the Family III metal-dependent polyol dehydrogenases, a group initially called the "iron-containing" alcohol dehydrogenase family but now known to often rely on zinc for activity[10]. Phylogenetic studies have identified multiple GDH clades, such as the aldo-keto reductase-like GDHs and the polyol dehydrogenase-like GDHs[6]. The co-existence of multiple functional GDH enzymes in a single organism, like Klebsiella pneumoniae, suggests that gene duplication followed by functional divergence has been a significant evolutionary driver[4].
This phylogenetic separation underscores the "lipid divide," where the enzymes responsible for the core lipid backbone in Archaea (G1PDH) and Bacteria/Eukarya (G3PDH) evolved independently to produce enantiomeric products from the same precursor[2].
Structural Evolution and Divergent Origins
Despite their varied phylogenetic origins, many dehydrogenases share common structural motifs due to convergent evolution, such as the Rossmann fold for binding the NAD(P)+ cofactor[6]. However, key differences reveal their divergent histories.
The structure of GDH from Bacillus stearothermophilus, a member of the Family III metal-dependent polyol dehydrogenases, provides a clear example of divergent evolution. Its overall fold reveals an unexpected similarity to dehydroquinate synthase, an enzyme involved in a more complex reaction that shares a common chemical step with GDH[10]. This suggests that these two distinct enzyme families evolved from a common ancestor, retaining a core catalytic mechanism while diverging to act on different substrates and perform different physiological roles.
A common structural feature of many GDHs is their assembly into a homooctameric quaternary structure. Structural analysis suggests that this octamerization reduces the dynamic movement of the N-terminal domain, helping to maintain an optimal distance between the cofactor and the substrate for catalysis[11].
Mechanisms of Evolutionary Innovation
The diversification of glycerol dehydrogenases has been driven by several key evolutionary mechanisms:
-
Gene Duplication and Divergence: The presence of two distinct GDHs in Klebsiella pneumoniae, DhaD and GldA, is a likely result of a gene duplication event. These enzymes have since diverged in their kinetic properties and regulatory responses, with DhaD also playing a role in 2,3-butanediol (B46004) formation, highlighting how duplication can lead to enzyme promiscuity and novel metabolic functions[4].
-
Divergent Evolution: As noted, structural similarities between GDH and dehydroquinate synthase point to a shared ancestor, from which they diverged to acquire new functions[10].
-
Horizontal Gene Transfer (HGT): While not definitively documented for a wide range of GDHs, HGT is a major force in microbial evolution, particularly for metabolic genes[12][13][14][15]. It is plausible that HGT has contributed to the distribution of different GDH families across various bacterial lineages, allowing them to rapidly acquire the ability to metabolize glycerol in new environments.
Data Presentation: Comparative Enzyme Kinetics
The functional evolution of GDH is reflected in the kinetic parameters of enzymes from different organisms and families. The following table summarizes key quantitative data for representative glycerol and glycerol-phosphate dehydrogenases, illustrating their functional diversity.
| Enzyme (Organism) | EC Number | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Notes | Reference |
| G1PDH (M. jannaschii) | 1.1.1.261 | DHAP | 0.10 ± 0.01 | 180 ± 4 | 1.8 x 10⁶ | Archaeal enzyme, key to the G1P backbone. | [7] |
| GDHt (K. pneumoniae) | 4.2.1.30 | Glycerol | 0.73 ± 0.09 | 400 ± 20 | 5.5 x 10⁵ | A dehydratase, but its kinetics are relevant to the glycerol utilization pathway. | [16] |
| hlGPDH (WT) (Human) | 1.1.1.8 | DHAP | 0.11 ± 0.01 | 480 ± 20 | 4.4 x 10⁶ | Eukaryotic G3P dehydrogenase. | [17] |
| hlGPDH (R269A) (Human) | 1.1.1.8 | DHAP | 0.11 ± 0.02 | 0.011 ± 0.001 | 1.0 x 10² | A variant showing a >40,000-fold decrease in k_cat, highlighting the role of key residues. | [18] |
Note: DHAP = Dihydroxyacetone phosphate. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer).
Experimental Protocols
Investigating the evolutionary history of an enzyme family like GDH requires a combination of computational and experimental techniques. Below are detailed methodologies for two core analyses.
Protocol: Phylogenetic Analysis
This protocol outlines the steps to reconstruct the evolutionary relationships within the GDH family.
-
Sequence Retrieval:
-
Begin with a known GDH protein sequence (e.g., from Bacillus stearothermophilus or E. coli) as a query.
-
Use BLASTp (Protein-Protein BLAST) against a comprehensive database (e.g., NCBI nr or UniProt) to find homologous sequences[19]. Set an appropriate E-value threshold (e.g., < 1e-10) to ensure homology[19].
-
Collect a diverse set of sequences from different taxonomic groups to ensure broad representation. Include sequences from related outgroup families (e.g., other alcohol dehydrogenases) to root the tree[20].
-
-
Multiple Sequence Alignment (MSA):
-
Align the collected sequences using a robust MSA tool like MAFFT, Clustal Omega, or MUSCLE. Accurate alignment is critical as it establishes positional homology[21].
-
Visually inspect the alignment and manually edit or trim poorly aligned regions, particularly at the N- and C-termini or in regions with many gaps, using a program like Jalview or SeaView.
-
-
Model of Evolution Selection:
-
Use a statistical method to determine the best-fit model of amino acid substitution for the dataset.
-
Submit the MSA to a tool like ModelFinder or jModelTest, which will use criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC) to select the most appropriate model (e.g., JTT, WAG, LG) with relevant parameters (e.g., gamma distribution)[20].
-
-
Phylogenetic Tree Construction:
-
Construct the tree using a character-based method like Maximum Likelihood (ML) or Bayesian Inference (BI)[20].
-
ML Method: Use software like RAxML, IQ-TREE, or PhyML. This method finds the tree topology that maximizes the probability of observing the given MSA under the selected evolutionary model[22].
-
BI Method: Use software like MrBayes. This method calculates the posterior probability of trees, providing a distribution of plausible trees[22].
-
-
Assessing Tree Reliability:
-
Evaluate the statistical support for the nodes (branches) in the tree.
-
For ML trees, use bootstrapping (e.g., 1000 replicates). Bootstrap values >75% are generally considered significant[22].
-
For BI trees, the posterior probabilities of the clades serve as a direct measure of their support.
-
-
Tree Visualization and Interpretation:
-
Visualize the final tree using software like FigTree or the Interactive Tree of Life (iTOL)[23]. Analyze the branching patterns to infer evolutionary relationships, identify distinct clades, and pinpoint potential gene duplication or HGT events.
-
Protocol: Ancestral Sequence Reconstruction (ASR)
ASR allows for the in-silico resurrection of ancient proteins to study their properties.
-
Foundation (Steps 1-4 of Phylogenetic Analysis):
-
A robust, well-sampled MSA and a reliable phylogenetic tree are prerequisites for ASR. Follow steps 1-4 of the phylogenetic analysis protocol meticulously[24].
-
-
Ancestral State Inference:
-
Using the fixed phylogenetic tree topology and the selected evolutionary model, infer the most probable amino acid sequence for the ancestral nodes of interest (e.g., the common ancestor of a specific GDH clade).
-
Use ML-based software like PAML (codeml), Lazarus, or the ASR functions within RAxML[25]. Bayesian methods can also be used to account for uncertainty in the reconstruction[19].
-
Automated web servers like FireProtASR can streamline this entire process from sequence to ancestral reconstruction[23].
-
-
Sequence Synthesis and Cloning:
-
The inferred ancestral amino acid sequence is reverse-translated into a DNA sequence. Optimize codon usage for the intended expression host (e.g., E. coli).
-
Synthesize the ancestral gene commercially and clone it into an appropriate expression vector (e.g., pET series vectors).
-
-
Protein Expression and Purification:
-
Transform the expression vector into a suitable host strain.
-
Induce protein expression (e.g., with IPTG) and grow the culture under optimal conditions.
-
Lyse the cells and purify the resurrected ancestral protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).
-
-
Biochemical and Biophysical Characterization:
-
Experimentally characterize the properties of the ancestral protein.
-
Enzyme Kinetics: Determine K_m, k_cat, and substrate specificity for glycerol and other potential substrates.
-
Thermostability: Measure the melting temperature (T_m) using techniques like differential scanning fluorimetry (DSF) or circular dichroism (CD) spectroscopy.
-
Structural Analysis: Attempt to crystallize the protein for X-ray crystallography to compare its structure to modern enzymes.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Structure of glycerol-3-phosphate dehydrogenase (GPD1) from Saccharomyces cerevisiae at 2.45 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism | Semantic Scholar [semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] this compound. structure, specificity, and mechanism of a family III polyol dehydrogenase. | Semantic Scholar [semanticscholar.org]
- 12. www3.botany.ubc.ca [www3.botany.ubc.ca]
- 13. Frontiers | Horizontal Gene Transfer: From Evolutionary Flexibility to Disease Progression [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Integrating Horizontal Gene Transfer and Common Descent to Depict Evolution and Contrast It with “Common Design” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Organization of Active Site Side Chains of Glycerol-3-phosphate Dehydrogenase Promotes Efficient Enzyme Catalysis and Rescue of Variant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. researchgate.net [researchgate.net]
- 20. Phylogenetic Analysis: Methods, Tools, and Best Practices - CD Genomics [bioinfo.cd-genomics.com]
- 21. avys.omu.edu.tr [avys.omu.edu.tr]
- 22. Phylogenetic Approaches to Natural Product Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 24. An Integrated Method to Reconstruct Ancient Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
The Crossroads of Metabolism: A Technical Guide to Glycerol Dehydrogenase's Role in Metabolic Disorders
For Immediate Release
A Deep Dive into the Pivotal Role of Glycerol (B35011) Dehydrogenase in Obesity, Type 2 Diabetes, and NAFLD for Researchers and Drug Development Professionals
Glycerol dehydrogenase (G3DH), a critical enzyme at the intersection of carbohydrate and lipid metabolism, is increasingly implicated in the pathophysiology of prevalent metabolic disorders, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of G3DH, its isoforms, regulatory mechanisms, and its potential as a therapeutic target. We will delve into the quantitative alterations in G3DH activity and expression, detailed experimental protocols for its study, and the intricate signaling pathways that govern its function.
Introduction to this compound and the Glycerol-3-Phosphate Shuttle
Glycerol-3-phosphate dehydrogenase (G3PDH or G3DH) exists in two primary isoforms: the cytosolic, NAD+-dependent GPD1, and the mitochondrial, FAD-dependent GPD2.[1] Together, these enzymes form the glycerol-3-phosphate shuttle, a crucial mechanism for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondrial electron transport chain, thereby linking glycolysis to oxidative phosphorylation.[1][2]
GPD1 catalyzes the reversible conversion of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, to glycerol-3-phosphate (G3P).[1] G3P serves as the backbone for the synthesis of triglycerides and phospholipids.[2] GPD2, located on the inner mitochondrial membrane, catalyzes the irreversible oxidation of G3P back to DHAP, transferring electrons to the electron transport chain via FADH2.[3] This shuttle is particularly active in tissues with high metabolic rates, such as skeletal muscle and brain.[1]
The dysregulation of G3DH activity and expression has profound implications for metabolic homeostasis. Enhanced GPD1 activity can lead to increased G3P production, promoting triglyceride accumulation and adipogenesis, hallmarks of obesity.[3] Alterations in the glycerol-3-phosphate shuttle's efficiency can impact cellular redox balance (NADH/NAD+ ratio) and energy production, contributing to insulin (B600854) resistance and the progression of T2DM and NAFLD.
Quantitative Analysis of G3DH in Metabolic Disorders
Significant alterations in G3DH activity and expression have been documented in various metabolic diseases. The following tables summarize key quantitative findings from the literature, providing a comparative overview for researchers.
| Tissue | Condition | G3DH Isoform | Change in Activity | Fold Change in mRNA Expression | Reference(s) |
| Adipose Tissue | Obesity | Total G3DH | ~2-fold higher than lean individuals | Positive correlation with BMI | [4][5][6] |
| Adipose Tissue | Obesity | GPD1 | Positively correlated with BMI and fat mass | Not specified | [7] |
| Skeletal Muscle | Obesity | GPD1 | Not specified | Increased with obesity, decreased with weight loss | [6] |
| Liver | NAFLD | GPD1L | Upregulated in HCC associated with NAFLD | High expression associated with poorer survival | [8] |
Table 1: Changes in G3DH Activity and Expression in Metabolic Disorders
| Enzyme | Tissue | Condition | Km | Vmax | Reference(s) |
| GPD1 | Adipose Tissue (Human) | Not specified | Not specified | Not specified | [9] |
| GPDH | Chicken Muscle | In vitro (glucose inhibition) | No change | Decreased at high glucose concentrations | [10] |
Table 2: Kinetic Parameters of this compound
Note: Specific Km and Vmax values for GPD1 and GPD2 in healthy versus diseased human tissues are not widely reported in the readily available literature, representing a key area for future research.
Signaling Pathways Regulating this compound
The expression and activity of G3DH are tightly regulated by key metabolic signaling pathways, primarily the insulin and AMP-activated protein kinase (AMPK) pathways. These pathways respond to nutrient availability and cellular energy status, modulating G3DH to maintain metabolic homeostasis.
Insulin Signaling and G3DH Regulation
Insulin, the primary anabolic hormone, plays a crucial role in regulating GPD1 expression, particularly in adipose tissue. The binding of insulin to its receptor triggers a phosphorylation cascade that activates the PI3K/Akt pathway.[11][12] This leads to the activation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[13][14] SREBP-1c, in turn, binds to the promoter of the GPD1 gene, upregulating its transcription and promoting the synthesis of G3P for triglyceride storage.[13]
AMPK Signaling and G3DH Regulation
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, being activated during periods of low energy (high AMP/ATP ratio).[15] Once activated, AMPK initiates catabolic processes to generate ATP while inhibiting anabolic pathways. The role of AMPK in directly regulating GPD2 is an area of active investigation. Some evidence suggests that metformin, an AMPK activator, may inhibit GPD2 activity, thereby reducing the contribution of glycerol to hepatic gluconeogenesis.[16] The precise mechanisms, including potential phosphorylation of GPD2 by AMPK, are yet to be fully elucidated.
Transcriptional Regulation by PPARγ
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis and is highly expressed in adipose tissue.[2] PPARγ directly regulates the transcription of genes involved in lipid metabolism, including GPD1.[7] The promoter of the GPD1 gene contains peroxisome proliferator response elements (PPREs), to which the PPARγ/RXR heterodimer binds, thereby activating gene expression.
Post-Translational Modifications of G3DH
Post-translational modifications (PTMs) are critical for the dynamic regulation of enzyme activity. While research on PTMs of GPD1 and GPD2 is ongoing, studies on the related enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) suggest that acetylation and S-nitrosylation can significantly impact its activity.[17][18] Lysine acetylation, for instance, has been shown to regulate GAPDH activity in response to glucose levels.[19] It is plausible that similar PTMs regulate GPD1 and GPD2 activity in response to metabolic cues, representing an important area for future investigation.
Experimental Protocols
Accurate measurement of G3DH activity is fundamental to understanding its role in metabolic disorders. The most common method is a spectrophotometric assay that measures the change in NADH absorbance at 340 nm.
Spectrophotometric Assay for G3DH Activity
Principle:
This assay measures the activity of GPD1 by monitoring the oxidation of NADH to NAD+ as it reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate. The decrease in absorbance at 340 nm is directly proportional to the G3DH activity in the sample.[18]
Materials:
-
Homogenization Buffer (e.g., 0.25 M sucrose (B13894) solution)[4]
-
Enzyme Extracting Reagent[4]
-
Assay Buffer (e.g., 100 mM Bicine-NaOH, pH 9.0)[18]
-
Substrate Solution (containing DHAP and NADH)[20]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm[18]
-
Tissue homogenizer
-
Centrifuge
Procedure (from Tissue Sample): [4]
-
Sample Preparation: a. Homogenize ~1 gram of adipose or other tissue in 4 mL of ice-cold 0.25 M sucrose solution. b. Centrifuge the homogenate at 700 x g for 10 minutes at 4°C. c. Carefully collect the supernatant and centrifuge at 54,000 x g for 60 minutes at 4°C. d. The resulting supernatant is the cytosol fraction containing GPD1. e. Dilute the cytosol fraction (e.g., 20 to 100-fold) with Enzyme Extracting Reagent.
-
Assay Reaction (96-well plate format): [18] a. Prepare a working reagent mix containing assay buffer, DHAP, and NADH. b. Add 90 µL of the working reagent to each well of a 96-well plate. c. Add 10 µL of the diluted sample (or standard/blank) to the corresponding wells. d. Immediately mix and start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 3-5 minutes.
-
Calculation of Enzyme Activity: [18] a. Determine the rate of change in absorbance per minute (ΔOD340/min) from the linear portion of the reaction curve. b. Calculate the G3DH activity using the following formula:
Activity (U/mL) = (ΔOD340/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.
-
Conclusion and Future Directions
This compound stands as a critical regulatory node in cellular metabolism, and its dysregulation is intimately linked to the pathogenesis of major metabolic disorders. The increased activity of GPD1 in the adipose tissue of obese individuals highlights its role in promoting excess lipid storage.[5] Future research should focus on elucidating the precise kinetic parameters of GPD1 and GPD2 in various tissues under different metabolic states to better understand their contribution to disease progression. Furthermore, a deeper investigation into the post-translational modifications of these enzymes will likely reveal novel regulatory mechanisms and potential therapeutic targets. The development of specific inhibitors for GPD1 could represent a promising strategy for the treatment of obesity and related metabolic complications. This technical guide provides a comprehensive resource for researchers and drug development professionals to advance our understanding of G3DH and pave the way for novel therapeutic interventions.
References
- 1. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Upregulated FSP1 by GPD1/1L mediated lipid droplet accumulation enhances ferroptosis resistance and peritoneal metastasis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced glycerol 3-phosphate dehydrogenase activity in adipose tissue of obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycerol Phosphate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GPD1L supports glycerol-3-phosphate and triacylglycerol synthesis and promotes tumor progression in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and characterization of adipose tissue glycerol-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insulin stimulation of SREBP-1c processing in transgenic rat hepatocytes requires p70 S6-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metformin - Wikipedia [en.wikipedia.org]
- 17. Gpd1 and Gpd2 Fine-Tuning for Sustainable Reduction of Glycerol Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencellonline.com [sciencellonline.com]
- 19. Glyceraldehyde-3-phosphate Dehydrogenase Is Activated by Lysine 254 Acetylation in Response to Glucose Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 20. takara.co.kr [takara.co.kr]
Determining the Substrate Specificity of Glycerol Dehydrogenase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies used to determine the substrate specificity of glycerol (B35011) dehydrogenase (GDH), a key enzyme in glycerol metabolism. This document outlines detailed experimental protocols, presents quantitative data on substrate specificity from various bacterial sources, and illustrates the relevant metabolic pathway and experimental workflows. This guide is intended to assist researchers and professionals in the fields of biochemistry, microbiology, and drug development in designing and executing experiments to characterize this important enzyme.
Introduction to Glycerol Dehydrogenase
This compound (EC 1.1.1.6) is an oxidoreductase that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone (DHA). This enzyme plays a crucial role in the anaerobic metabolism of glycerol in numerous microorganisms. The reaction catalyzed by this compound is the initial step in the oxidative pathway of glycerol utilization, feeding into central carbon metabolism. A deeper understanding of its substrate specificity is critical for applications in biotechnology, diagnostics, and as a potential target for drug development.
Data Presentation: Substrate Specificity of this compound
The substrate range of this compound has been characterized for enzymes from various bacterial species. The following tables summarize the quantitative data on the kinetic parameters and relative activities of GDH with different substrates.
Table 1: Michaelis Constants (Km) of this compound
| Organism | Substrate | Km (M) | Coenzyme | Km (M) |
| Cellulomonas sp. | Glycerol | 1.1 x 10⁻² | NAD⁺ | 8.9 x 10⁻⁵ |
Data sourced from Innovative Enzymes[1][2].
Table 2: Relative Activity of this compound from Cellulomonas sp. [3]
| Substrate | Relative Activity (%) |
| Glycerol | 100 |
| 1,2-Propanediol | 132 |
| 2,3-Butanediol | 52.6 |
| Glycerol-α-monochlorohydrin | 48.5 |
| Ethylene glycol | 7.8 |
| 1,3-Propanediol | Not detected |
| 1,3-Butanediol | Not detected |
| 1,4-Butanediol | Not detected |
| Xylitol | Not detected |
| D-Mannitol | Not detected |
| D-Glucose | Not detected |
| Methanol | Not detected |
| Ethanol | Not detected |
Table 3: Catalytic Efficiency (kcat/Km) of this compound (GldA) from Klebsiella pneumoniae
| Substrate | kcat/Km (s⁻¹M⁻¹) |
| Glycerol | High |
| Racemic 2,3-Butanediol | 3-fold lower than Glycerol |
| Ethylene Glycol | 32-fold lower than Glycerol |
Note: The study did not provide absolute values but comparative efficiency.
Experimental Protocols
The determination of this compound substrate specificity typically involves spectrophotometric assays that monitor the production of NADH at 340 nm.
Standard Spectrophotometric Assay for this compound Activity
This protocol is adapted from standard procedures used for the characterization of GDH.
Materials:
-
Spectrophotometer with temperature control (set to 25°C or optimal temperature for the enzyme)
-
Cuvettes (1 cm path length)
-
Micropipettes
-
This compound enzyme solution
-
Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 10.0
-
Substrate Stock Solution: 1 M solution of the substrate to be tested (e.g., glycerol, 1,2-propanediol) in deionized water.
-
Coenzyme Stock Solution: 10 mM NAD⁺ in deionized water.
-
Enzyme Diluent: 20 mM Potassium Phosphate buffer, pH 7.5, kept on ice.
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the following reagents to a final volume of 1 ml:
-
850 µL of Assay Buffer (0.1 M Glycine-NaOH, pH 10.0)
-
100 µL of Substrate Stock Solution (to a final concentration of 100 mM)
-
50 µL of Coenzyme Stock Solution (to a final concentration of 0.5 mM)
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer at the desired temperature for 5 minutes to allow the temperature to equilibrate and to establish a baseline.
-
Initiate the Reaction: Add 10 µL of the appropriately diluted this compound enzyme solution to the cuvette.
-
Data Acquisition: Immediately mix by gentle inversion and start monitoring the increase in absorbance at 340 nm for 3-5 minutes. The rate of reaction should be linear during this period.
-
Blank Measurement: To account for any non-enzymatic reaction, prepare a blank cuvette containing all the reagents except the enzyme solution. Add 10 µL of the enzyme diluent instead.
-
Calculation of Enzyme Activity: The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Determination of Kinetic Parameters (Km and Vmax)
To determine the Michaelis-Menten constants (Km and Vmax), the assay is performed as described above, but with varying concentrations of the substrate of interest while keeping the concentration of the other substrate (NAD⁺) constant and saturating.
-
Prepare a series of substrate dilutions to cover a range of concentrations (e.g., from 0.1 x Km to 10 x Km, if an estimate of Km is available).
-
Perform the enzyme activity assay for each substrate concentration.
-
Plot the initial reaction velocity (V) against the substrate concentration ([S]).
-
The kinetic parameters, Km and Vmax, can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a linear transformation of the data (e.g., Lineweaver-Burk plot) can be used for a graphical estimation.
Mandatory Visualizations
Glycerol Metabolic Pathway
The following diagram illustrates the central role of this compound in the oxidative pathway of glycerol metabolism.
Caption: Oxidative pathway of glycerol metabolism.
Experimental Workflow for Substrate Specificity Determination
This diagram outlines the key steps in determining the substrate specificity of this compound.
Caption: Experimental workflow for kinetic analysis.
Logical Relationship of Kinetic Parameters
This diagram illustrates the relationship between the key kinetic parameters determined in enzyme characterization studies.
Caption: Interrelationship of key enzyme kinetic parameters.
References
A Deep Dive into the Kinetic Profile of Glycerol Dehydrogenase
An In-depth Technical Guide for Researchers and Drug Development Professionals
Glycerol (B35011) dehydrogenase (GDH), a key enzyme in glycerol metabolism, catalyzes the reversible oxidation of glycerol to dihydroxyacetone. This whitepaper provides a comprehensive analysis of the kinetic parameters of glycerol dehydrogenase, offering detailed experimental protocols and a summary of critical data to support research and development in related fields.
Core Kinetic Parameters
The catalytic efficiency of this compound is defined by several key kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). These values are crucial for understanding the enzyme's affinity for its substrates and its catalytic turnover rate.
Michaelis-Menten Kinetics
The enzymatic reaction of this compound follows Michaelis-Menten kinetics. The enzyme catalyzes the oxidation of glycerol using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, producing dihydroxyacetone and NADH.[1][2] The Michaelis constants (Km) for glycerol and NAD+ indicate the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).
A summary of the reported kinetic parameters for this compound from various sources is presented in the table below. It is important to note that these values can vary depending on the source of the enzyme and the specific experimental conditions.
| Enzyme Source | Substrate | Km (M) | Optimal pH | Optimal Temperature (°C) |
| Cellulomonas sp. | Glycerol | 1.1 x 10⁻² | 10.0 - 10.5 | 50 |
| NAD+ | 8.9 x 10⁻⁵ | |||
| Enterobacter aerogenes | Glycerol | 1.7 x 10⁻² (in the presence of 0.0033 M ammonium (B1175870) chloride) | 9.0 | 25 |
| Glycerol | 5.6 x 10⁻³ (in the presence of 0.033 M ammonium chloride) | |||
| Klebsiella pneumoniae | Glycerol | Not specified | 11.0 | Not specified |
| Bacillus stearothermophilus | Not specified | Not specified | Not specified | Not specified |
Table 1: Summary of this compound Kinetic Parameters. This table consolidates kinetic data from various microorganisms, highlighting the enzyme's affinity for its substrates under optimal conditions.[3][4][5]
The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time. It is calculated from the maximum reaction velocity (Vmax) and the total enzyme concentration ([E]t) using the formula: kcat = Vmax / [E]t.[6] While direct kcat values are not always reported, they can be derived from experimental data determining Vmax.
Substrate Specificity and Inhibition
This compound exhibits specificity for glycerol but can also oxidize other small polyols. The highest specificity is observed for glycerol and 1,2-propanediol.[3] Other substrates that can be oxidized include glycerol-α-monochlorohydrin, ethylene (B1197577) glycol, and 2,3-butanediol.[3]
The activity of this compound can be influenced by various inhibitors. Known inhibitors include p-Chloromercuribenzoate, o-phenanthroline, monoiodoacetate, and heavy metal ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺.[3][7] The presence of these inhibitors can significantly reduce the enzyme's catalytic efficiency. Conversely, the oxidative reaction can be stimulated by certain monovalent cations like K⁺, NH₄⁺, and Rb⁺.[3][4]
Experimental Protocols for Kinetic Analysis
The determination of this compound kinetic parameters is typically performed using a continuous spectrophotometric assay. This method monitors the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[4]
Spectrophotometric Assay for this compound Activity
Principle: The enzymatic reaction couples the oxidation of glycerol to the reduction of NAD⁺ to NADH. The rate of NADH formation is directly proportional to the enzyme activity and is measured by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 10.0 - 10.5.[8]
-
Substrate Solution: 0.1 M Glycerol in assay buffer.[8]
-
Cofactor Solution: 1.0 mM NAD⁺ in assay buffer.[8]
-
Enzyme Solution: A diluted solution of this compound in an appropriate buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 7.5) to achieve a linear reaction rate.
-
Activator Solution (Optional): 33 mM Ammonium sulfate.[8]
Procedure:
-
Prepare a working solution by mixing the assay buffer, glycerol solution, NAD⁺ solution, and optional activator solution.[8]
-
Pipette 2.9 mL of the working solution into a cuvette and equilibrate to the desired temperature (e.g., 25°C or 50°C) in a thermostated spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix gently.
-
Record the increase in absorbance at 340 nm for 3-5 minutes.[4]
-
Calculate the rate of reaction (ΔA340/min) from the initial linear portion of the curve.
-
A blank reaction without the enzyme or without the substrate should be run to account for any non-enzymatic reduction of NAD⁺.
Calculation of Enzyme Activity:
One unit of this compound activity is defined as the amount of enzyme that catalyzes the formation of one micromole of NADH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved in this compound kinetic analysis and its role in metabolism, the following diagrams are provided.
Caption: Experimental workflow for determining this compound kinetic parameters.
The metabolic significance of this compound lies in its position at the crossroads of glycerol and central carbon metabolism.
Caption: Simplified metabolic pathway of glycerol utilization via this compound.
Conclusion
This technical guide provides a foundational understanding of the kinetic parameters of this compound, essential for researchers and professionals in drug development and biotechnology. The provided data and experimental protocols offer a practical framework for further investigation and application of this important enzyme. A thorough understanding of its kinetics, substrate specificity, and inhibition is paramount for manipulating its activity for therapeutic or industrial purposes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. This compound [sorachim.com]
- 4. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. Key enzymes catalyzing glycerol to 1,3-propanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 7. tribioscience.com [tribioscience.com]
- 8. merckmillipore.com [merckmillipore.com]
Mapping the Active Site of Glycerol Dehydrogenase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol (B35011) dehydrogenase (GlyDH), an NAD⁺-dependent oxidoreductase, is a key enzyme in glycerol metabolism, catalyzing the oxidation of glycerol to dihydroxyacetone. Its active site, a deep cleft between two domains, harbors a catalytic zinc ion and specific amino acid residues crucial for substrate binding and catalysis. This technical guide provides an in-depth analysis of the active site of glycerol dehydrogenase, focusing on the key residues and their roles as elucidated through site-directed mutagenesis and kinetic studies. Detailed experimental protocols for active site mapping are provided, alongside a comprehensive summary of the catalytic mechanism and a quantitative analysis of the impact of active site mutations on enzyme kinetics.
Introduction to this compound
This compound (EC 1.1.1.6) plays a pivotal role in the anaerobic metabolism of glycerol in various microorganisms.[1][2] It facilitates the oxidation of glycerol to glycerone (dihydroxyacetone), a crucial step that allows organisms to utilize glycerol as a carbon and energy source.[2] The enzyme is a member of the family III metal-dependent polyol dehydrogenases and typically exists as a homooctamer.[1][3] The active site is located in a cleft between the N-terminal NAD⁺-binding domain and the C-terminal substrate-binding domain.[1] Central to its catalytic activity is a divalent metal ion, most commonly zinc (Zn²⁺), which is coordinated by specific amino acid residues.[1] Understanding the architecture and function of the GlyDH active site is paramount for applications in biocatalysis, metabolic engineering, and as a potential target for antimicrobial drug development.
The Active Site of this compound
The active site of this compound is a highly organized environment tailored for the specific binding of glycerol and the cofactor NAD⁺. The key components of the active site are the catalytic zinc ion, the NAD⁺ binding pocket, and the substrate-binding site.
The Catalytic Zinc Ion
The Zn²⁺ ion is a critical component of the catalytic machinery, playing a key role in stabilizing the substrate and the transition state.[1][3] In Bacillus stearothermophilus this compound, the zinc ion is tetrahedrally coordinated by the side chains of three highly conserved amino acid residues: Asp173, His256, and His274, with the fourth coordination site occupied by a water molecule.[1] This coordination geometry is crucial for the proper positioning of the glycerol substrate for catalysis.
Key Amino Acid Residues
Through crystallographic studies and site-directed mutagenesis, several key amino acid residues have been identified as essential for substrate binding and catalysis.[1][4]
-
Zinc-Coordinating Residues: As mentioned, in B. stearothermophilus GlyDH, Asp173 , His256 , and His274 are directly involved in binding the catalytic zinc ion.[1] In the this compound from Thermoanaerobacterium thermosaccharolyticum, the corresponding residues are Asp171, His254, and His271.[5]
-
Substrate and Cofactor Binding Residues: The binding of the NAD⁺ cofactor occurs in a pocket that resembles a Rossmann fold.[1] Key residues involved in interacting with the nicotinamide (B372718) ring of NAD⁺ in B. stearothermophilus GlyDH include Asp100 , Asp123 , Ala124 , Ser127 , Leu129 , Val131 , His174 , and Phe247 .[1] The substrate, glycerol, binds in a manner that allows for interaction with the zinc ion and other nearby residues.[1] In a recent study on an engineered B. stearothermophilus GlyDH, Asp123 was identified as playing a key role in the oxidation catalytic mechanism, while Leu252 was found to be important for accommodating larger substrates.[6]
Quantitative Analysis of Active Site Mutants
Site-directed mutagenesis has been instrumental in elucidating the functional roles of active site residues. By systematically replacing these residues and analyzing the kinetic parameters of the resulting mutant enzymes, their contribution to substrate binding (reflected by Kₘ) and catalysis (reflected by kcat) can be quantified. The catalytic efficiency of the enzyme is represented by the kcat/Kₘ ratio.
| Enzyme/Mutant | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |
| T. thermosaccharolyticum GlyDH (Wild-Type) | Glycerol | 30.29 ± 3.42 | 2.52 ± 0.12 | 83.2 | [5] |
| T. thermosaccharolyticum GlyDH (Wild-Type) | Dihydroxyacetone | 1.08 ± 0.13 | 0.318 ± 0.006 | 294.4 | [5] |
| B. stearothermophilus GlyDH-L252S | 3-phenoxy-1,2-propanediol | 1.9 ± 0.2 | 0.021 ± 0.001 | 11.1 | [6] |
| B. stearothermophilus GlyDH-L252S | 3-isobutoxy-1,2-propanediol | 1.8 ± 0.3 | 0.030 ± 0.002 | 16.7 | [6] |
Catalytic Mechanism of this compound
The catalytic mechanism of this compound follows an ordered Bi-Bi kinetic mechanism, where NAD⁺ binds first, followed by glycerol, and the products, dihydroxyacetone and NADH, are released sequentially.[2] The proposed catalytic cycle involves the following key steps:
-
Cofactor Binding: The catalytic cycle initiates with the binding of the oxidized cofactor, NAD⁺, to the enzyme.
-
Substrate Binding: Subsequently, the glycerol substrate binds to the active site, with two of its adjacent hydroxyl groups coordinating with the zinc ion.[1]
-
Deprotonation: A basic residue in the active site, likely a histidine or a zinc-activated water molecule, abstracts a proton from the C2 hydroxyl group of glycerol, forming a zinc-stabilized alkoxide intermediate.[1][2]
-
Hydride Transfer: The negative charge on the alkoxide oxygen facilitates the transfer of a hydride ion (H⁻) from the C2 carbon of the substrate to the C4 position of the nicotinamide ring of NAD⁺, reducing it to NADH.[1][2]
-
Product Release: The first product, dihydroxyacetone, is released from the active site.
-
Cofactor Release: Finally, the reduced cofactor, NADH, dissociates from the enzyme, completing the catalytic cycle and regenerating the free enzyme for the next round of catalysis.
Caption: The ordered Bi-Bi catalytic mechanism of this compound.
Experimental Protocols for Active Site Mapping
A combination of molecular biology, biochemical, and biophysical techniques is employed to map the active site of this compound.
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique to systematically replace specific amino acid residues in the active site to assess their functional importance.[4]
Protocol Overview:
-
Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The primers should be 15-25 nucleotides in length with the mutation in the center.
-
Template DNA: Use a plasmid vector containing the wild-type this compound gene as the template.
-
PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.
-
Reaction Mixture:
-
Template DNA (plasmid with wild-type GlyDH gene): 10-50 ng
-
Forward Primer: 10-20 pmol
-
Reverse Primer: 10-20 pmol
-
dNTPs: 200 µM each
-
High-fidelity DNA polymerase buffer (10x): 1x final concentration
-
High-fidelity DNA polymerase: 1-2 units
-
Nuclease-free water to a final volume of 50 µL.
-
-
PCR Cycling Conditions (Example):
-
Initial denaturation: 98°C for 30 seconds
-
25-30 cycles of:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)
-
Extension: 72°C for 30 seconds/kb of plasmid length
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
DpnI Digestion: Digest the PCR product with the restriction enzyme DpnI to remove the methylated parental template DNA, leaving the newly synthesized, unmethylated mutant plasmid.
-
Add 1 µL of DpnI (10-20 units) directly to the 50 µL PCR reaction.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α) for plasmid propagation.
-
Selection and Sequencing: Select transformed colonies on an appropriate antibiotic-containing agar (B569324) plate. Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Purification: Express the mutant this compound protein from the sequence-verified plasmid in a suitable E. coli expression strain (e.g., BL21(DE3)). Purify the mutant protein using standard chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA if using a His-tagged protein) followed by size-exclusion chromatography.
Kinetic Assays
Kinetic assays are performed to determine the kinetic parameters (Kₘ, kcat, and kcat/Kₘ) of the wild-type and mutant enzymes. The activity of this compound is typically measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.0.
-
NAD⁺ Stock Solution: 20 mM NAD⁺ in assay buffer.
-
Glycerol Stock Solution: 1 M Glycerol in assay buffer.
-
Enzyme Solution: Prepare a stock solution of the purified wild-type or mutant this compound of known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Dilute the enzyme immediately before use to a concentration that gives a linear rate of absorbance change over the measurement period.
-
-
Assay Procedure:
-
Set a spectrophotometer to 340 nm and maintain the temperature at 25°C or 37°C.
-
In a 1 mL cuvette, prepare a reaction mixture containing:
-
Assay Buffer: to a final volume of 1 mL
-
NAD⁺: final concentration of 1-2 mM
-
Glycerol: varying concentrations to determine Kₘ (e.g., 0.1 to 10 times the expected Kₘ)
-
-
Incubate the reaction mixture in the spectrophotometer for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution.
-
Mix thoroughly and immediately start recording the absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters (Kₘ and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.
-
Calculate kcat from the Vmax value and the enzyme concentration (kcat = Vmax / [E]).
-
Calculate the catalytic efficiency as kcat/Kₘ.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for mapping the active site of this compound.
Caption: A typical workflow for active site mapping of this compound.
Conclusion
The active site of this compound is a finely tuned catalytic environment, with a central zinc ion and a constellation of specific amino acid residues orchestrating the binding of NAD⁺ and glycerol and facilitating the redox chemistry. Site-directed mutagenesis coupled with detailed kinetic analysis provides a powerful approach to dissect the functional contributions of individual residues to the enzyme's catalytic efficiency. The methodologies and data presented in this guide offer a comprehensive framework for researchers and drug development professionals to further explore the structure-function relationships of this important enzyme, paving the way for its rational engineering for biotechnological applications and the design of novel inhibitors.
References
- 1. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modification, mutagenesis and characterisation of the this compound from Bacillus stearothermophilus - ePrints Soton [eprints.soton.ac.uk]
- 5. Characterization of this compound from Thermoanaerobacterium thermosaccharolyticum DSM 571 and GGG Motif Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Phylogenetic Analysis of the Glycerol Dehydrogenase Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the phylogenetic analysis of the Glycerol (B35011) Dehydrogenase (GDH) family of enzymes. It details the classification and function of these enzymes, outlines a step-by-step methodology for conducting phylogenetic studies, and explores their relevance in metabolic pathways and drug development.
Introduction to the Glycerol Dehydrogenase (GDH) Family
This compound (GDH, EC 1.1.1.6) is an oxidoreductase enzyme that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone (also known as glycerone).[1] This reaction is a key step in anaerobic glycerol metabolism, particularly in bacteria, allowing these organisms to utilize glycerol as a carbon source.[1][2] GDH is a member of the larger polyol dehydrogenase group and can be broadly classified into three main families based on protein structure and cofactor requirements.[2]
-
Family I: Zn2+-dependent "medium-chain" dehydrogenases: Subunits of approximately 400 amino acid residues.[2]
-
Family II: "Short-chain" dehydrogenases: Subunits of about 250 residues.[2]
-
Family III: Iron-containing (or metal-dependent) dehydrogenases: This family includes many bacterial and yeast GDHs and requires a divalent metal ion for catalysis.[2][3]
Beyond GDH (EC 1.1.1.6), the broader family of glycerol and glycerol-3-phosphate dehydrogenases (G3PDH) encompasses at least five distinct phylogenetic clades that are crucial for integrating carbohydrate and lipid metabolism.[4] These enzymes serve as a critical link between glycolysis and phospholipid biosynthesis.[5][6]
For the purpose of phylogenetic analysis, it is essential to distinguish between different members of the GDH family. The following table summarizes key information for a selection of GDH and G3PDH enzymes from different organisms, which can serve as a starting point for sequence retrieval.
Table 1: Representative Members of the this compound Family
| Enzyme Name/Gene | Organism | NCBI Accession No. | Family/Clade | Function |
| GlyDH (gldA) | Bacillus stearothermophilus | P42327 | Family III Polyol DH | Catalyzes the oxidation of glycerol to dihydroxyacetone.[1][3] |
| GldA | Escherichia coli | P0A9Q8 | Family III Polyol DH | Involved in anaerobic glycerol metabolism.[7] |
| DhaD | Klebsiella pneumoniae | P14062 | Family III Polyol DH | Dual role in glycerol metabolism and 2,3-butanediol (B46004) formation.[8] |
| GPD1 | Saccharomyces cerevisiae | P32189 | Cytosolic G3PDH | Key role in glycerol synthesis and osmotic stress response.[4] |
| GPD2 (mGPDH) | Homo sapiens | P43304 | Mitochondrial G3PDH | Links glycolysis to the electron transport chain via the glycerol-phosphate shuttle.[5] |
Experimental Protocols for Phylogenetic Analysis
The construction of a robust phylogenetic tree is a multi-step process that requires careful execution and validation.[9][10] The general workflow involves sequence retrieval, multiple sequence alignment, selection of an evolutionary model, tree construction, and evaluation.[9][10]
Step 1: Sequence Retrieval
The foundation of any phylogenetic analysis is a high-quality set of homologous protein or nucleotide sequences.[9]
Protocol:
-
Identify Seed Sequences: Begin with a set of well-characterized GDH protein sequences from diverse taxa (see Table 1 for examples).
-
Database Search: Use a tool like BLAST (Basic Local Alignment Search Tool) on a public database such as NCBI GenBank or UniProt.
-
Perform BLASTp: Use the protein sequences as queries in a BLASTp (protein-protein BLAST) search to find homologous sequences in other organisms.
-
Filter Results: Set an appropriate E-value threshold (e.g., < 1e-5) to filter out non-homologous sequences. Manually inspect the results to ensure the retrieved sequences are indeed GDHs and not other related dehydrogenases.
-
Data Compilation: Download the selected sequences in FASTA format. Ensure consistent and informative naming for each sequence (e.g., Organism_GeneName).
Step 2: Multiple Sequence Alignment (MSA)
MSA is the process of arranging three or more biological sequences to identify regions of similarity, which may be a consequence of functional, structural, or evolutionary relationships.[11] An accurate alignment is critical for inferring evolutionary history.[9]
Protocol:
-
Select an MSA Tool: Several robust tools are available, each with different algorithms.[11]
-
Clustal Omega: Suitable for medium-to-large alignments, uses seeded guide trees and HMM profile-profile techniques.[11]
-
MUSCLE: Known for its accuracy, especially with protein sequences.[11]
-
MAFFT: A fast method that utilizes Fast Fourier Transforms.[11]
-
T-Coffee: A consistency-based approach that can be more accurate for smaller, more divergent datasets.[11]
-
-
Perform Alignment: Upload the compiled FASTA file to the chosen MSA tool. Use default parameters for initial analysis, but consider adjusting gap penalties if the alignment contains many gaps.
-
Visual Inspection and Trimming: Manually inspect the alignment using a viewer like Jalview or MEGA. Poorly aligned regions or large gaps, especially at the N- and C-termini, can introduce noise. These regions should be trimmed from the alignment.
Step 3: Phylogenetic Tree Construction
This step involves using the curated MSA to infer the evolutionary relationships between the sequences. Several methods are commonly used, each with its own set of assumptions, advantages, and disadvantages.[9][12]
Protocol:
-
Choose a Construction Method:
-
Distance-Matrix Methods (e.g., Neighbor-Joining, NJ): These methods are computationally fast and convert the sequence alignment into a matrix of genetic distances, from which a tree is built.[12][13] NJ is a popular agglomerative clustering algorithm.[9]
-
Character-Based Methods: These methods analyze each character (amino acid or nucleotide) in the alignment.
-
Maximum Likelihood (ML): Considered a gold standard, ML evaluates the probability of the observed sequences given a specific tree topology and evolutionary model, selecting the tree with the highest probability.[12]
-
Bayesian Inference (BI): This method builds upon likelihood models by incorporating prior probabilities. It produces a distribution of possible trees, each with a posterior probability, which provides a clear measure of uncertainty.[12]
-
-
-
Select an Evolutionary Model: For protein sequences, models like JTT, WAG, or LG describe the probabilities of amino acid substitutions over time. Software like MEGA or ModelTest can be used to determine the best-fit model for the dataset based on criteria like the Akaike Information Criterion (AIC).
-
Construct the Tree: Use software such as MEGA, RAxML (for ML), or MrBayes/BEAST (for BI) to build the tree from the aligned sequences using the selected method and model.
-
Assess Tree Reliability: It is crucial to evaluate the statistical support for the branching patterns in the tree.
-
Bootstrapping (for ML and NJ): This involves resampling the alignment data (typically 100 or 1000 times) and reconstructing the tree for each replicate. The bootstrap value on a node represents the percentage of times that node appeared in the replicate trees.
-
Posterior Probabilities (for BI): These values, generated directly by Bayesian analysis, represent the probability that a given clade is correct.
-
The following diagram illustrates the standard workflow for phylogenetic analysis.
Role in Signaling Pathways and Drug Development
While primarily viewed as a metabolic enzyme, GDH plays a significant role at the crossroads of major cellular processes, making it relevant for drug development.
Metabolic Integration
GDH is a central link between carbohydrate and lipid metabolism.[5] In eukaryotes, the mitochondrial G3PDH (GPD2) is a key component of the glycerol-3-phosphate shuttle . This shuttle facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[5][6] This process is vital for cellular respiration and energy production.
The diagram below illustrates the position of GDH and G3PDH in core metabolism.
Implications for Drug Development
The metabolic importance of GDH and its relatives makes them potential targets for therapeutic intervention.
-
Pathogen Metabolism: In various pathogenic microorganisms, GDH is crucial for glycerol utilization.[8] Inhibiting this enzyme could disrupt the pathogen's energy metabolism and survival, making it a potential target for novel antimicrobial drugs.
-
Metabolic Diseases: The mitochondrial G3PDH isoform (GPD2) has been investigated as a potential pharmacological target. For instance, it is thought to be inhibited by metformin, a primary drug used in the treatment of type 2 diabetes.[5]
-
Biotechnology: Understanding the diversity and specificity of GDHs through phylogenetic analysis can aid in enzyme engineering.[1] Engineered GDHs are being explored for the biotechnological conversion of crude glycerol (a byproduct of the biodiesel industry) into valuable chemicals like 1,3-propanediol (B51772) and dihydroxyacetone.[1]
Phylogenetic analysis provides a powerful framework for understanding the evolutionary relationships, functional diversity, and therapeutic potential of the this compound family. By applying the rigorous methodologies outlined in this guide, researchers can effectively explore this important enzyme family and its applications in science and medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GDH - Creative Enzymes [creative-enzymes.com]
- 3. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of glycerol-3-phosphate dehydrogenase (GPD1) from Saccharomyces cerevisiae at 2.45 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Methods for Phylogenetic Tree Construction and Their Implementation in R - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ebi.ac.uk [ebi.ac.uk]
- 12. go.zageno.com [go.zageno.com]
- 13. microbenotes.com [microbenotes.com]
A Technical Guide to Natural Variants of Glycerol Dehydrogenase: Properties and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Glycerol (B35011) dehydrogenase (GDH), a key enzyme in glycerol metabolism, presents a diversity of natural variants with distinct biochemical properties. This guide provides an in-depth overview of these variants, their kinetic characteristics, and the experimental protocols for their study. Understanding the nuances of these enzymes is critical for applications ranging from biocatalysis to drug development.
Core Properties of Natural Glycerol Dehydrogenase Variants
This compound (EC 1.1.1.6) is an oxidoreductase that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone (DHA). This enzyme is crucial for anaerobic glycerol metabolism in many microorganisms.[1][2] Natural variants of GDH have been isolated and characterized from a range of bacteria, each exhibiting unique properties in terms of substrate specificity, kinetic parameters, and stability.
Data Summary of Natural GDH Variants
The following tables summarize the key quantitative data for several well-characterized natural variants of this compound.
| Enzyme Source | Cofactor Preference | Optimal pH (Oxidation) | Optimal Temperature (°C) | Thermostability |
| Klebsiella pneumoniae (KpGlyDH) | NAD+ >> NADP+[3] | 8.6 and 10.0[3] | - | - |
| Thermoanaerobacterium thermosaccharolyticum DSM 571 (TtGlyDH) | - | 8.0 (for glycerol)[4] | 60[4] | Retains 65% activity after 2h at 60°C[4] |
| Enterobacter aerogenes | NAD+[5] | 9.0[5] | 25 (assay temp) | Stable for 6-12 months at 2-8°C[5] |
| TOYOBO (unspecified microbial source) | NAD+[6] | 10.0 - 10.5[6] | 50[6] | Stable below 55°C (pH 7.5, 15 min)[6] |
| Enzyme Source | Substrate | Km (mM) | Vmax (mM/s) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Klebsiella pneumoniae DhaD | Glycerol | 0.73 ± 0.09 | - | 400 ± 20 | - |
| Thermoanaerobacterium thermosaccharolyticum DSM 571 (TtGlyDH) | Glycerol | 30.29 ± 3.42[4] | 0.042 ± 0.002[4] | - | - |
| Thermoanaerobacterium thermosaccharolyticum DSM 571 (TtGlyDH) | Dihydroxyacetone | 1.08 ± 0.13[4] | 0.0053 ± 0.0001[4] | - | - |
| Enterobacter aerogenes | Glycerol | 17 (in 0.0033 M NH4Cl)[5] | - | - | - |
| Enterobacter aerogenes | Glycerol | 5.6 (in 0.033 M NH4Cl)[5] | - | - | - |
| TOYOBO (unspecified microbial source) | Glycerol | 11[6] | - | - | - |
| TOYOBO (unspecified microbial source) | NAD+ | 0.089[6] | - | - | - |
Substrate Specificity
Natural variants of GDH display varied substrate specificity. While glycerol is the primary substrate, many variants can oxidize other polyols.
-
Cellulomonas sp. : Shows high specificity for glycerol and 1,2-propanediol. It can also oxidize glycerol-α-monochlorohydrin, ethylene (B1197577) glycol, and 2,3-butanediol.[7]
-
Klebsiella pneumoniae (DhaD and GldA) : Both enzymes can catalyze the oxidation of glycerol, (2R,3R)-2,3-butanediol, and meso-2,3-butanediol.[8]
-
Enterobacter aerogenes : The highest oxidizing activity is observed with glycerol and 1,2-propanediol.[5]
-
TOYOBO enzyme : Exhibits the highest specificity for glycerol and 1,2-propanediol, and also oxidizes glycerol-α-monochlorohydrin, ethylene glycol, and 2,3-butanediol.[6]
Metabolic Pathways Involving this compound
Glycerol can be channeled into central metabolism through two primary pathways in microorganisms. The first, and more common, pathway involves phosphorylation by glycerol kinase followed by oxidation by glycerol-3-phosphate dehydrogenase. The second pathway, which is particularly important under anaerobic conditions, is initiated by this compound.[1][9]
Figure 1. Two major pathways for glycerol catabolism in microorganisms.
In Klebsiella pneumoniae, GDH (specifically the DhaD variant) plays a dual role, participating in both glycerol metabolism and the formation of 2,3-butanediol, a process that helps in balancing the intracellular NADH/NAD+ ratio.[8]
Experimental Protocols
Accurate characterization of GDH variants relies on robust experimental protocols. Below are detailed methodologies for key experiments.
Enzyme Activity Assay (Spectrophotometric)
This is the most common method for determining GDH activity by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.
Principle: Glycerol + NAD+ ⇌ Dihydroxyacetone + NADH + H+
The rate of NADH formation is directly proportional to the enzyme activity.
Reagents:
-
Buffer: 0.1 M Potassium Carbonate buffer, pH 9.0[8] or 0.125 M Carbonate/bicarbonate buffer, pH 10.0.[5]
-
Substrate: 1.0 M Glycerol.[5]
-
Cofactor: 0.1 M NAD+.[5]
-
Activator (optional): 1.0 M Ammonium (B1175870) sulfate (B86663).[5]
-
Enzyme solution: Purified GDH diluted in a suitable buffer (e.g., 0.05 M potassium phosphate buffer, pH 7.6).[5]
Procedure:
-
Set up a spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C or the desired temperature.[5]
-
In a cuvette, combine the buffer, NAD+ solution, and glycerol solution. If using, add the ammonium sulfate solution.
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and establish a baseline reading.[5]
-
Initiate the reaction by adding a small volume of the diluted enzyme solution and mix thoroughly.[5]
-
Record the increase in absorbance at 340 nm for 3-5 minutes.[5]
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.[5]
Unit Definition: One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[5][8]
Figure 2. General workflow for a spectrophotometric this compound activity assay.
Protein Purification
Recombinant GDH is often expressed in E. coli and purified using affinity chromatography.
Protocol Outline:
-
Cell Lysis: Resuspend cell pellets in a suitable lysis buffer and disrupt the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g for 30 min at 4°C) to remove cell debris.[8]
-
Affinity Chromatography: Load the supernatant onto a HisTrap HP column (or other suitable affinity column) equilibrated with binding buffer.[8]
-
Washing: Wash the column with binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound GDH using an elution buffer containing a high concentration of imidazole (B134444) (e.g., 500 mM).[8]
-
Desalting: Remove imidazole and exchange the buffer using a desalting column (e.g., Sephadex G-25).[8]
-
Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.
Figure 3. A typical workflow for the purification of recombinant this compound.
Conclusion
The study of natural this compound variants reveals a fascinating diversity in their catalytic properties and physiological roles. For researchers in drug development and biotechnology, these enzymes offer a rich resource for biocatalytic applications and as potential targets. The methodologies outlined in this guide provide a solid foundation for the characterization and engineering of these versatile enzymes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Biochemical and Molecular Characterization of this compound from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound from Thermoanaerobacterium thermosaccharolyticum DSM 571 and GGG Motif Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 6. toyobo-global.com [toyobo-global.com]
- 7. This compound [sorachim.com]
- 8. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Unseen Architects: A Technical Guide to the Post-Translational Modifications of Glycerol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol (B35011) dehydrogenase (GDH), a key enzyme in glycerol metabolism, catalyzes the reversible oxidation of glycerol to glycerone. While its catalytic mechanism and structure are well-characterized, the landscape of its post-translational modifications (PTMs) remains largely uncharted territory. This technical guide synthesizes current knowledge on PTMs of analogous dehydrogenases and prokaryotic proteins to predict and provide a framework for investigating the PTMs of GDH. We present detailed experimental protocols for the identification and characterization of potential modifications, including phosphorylation, acetylation, and glycosylation. Furthermore, we propose putative signaling pathways that may regulate GDH activity through these modifications. This guide serves as a comprehensive resource to stimulate and direct future research into the nuanced regulation of this pivotal metabolic enzyme, with implications for drug development and biotechnology.
Introduction
Glycerol dehydrogenase (GDH; EC 1.1.1.6) is a NAD⁺-dependent oxidoreductase that plays a crucial role in the anaerobic metabolism of glycerol, a significant carbon source for numerous microorganisms.[1] Its function is pivotal in linking glycerol metabolism to glycolysis. While extensive research has elucidated the enzyme's kinetic properties and three-dimensional structure, a critical layer of regulation—post-translational modifications (PTMs)—remains to be explored. PTMs are covalent modifications of proteins following their synthesis and are known to dynamically regulate the activity, localization, and stability of a vast array of enzymes.[2]
Drawing parallels from the well-studied Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), another key glycolytic enzyme, we can anticipate a rich landscape of PTMs governing GDH function. PTMs such as phosphorylation, acetylation, and glycosylation have been shown to modulate the catalytic activity and non-glycolytic functions of GAPDH.[2] Given the functional similarities and metabolic proximity, it is highly probable that GDH is subject to similar regulatory mechanisms. This guide provides a predictive overview of potential GDH PTMs and offers detailed methodologies for their investigation.
Predicted Post-Translational Modifications of this compound
Based on the extensive PTMs identified in other metabolic dehydrogenases and prokaryotic proteins, we predict that GDH is likely to be modified by phosphorylation, acetylation, and glycosylation. The functional consequences of these modifications could range from altered catalytic efficiency to changes in substrate affinity and protein stability.
Data Presentation: Predicted PTMs and their Potential Effects
| Post-Translational Modification | Predicted Modification Sites (Amino Acid) | Potential Enzymes Involved | Predicted Functional Effect on GDH |
| Phosphorylation | Serine, Threonine, Tyrosine | Ser/Thr Kinases, Tyr Kinases | Modulation of enzyme activity, altered substrate binding, changes in protein-protein interactions. |
| Acetylation | Lysine | Lysine Acetyltransferases (KATs) | Neutralization of positive charge, potentially altering protein conformation and enzymatic activity. In prokaryotes, this can be enzymatic or non-enzymatic.[3][4] |
| Glycosylation | Asparagine (N-linked), Serine/Threonine (O-linked) | Glycosyltransferases | Increased protein stability and solubility, potential role in protein folding and localization. Bacterial glycosylation is a known phenomenon.[1][5][6] |
Experimental Protocols
The following sections provide detailed protocols for the detection and characterization of the predicted PTMs of this compound.
Identification of Phosphorylation
Objective: To determine if GDH is phosphorylated and to identify the specific phosphorylation sites.
Methodology: Mass Spectrometry-based phosphoproteomics.
Protocol:
-
Protein Extraction and Purification:
-
Culture bacterial cells (e.g., Escherichia coli expressing a tagged GDH) under desired conditions.
-
Lyse the cells using a buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation state.
-
Purify GDH using affinity chromatography based on the tag (e.g., His-tag, Strep-tag).
-
Confirm the purity of the protein by SDS-PAGE and Coomassie staining.
-
-
In-solution Trypsin Digestion:
-
Denature the purified GDH with 8 M urea (B33335).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 45 minutes.
-
Dilute the urea concentration to less than 2 M with ammonium (B1175870) bicarbonate buffer.
-
Digest the protein with sequencing-grade trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Phosphopeptide Enrichment:
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the GDH sequence using software like MaxQuant or SEQUEST.
-
Specify phosphorylation of serine, threonine, and tyrosine as a variable modification in the search parameters.
-
Validate identified phosphopeptides and localize the phosphorylation sites with high confidence using scoring algorithms (e.g., PTM score, Ascore).
-
Detection of Acetylation
Objective: To determine if GDH is acetylated.
Methodology: Immunoprecipitation followed by Western Blotting.[11][12]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse cells in a buffer containing deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).[13]
-
Quantify the total protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-acetyl-lysine antibody conjugated to agarose (B213101) beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the acetylated proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Probe the membrane with a primary antibody specific for GDH.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14] A band corresponding to the molecular weight of GDH would indicate its acetylation.
-
Analysis of Glycosylation
Objective: To investigate if GDH is glycosylated.
Methodology: Enzymatic Deglycosylation and Mobility Shift Assay.[15]
Protocol:
-
Protein Preparation:
-
Purify GDH as described in section 3.1.1.
-
-
Enzymatic Deglycosylation:
-
Treat the purified GDH with a cocktail of glycosidases, such as PNGase F (for N-linked glycans) and a mix of O-glycosidases.[15]
-
Include a control sample incubated under the same conditions without the enzymes.
-
Incubate at 37°C for the recommended time according to the enzyme manufacturer's instructions.
-
-
SDS-PAGE Analysis:
-
Run both the enzyme-treated and control samples on an SDS-PAGE gel.
-
A downward shift in the molecular weight of the enzyme-treated GDH compared to the control would indicate the presence of glycosylation.
-
-
Mass Spectrometry for Site Identification:
-
For detailed analysis of glycan structure and attachment sites, perform mass spectrometry on the intact glycoprotein (B1211001) or on glycopeptides after tryptic digestion.[16] This often requires specialized enrichment techniques for glycopeptides.[16]
-
Signaling Pathways and Logical Relationships
The activity of GDH is likely regulated by signaling pathways that respond to the metabolic state of the cell, particularly the availability of glycerol and the cellular redox balance (NADH/NAD⁺ ratio).
Proposed Regulatory Signaling Pathway
This diagram illustrates how cellular signals, such as the concentration of key metabolites, could influence the activity of GDH through the actions of modifying enzymes like kinases, phosphatases, acetyltransferases, and deacetylases.
Experimental Workflow for PTM Identification
This workflow outlines the key steps from sample preparation to the final validation of a post-translational modification and its functional impact.
Conclusion and Future Perspectives
The study of post-translational modifications of this compound is a nascent field with immense potential to uncover novel regulatory mechanisms governing central metabolism. The predictive framework and detailed experimental protocols provided in this guide are intended to serve as a foundational resource for researchers embarking on this exciting area of investigation. Future studies should focus on applying these methods to systematically map the PTM landscape of GDH from various organisms under different metabolic conditions. Elucidating the specific kinases, acetyltransferases, and other modifying enzymes that target GDH will be crucial for understanding the signaling networks that control its function. Ultimately, a comprehensive understanding of GDH regulation will not only advance our fundamental knowledge of metabolic control but may also open new avenues for the development of therapeutics targeting metabolic disorders and for the engineering of microbial strains for biotechnological applications.
References
- 1. Frontiers | Bacterial glycosylation, it’s complicated [frontiersin.org]
- 2. Strategy for comprehensive identification of post-translational modifications in cellular proteins, including low abundant modifications: application to glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Protein acetylation in prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial Protein N-Glycosylation: New Perspectives and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and Challenges of Bacterial Glycosylation for the Development of Novel Antibacterial Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining in vivo Phosphorylation Sites using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Methods employed in Mass Spectrometric Analysis of Posttranslational Modifications (PTMs) and Protein–Protein Interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis | PLOS One [journals.plos.org]
- 12. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Determination of Apo- and Holo-Glycerol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural determination of glycerol (B35011) dehydrogenase (GDH) in its apo (ligand-free) and holo (ligand-bound) forms. Understanding the three-dimensional architecture of GDH is crucial for elucidating its catalytic mechanism, substrate specificity, and for the rational design of inhibitors or engineered enzymes for industrial applications. This document summarizes key quantitative data, details common experimental protocols, and visualizes critical workflows and molecular interactions.
Introduction to Glycerol Dehydrogenase
This compound (EC 1.1.1.6) is an oxidoreductase that catalyzes the reversible oxidation of glycerol to dihydroxyacetone using NAD+ as a cofactor.[1][2] This enzyme is a key player in glycerol metabolism, particularly in various microorganisms.[1] Structurally, GDH is typically a homooctamer, with each subunit comprising two distinct domains: an N-terminal NAD+-binding domain featuring a classic Rossmann fold, and a C-terminal substrate-binding domain.[1][2][3] The active site is located in a deep cleft between these two domains and contains a catalytic zinc ion essential for activity.[1][3][4]
The structural elucidation of both the apoenzyme and the holoenzyme (in complex with its cofactor NAD+ and/or substrate glycerol) has provided significant insights into the enzyme's function. The binding of NAD+ and the subsequent binding of the glycerol substrate induce conformational changes that are critical for catalysis.[5]
Quantitative Structural Data
The following tables summarize crystallographic data for representative apo- and holo-GDH structures from various organisms, providing a basis for structural comparison.
Table 1: Structural Data for Apo-Glycerol Dehydrogenase
| PDB ID | Organism | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | Reference |
| 1JPU | Bacillus stearothermophilus | 1.7 | - | - | [3] |
| 1X0V | Homo sapiens (GPD1) | - | - | - | [6] |
Table 2: Structural Data for Holo-Glycerol Dehydrogenase
| PDB ID | Ligand(s) | Organism | Resolution (Å) | Space Group | Unit Cell Dimensions (Å) | Reference |
| 1JQA | Glycerol | Bacillus stearothermophilus | - | - | - | [1][3] |
| 1JQ5 | NAD+ | Bacillus stearothermophilus | - | - | - | [3] |
| 8GOB | NAD+ | Escherichia coli K-12 | 2.60 | - | - | [7] |
| 8X6M | NAD+, Glycerol | Escherichia coli K-12 | 2.00 | - | a=127.09, b=160.11, c=665.21 | [8][9][10] |
| 1kq3 | Zinc ion | Thermotoga maritima MSB8 | 1.5 | I422 | a=105.3, c=134.5 | [11][12] |
| 2QCU | - | Escherichia coli | 1.75 | - | - | [13] |
| 6E8Z | NAD+ | Homo sapiens (GPDH) | - | - | - | [14] |
Experimental Protocols
The structural determination of GDH primarily relies on X-ray crystallography, complemented by biochemical assays to assess enzyme activity and kinetics.
Recombinant Production and Purification of GDH
A standard protocol involves the overexpression of the GDH gene (e.g., gldA) in an Escherichia coli expression system. The protein is then purified to homogeneity using chromatographic techniques, typically involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to isolate the functional oligomeric state.
X-ray Crystallography Workflow
The determination of the crystal structure of GDH involves several key steps, from crystallization to structure solution.
a. Crystallization: High-purity GDH is crystallized using vapor diffusion methods (hanging or sitting drop).[10][15]
-
Apo-GDH: Crystals are grown from a solution containing the purified enzyme.
-
Holo-GDH (Binary Complex): For the GDH-NAD+ complex, the protein is co-crystallized with a saturating concentration of NAD+.[15]
-
Holo-GDH (Ternary Complex): To obtain the GDH-NAD+-glycerol complex, crystals of the binary complex can be soaked in a cryoprotectant solution containing glycerol.[16]
A typical crystallization condition for Salmonella enterica GldA consists of 0.1 M Tris-HCl pH 8.5 and 25%(w/v) PEG 3000.[10] For human GPD1, conditions may involve 175 mM potassium chloride, 23% PEG 20000, and 0.1 M bis-Tris propane (B168953) at pH 7.0.[15]
b. Data Collection and Processing: Crystals are cryocooled in liquid nitrogen to minimize radiation damage during X-ray exposure.[15] Cryoprotection is often achieved by supplementing the mother liquor with agents like ethylene (B1197577) glycol or pentaerythritol (B129877) propoxylate.[10][15] X-ray diffraction data are collected at a synchrotron source.[15] The collected data are then processed (indexed, integrated, and scaled) using software packages like iMosflm.[15]
c. Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a homologous protein structure as a search model.[15] The initial model is then refined through iterative cycles of manual model building and computational refinement to best fit the experimental electron density map.
Biochemical Activity Assay
The enzymatic activity of GDH is commonly assayed spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH.[17][18]
Principle: Glycerol + NAD+ ⇌ Dihydroxyacetone + NADH + H+
Assay Protocol (Oxidation of Glycerol):
-
Prepare a reaction mixture in a cuvette containing a suitable buffer (e.g., carbonate/bicarbonate buffer, pH 10.0), NAD+, and ammonium (B1175870) sulfate.[18]
-
Equilibrate the mixture to the desired temperature (e.g., 25°C).[17][18]
-
Initiate the reaction by adding the GDH enzyme solution.[17][18]
-
Record the increase in absorbance at 340 nm over time.[17][18]
-
The initial linear rate of absorbance change is used to calculate the enzyme activity.[18] One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[16][18]
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the catalytic mechanism of GDH and the logical workflow for its structural determination.
Caption: Catalytic cycle of this compound.
Caption: Experimental workflow for GDH structural determination.
Caption: Conformational transition from apo- to holo-GDH.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GIST Scholar: Structural and Functional Insights into the Escherichia Coli this compound [scholar.gist.ac.kr]
- 6. Crystal structures of human glycerol 3-phosphate dehydrogenase 1 (GPD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. rcsb.org [rcsb.org]
- 9. 8X6M: Crystal Structure of this compound in the Presence of NAD+ and Glycerol [ncbi.nlm.nih.gov]
- 10. Crystallization and preliminary X-ray characterization of a this compound from the human pathogen Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. rcsb.org [rcsb.org]
- 14. wwPDB: pdb_00006e8z [wwpdb.org]
- 15. Human Glycerol 3-Phosphate Dehydrogenase: X-Ray Crystal Structures that Guide the Interpretation of Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural insights into the octamerization of this compound | PLOS One [journals.plos.org]
- 17. Assay Procedure for this compound [merckmillipore.com]
- 18. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
The Decisive Role of Metal Cofactors in Glycerol Dehydrogenase Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycerol (B35011) dehydrogenase (GlyDH), a key enzyme in glycerol metabolism, catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone. The function of this enzyme is critically dependent on the presence of a divalent metal cofactor, which plays a pivotal role in substrate binding, transition state stabilization, and overall catalytic efficiency. This technical guide provides an in-depth exploration of the role of these metal cofactors, with a primary focus on the native zinc-dependent enzyme and its manganese-substituted analogue. We present a comprehensive summary of quantitative kinetic data, detailed experimental protocols for the characterization of metal-dependent GlyDH, and visualizations of the catalytic mechanism and experimental workflows to facilitate a deeper understanding of this important enzyme for researchers, scientists, and professionals in drug development.
Introduction
Glycerol dehydrogenase (EC 1.1.1.6) is a member of the family III metal-dependent polyol dehydrogenases.[1][2] Initially classified as iron-containing alcohol dehydrogenases, further research has revealed a strict dependence on zinc for the activity of many GlyDHs.[1][2] This enzyme facilitates the reversible oxidation of glycerol to dihydroxyacetone (DHA), a crucial step in the anaerobic metabolism of glycerol in various microorganisms.[3] The catalytic activity of GlyDH is not only of physiological importance but also holds significant potential in various biotechnological applications, including the production of valuable chemicals and the development of biosensors.
The active site of GlyDH contains a single catalytic divalent metal ion, which is essential for its function. This metal ion is coordinated by conserved amino acid residues, creating a specific geometry that is crucial for the enzyme's catalytic mechanism. Understanding the precise role of this metal cofactor is fundamental for enzyme engineering, inhibitor design, and the development of novel therapeutic strategies targeting microbial metabolism.
The Role of the Metal Cofactor in this compound Structure and Function
The metal cofactor in this compound is central to its catalytic activity, primarily by facilitating the binding of the glycerol substrate and stabilizing the transition state of the reaction.
Coordination and Active Site Geometry
In the well-characterized zinc-dependent this compound from Bacillus stearothermophilus, the Zn²⁺ ion is tetrahedrally coordinated by the side chains of three conserved amino acid residues: two histidines and one aspartate, with the fourth coordination site occupied by a water molecule in the apoenzyme.[2] Upon substrate binding, the glycerol molecule displaces the water molecule and directly coordinates with the zinc ion through two of its hydroxyl groups.[2] This coordination orients the substrate optimally for the subsequent hydride transfer to NAD⁺.
Catalytic Mechanism
The catalytic cycle of zinc-dependent this compound can be summarized in the following steps[1]:
-
NAD⁺ Binding: The coenzyme NAD⁺ binds to the enzyme, inducing a conformational change that prepares the active site for glycerol binding.
-
Glycerol Binding: The glycerol substrate binds to the active site, coordinating with the Zn²⁺ ion.
-
Deprotonation and Alkoxide Formation: A nearby basic residue abstracts a proton from the C2 hydroxyl group of glycerol, forming a reactive alkoxide intermediate. The positive charge of the Zn²⁺ ion stabilizes the negative charge of this alkoxide.
-
Hydride Transfer: A hydride ion is transferred from the C2 carbon of the alkoxide intermediate to the C4 position of the nicotinamide (B372718) ring of NAD⁺, reducing it to NADH.
-
Product Release: The product, dihydroxyacetone, is released from the active site.
-
NADH Release: The reduced coenzyme, NADH, dissociates from the enzyme, returning the enzyme to its initial state, ready for another catalytic cycle.
The metal cofactor is thus essential for lowering the activation energy of the reaction by polarizing the C-O bond of the substrate, stabilizing the negatively charged intermediate, and correctly positioning the substrate relative to the NAD⁺ cofactor.
Quantitative Analysis of Metal Cofactor Influence on this compound Kinetics
The identity of the metal cofactor significantly influences the kinetic parameters of this compound. While zinc is the native and most effective cofactor for many GlyDHs, other divalent cations can also support catalysis, albeit with different efficiencies. The following tables summarize the available quantitative data for GlyDH from different organisms with various metal cofactors.
Table 1: Kinetic Parameters of Zinc-Dependent and Manganese-Substituted this compound from Klebsiella pneumoniae [4]
| Parameter | Zn²⁺-GDH | Mn²⁺-GDH |
| Km (NAD⁺) | 0.005 ± 0.001 mM | 0.008 ± 0.001 mM |
| Km (Glycerol) | 0.262 ± 0.014 mM | 0.226 ± 0.013 mM |
| Ki (NAD⁺) | 0.008 ± 0.001 mM | 0.012 ± 0.002 mM |
Reaction conditions: pH 12.0, 45°C.
Table 2: Kinetic Parameters of this compound from Thermoanaerobacterium thermosaccharolyticum DSM 571 [5]
| Reaction | Parameter | Value |
| Glycerol Oxidation | Km (Glycerol) | 30.29 ± 3.42 mM |
| Vmax | 0.042 ± 0.002 mM/s | |
| DHA Reduction | Km (DHA) | 1.08 ± 0.13 mM |
| Vmax | 0.0053 ± 0.0001 mM/s |
Note: The presence of Mn²⁺ was found to enhance the enzymatic activity by 79.5%.[5]
Table 3: Michaelis Constants for this compound from Bacillus megaterium
| Substrate | Km |
| Glycerol | 1.4 x 10⁻³ M |
| NAD⁺ | 3.0 x 10⁻⁴ M |
Note: Zinc is presumed to be the natural heavy metal in the active center, but other divalent metal ions can also activate the apoenzyme.
Experimental Protocols
This section provides detailed methodologies for the characterization of the metal-dependency of this compound.
Spectrophotometric Assay of this compound Activity
This protocol is adapted from standard procedures for measuring NAD⁺-dependent dehydrogenase activity.
Principle: The activity of this compound is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).
Reagents:
-
Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.0.
-
NAD⁺ Solution: 10 mM NAD⁺ in deionized water.
-
Glycerol Solution: 1 M Glycerol in deionized water.
-
Enzyme Solution: Purified this compound diluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a concentration that gives a linear rate of absorbance change.
Procedure:
-
To a 1 mL cuvette, add the following in order:
-
850 µL of Assay Buffer
-
100 µL of NAD⁺ Solution
-
50 µL of Glycerol Solution
-
-
Mix the contents of the cuvette by gentle inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the Enzyme Solution to the cuvette.
-
Immediately mix by inversion and start monitoring the absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Record the initial linear rate of absorbance increase (ΔA₃₄₀/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε₃₄₀ * Light Path (cm) * Enzyme Volume (mL)) One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Preparation of Apo-Glycerol Dehydrogenase
This protocol describes the removal of the metal cofactor to generate the inactive apoenzyme.
Materials:
-
Purified this compound solution.
-
Chelation Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM EDTA.
-
Metal-free Buffer: 50 mM Tris-HCl, pH 7.5, prepared with metal-free water.
-
Dialysis tubing (appropriate molecular weight cut-off).
-
Centrifugal ultrafiltration devices (appropriate molecular weight cut-off).
Procedure (Dialysis Method):
-
Place the purified enzyme solution in a dialysis bag.
-
Dialyze against 100 volumes of Chelation Buffer at 4°C for 24 hours, with at least two changes of the buffer.
-
To remove the EDTA, dialyze the enzyme against 100 volumes of Metal-free Buffer at 4°C for 48 hours, with at least four changes of the buffer.
-
Recover the apoenzyme from the dialysis bag and determine its protein concentration.
-
Confirm the removal of the metal cofactor by measuring the residual enzyme activity (which should be negligible) and by metal analysis (see Protocol 4.3).
Procedure (Ultrafiltration Method):
-
Dilute the purified enzyme solution with an equal volume of Chelation Buffer and incubate at 4°C for 1-2 hours.
-
Concentrate the enzyme solution using a centrifugal ultrafiltration device.
-
Resuspend the concentrated enzyme in Metal-free Buffer and repeat the concentration step. Repeat this washing step at least 3-4 times to ensure complete removal of EDTA and the metal cofactor.
-
Recover the apoenzyme and determine its protein concentration.
-
Confirm the removal of the metal cofactor as described above.
Analysis of Metal Content by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive technique for the quantitative determination of metal ions in biological samples.
Principle: The protein sample is digested to release the bound metal ions, which are then introduced into an argon plasma. The plasma atomizes and ionizes the metals, which are subsequently separated by a mass spectrometer based on their mass-to-charge ratio.
General Procedure:
-
Sample Preparation:
-
Accurately determine the protein concentration of the native enzyme and the prepared apoenzyme.
-
Digest a known amount of the protein sample using high-purity nitric acid (e.g., trace metal grade) in a microwave digestion system. This process breaks down the protein matrix and releases the metal ions into solution.
-
-
Standard Preparation: Prepare a series of calibration standards of the metal of interest (e.g., Zn, Mn) in a matrix that matches the digested sample as closely as possible.
-
ICP-MS Analysis:
-
Analyze the digested samples and calibration standards using an ICP-MS instrument.
-
The instrument will generate a calibration curve from the standards, which is then used to determine the concentration of the metal in the samples.
-
-
Data Analysis:
-
Calculate the molar ratio of the metal to the protein to determine the stoichiometry of the metal cofactor in the native enzyme and to confirm its absence in the apoenzyme.
-
Reconstitution of Apo-Glycerol Dehydrogenase with Divalent Metal Ions
This protocol describes the reintroduction of metal ions to the apoenzyme to restore its activity.
Materials:
-
Prepared apo-glycerol dehydrogenase.
-
Stock solutions (e.g., 1 M) of the chloride salts of the desired divalent metal ions (e.g., ZnCl₂, MnCl₂, CoCl₂, NiCl₂).
-
Metal-free Buffer (50 mM Tris-HCl, pH 7.5).
Procedure:
-
Dilute the apoenzyme to a suitable concentration in Metal-free Buffer.
-
Add a specific concentration of the desired metal ion from the stock solution to the apoenzyme solution. It is often recommended to add a slight molar excess of the metal ion (e.g., 2-5 fold molar excess relative to the enzyme concentration).
-
Incubate the mixture on ice for a specified period (e.g., 30-60 minutes) to allow for the metal ion to bind to the active site.
-
(Optional) Remove any unbound metal ions by dialysis or buffer exchange using a centrifugal ultrafiltration device against the Metal-free Buffer.
-
Measure the enzyme activity of the reconstituted holoenzyme using the spectrophotometric assay described in Protocol 4.1.
-
Perform a titration experiment by adding increasing concentrations of the metal ion to the apoenzyme and measuring the corresponding increase in activity to determine the optimal concentration for reconstitution and to calculate the apparent dissociation constant for the metal ion.
Visualizations
Catalytic Cycle of Zinc-Dependent this compound
The following diagram illustrates the key steps in the catalytic mechanism of zinc-dependent this compound.
References
- 1. Mechanistic Study of Manganese-Substituted this compound Using a Kinetic and Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the octamerization of this compound | PLOS One [journals.plos.org]
- 4. Sustainable Hydrogen Production by Glycerol and Monosaccharides Catalytic Acceptorless Dehydrogenation (AD) in Homogeneous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Development and Validation of a Robust Glycerol Dehydrogenase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) dehydrogenase (GDH) is a key enzyme that catalyzes the reversible oxidation of glycerol to dihydroxyacetone, a reaction coupled with the reduction of NAD+ to NADH.[1][2][3] This enzymatic activity is pivotal in glycerol metabolism across various organisms and holds significant importance in clinical diagnostics and industrial applications.[4][5] In clinical settings, GDH assays are instrumental for the determination of glycerol and triglycerides in biological fluids.[6][7] In industrial biotechnology, monitoring GDH activity is crucial for processes involving glycerol fermentation.[8]
These application notes provide detailed protocols for the development and validation of a robust and reliable glycerol dehydrogenase assay. The methodologies described herein are designed to be adaptable for various research and development applications, from basic enzymatic characterization to high-throughput screening.
Principle of the Assay
The most common method for determining this compound activity is a direct spectrophotometric assay. This method relies on the principle that the enzymatic reaction produces NADH, which can be quantitatively measured by the increase in absorbance at 340 nm.[1][6][9] The rate of NADH formation is directly proportional to the GDH activity in the sample.
Alternatively, fluorometric and coupled-enzyme assays can be employed for enhanced sensitivity or to accommodate specific experimental conditions.[10][11]
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by this compound is a straightforward oxidation-reduction reaction.
Caption: Enzymatic conversion of glycerol to dihydroxyacetone by GDH.
A typical experimental workflow for a spectrophotometric GDH assay involves sample preparation, reaction initiation, and kinetic measurement.
Caption: Standard workflow for a spectrophotometric GDH assay.
Experimental Protocols
Spectrophotometric Assay for this compound Activity
This protocol is a standard method for determining GDH activity.
Materials:
-
This compound (GDH) enzyme
-
Glycerol
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Carbonate-bicarbonate buffer (0.1 M, pH 10.0-10.5) or Potassium Phosphate (B84403) Buffer (100 mM, pH 8.8)[1][12][13]
-
Ammonium (B1175870) sulfate (B86663) (optional, can enhance activity)[6][7]
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Pipettes
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M carbonate-bicarbonate buffer and adjust the pH to 10.0-10.5.[1][6] Alternatively, a 100 mM potassium phosphate buffer at pH 8.8 can be used.[13]
-
Prepare a stock solution of 1.0 M glycerol in deionized water.
-
Prepare a stock solution of 10 mM NAD+ in deionized water. Prepare this solution fresh daily.[6][7]
-
Prepare an enzyme diluent (e.g., 20 mM potassium phosphate buffer, pH 7.5).[6][7]
-
-
Assay Mixture Preparation (per 3 mL reaction):
-
In a suitable tube, combine:
-
2.4 mL of 0.1 M Carbonate-bicarbonate buffer (pH 10.0)
-
0.3 mL of 1.0 M Glycerol
-
0.1 mL of 1.0 M Ammonium sulfate (optional)
-
0.1 mL of 10 mM NAD+
-
-
Mix the contents thoroughly.
-
-
Enzyme Preparation:
-
Dilute the GDH enzyme in the enzyme diluent to obtain a concentration that results in a linear rate of absorbance change of 0.02 - 0.05 ΔA/min.[9]
-
-
Kinetic Measurement:
-
Pipette 2.9 mL of the assay mixture into a cuvette and equilibrate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 3-5 minutes.[1][7][9]
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix gently.
-
Immediately start recording the absorbance at 340 nm every 15-30 seconds for 3-5 minutes.[1][9]
-
Run a blank reaction containing the enzyme diluent instead of the enzyme solution to measure any background rate.[1]
-
-
Calculation of Enzyme Activity:
-
Determine the initial linear rate of the reaction (ΔA340/min) by subtracting the blank rate from the sample rate.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min) * Total Volume (mL) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6220 M⁻¹cm⁻¹[5]
-
Total Volume = 3.0 mL
-
Path Length = 1 cm (typically)
-
Enzyme Volume = 0.1 mL
-
-
-
Unit Definition: One unit (U) of this compound is defined as the amount of enzyme that catalyzes the formation of 1 µmole of NADH per minute under the specified conditions.[6][9][13]
Fluorometric Assay for Enhanced Sensitivity
For samples with low GDH activity, a fluorometric assay can provide higher sensitivity.[10] The principle remains the same, but the detection of NADH is performed using fluorescence (Excitation ~340 nm, Emission ~460 nm).
Modifications from the Spectrophotometric Protocol:
-
Use a fluorometer instead of a spectrophotometer.
-
The concentrations of substrates and enzyme may need to be optimized for the fluorometric detection range.
-
A standard curve of known NADH concentrations should be prepared to accurately quantify the amount of NADH produced.
Assay Validation
A thorough validation is essential to ensure the reliability and accuracy of the GDH assay. The following parameters should be assessed:
Caption: Key parameters for GDH assay validation.
Data Presentation
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the assay to provide results that are directly proportional to the concentration of the analyte (enzyme) in the sample. | R² ≥ 0.99 for a plot of activity vs. enzyme concentration. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed as intra-assay (within a single run) and inter-assay (between different runs) variability. | Coefficient of Variation (CV) ≤ 15%. |
| Accuracy | The closeness of the measured value to the true or accepted value. Can be assessed by spike and recovery experiments. | Recovery of 85-115%. |
| Specificity | The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. | Minimal interference from other dehydrogenases or structurally similar substrates. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically defined as 3 times the standard deviation of the blank. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically defined as 10 times the standard deviation of the blank. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Enzyme activity and reagent performance remain within acceptable limits over the defined storage period and conditions. |
Specificity and Interferences
The specificity of this compound can vary depending on the source of the enzyme. Some GDH enzymes exhibit activity with other diols and alcohols such as 1,2-propanediol, ethylene (B1197577) glycol, and 2,3-butanediol.[12][14] It is crucial to test for potential cross-reactivity with compounds that may be present in the sample matrix.
Potential Interferences:
-
Other Dehydrogenases: The presence of other NAD+-dependent dehydrogenases in the sample can lead to false-positive results if their respective substrates are also present.
-
Propylene (B89431) Glycol and Other Diols: Some parenteral drug formulations contain glycerol or propylene glycol, which can interfere with the assay.[15]
-
Endogenous NADH or NADH Oxidase: Samples may contain endogenous NADH or enzymes like NADH oxidase that can affect the baseline absorbance or the rate of NADH formation.[16]
Stability of Reagents
The stability of the enzyme and reagents is critical for reproducible results.
| Reagent | Storage Condition | Stability |
| This compound (lyophilized) | -20°C | At least 6-12 months.[9][12][17] |
| GDH Concentrated Solution (e.g., 10 mg/mL) | 2-8°C | Relatively stable.[9] |
| GDH Diluted Solution (e.g., 1 mg/mL) | 2-8°C | Activity may rapidly decrease.[9] Prepare fresh before use. |
| NAD+ Solution | 2-8°C or -20°C | Should be prepared fresh daily for optimal results.[6][7] |
| Glycerol Solution | Room Temperature or 2-8°C | Stable. |
| Buffer Solutions | Room Temperature or 2-8°C | Stable. |
Note on Glycerol-Free Formulations: For applications requiring lyophilization or ambient temperature stability, glycerol-free enzyme formulations are available and may require specific optimization of buffer components.[18]
Kinetic Analysis
The developed assay can be used to determine the kinetic parameters of this compound.
| Kinetic Parameter | Description |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's affinity for the enzyme. |
| Maximum Velocity (Vmax) | The maximum rate of the reaction when the enzyme is saturated with the substrate. |
| Catalytic Constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. |
| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate to a product. |
Typical Km Values:
-
Km for Glycerol: Varies depending on the enzyme source and assay conditions, but reported values are in the millimolar range (e.g., 1.1 x 10⁻² M, 0.017 M).[9][14][17]
-
Km for NAD+: Typically in the micromolar range (e.g., 8.9 x 10⁻⁵ M).[14][17]
Troubleshooting
| Issue | Potential Cause | Solution |
| No or Low Activity | Inactive enzyme, incorrect pH, missing reagent, inhibitor present. | Check enzyme storage and handling, verify buffer pH, ensure all reagents are added correctly, test for inhibitors. |
| High Background Rate | Contaminated reagents, presence of endogenous reducing agents. | Use high-purity water and reagents, run a blank without the enzyme. |
| Non-linear Reaction Rate | Substrate depletion, product inhibition, enzyme instability. | Use a lower enzyme concentration, ensure substrate concentrations are not limiting, check enzyme stability under assay conditions. |
| Poor Reproducibility | Inaccurate pipetting, temperature fluctuations, reagent instability. | Calibrate pipettes, ensure proper temperature control, prepare fresh reagents. |
Conclusion
The development and validation of a this compound assay require careful consideration of various experimental parameters. The spectrophotometric method described here provides a robust and reliable approach for measuring GDH activity. By performing a thorough validation, researchers can ensure the accuracy and precision of their results, which is critical for applications in clinical diagnostics, drug development, and biotechnology.
References
- 1. Assay Procedure for this compound [sigmaaldrich.com]
- 2. Isotopic analysis of the reaction catalyzed by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanistic Study of Manganese-Substituted this compound Using a Kinetic and Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Assay Procedure for this compound [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 10. A simple one-step enzymatic fluorometric method for the determination of glycerol in 20 microliters of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycerol-Glo™ Assay | Glycerol Assay | Lipolysis [promega.com]
- 12. toyobo-global.com [toyobo-global.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound [sorachim.com]
- 15. Interferences of glycerol, propylene glycol, and other diols in the enzymatic assay of ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How does recombinant glycerol kinase cope with detection interference? [vacutaineradditives.com]
- 17. tribioscience.com [tribioscience.com]
- 18. meridianbioscience.com [meridianbioscience.com]
Application Notes and Protocols: Glycerol Dehydrogenase Immobilization for Biosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of glycerol (B35011) dehydrogenase (GDH) for the development of robust and sensitive biosensors. The selection of an appropriate immobilization strategy is critical for enhancing enzyme stability, reusability, and the overall performance of the biosensor.
Introduction to Glycerol Biosensors
Glycerol is a key analyte in various industries, including food and beverage, pharmaceuticals, and biofuels.[1] Accurate and rapid quantification of glycerol is crucial for quality control, process monitoring, and clinical diagnostics.[2][3] Enzymatic biosensors based on glycerol dehydrogenase offer high specificity and sensitivity for glycerol detection.[2][3][4] The principle of these biosensors relies on the enzymatic oxidation of glycerol by GDH in the presence of the cofactor NAD⁺, which is reduced to NADH.[4][5] The concentration of glycerol can then be determined by measuring the electrochemical or optical signal generated by the production of NADH.[6]
Immobilization of GDH onto a solid support is a crucial step in the fabrication of a stable and reusable biosensor.[7][8][9] Immobilization helps to prevent enzyme leaching, improves thermal and pH stability, and allows for the repeated use of the biosensor, making it more cost-effective.[7][10][11] This document outlines various immobilization techniques and provides detailed protocols for their implementation.
Immobilization Strategies for this compound
Several methods have been successfully employed for the immobilization of this compound. The choice of method depends on the specific application, the type of transducer, and the desired performance characteristics of the biosensor. The most common techniques include:
-
Covalent Bonding: This method involves the formation of a stable covalent bond between the enzyme and the support matrix.[9][12] It is known for providing strong and stable enzyme attachment, minimizing leaching.[9][12]
-
Entrapment: In this technique, the enzyme is physically confined within a polymer matrix, such as a hydrogel or a gel layer.[8][13][14] This method is generally mild and can help to preserve the native conformation and activity of the enzyme.[14]
-
Cross-linking: This method uses bifunctional reagents, such as glutaraldehyde (B144438), to create intermolecular cross-links between enzyme molecules, forming an insoluble aggregate.[9][10][15] It can be used in combination with other immobilization techniques to enhance stability.[10]
-
Adsorption: This is one of the simplest methods, relying on physical interactions like van der Waals forces, hydrogen bonds, or electrostatic interactions to bind the enzyme to the support.[8][9]
Performance of Immobilized this compound Biosensors
The performance of a glycerol biosensor is significantly influenced by the chosen immobilization technique and the support material. The following table summarizes key performance metrics from various studies on immobilized GDH biosensors.
| Immobilization Method | Support Material | Linear Range | Detection Limit | Sensitivity | Stability/Reusability | Reference |
| Covalent Bonding | Magnetic Silica Nanoparticles | Not Specified | Not Specified | Not Specified | 91% activity after 10 cycles | [16] |
| Covalent Bonding | Gold (Au) Electrode | 0.001 - 10 M | Not Specified | Not Specified | High reproducibility and repeatability | [2][3] |
| Covalent Bonding | FeS Molecular Wire on Au Electrode | 1 - 25 mM | 53% decrease compared to PQQ-based sensor | 77% increase compared to PQQ-based sensor | Not Specified | [17] |
| Entrapment | Polyacrylamide Gel | 10⁻⁴ - 10⁻¹ M | Not Specified | Nernstian response | Not Specified | [13] |
| Cross-linking with Redox Polymer | Modified Poly(vinylimidazole) | 0.01 - 1 mM | 0.1 µM | 4.79 mA/Mcm² | 80% activity after 15h of continuous operation | [18] |
| Co-immobilization with PMS | Not Specified | 0.01 - 1 mM | 0.9 µM | 1.83 mA/Mcm² | 50% activity after 15h of continuous operation | [18] |
| Adsorption and Cross-linking | Mesoporous Silica with Magnetic Core | Not Specified | Not Specified | Not Specified | 39% activity after 7 cycles | [10] |
| Whole Cell Immobilization | Mannose-Functionalized Magnetic Nanoparticles | Not Specified | Not Specified | Not Specified | Over 50% activity after 10 cycles | [19][20] |
Experimental Protocols
This section provides detailed protocols for the most common GDH immobilization techniques.
Protocol 1: Covalent Immobilization on Magnetic Nanoparticles
This protocol describes the covalent immobilization of this compound onto silica-coated magnetic nanoparticles using glutaraldehyde as a cross-linker.[16]
Materials:
-
Silica-coated magnetic Fe₃O₄ nanoparticles
-
3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde (25% aqueous solution)
-
This compound (GDH)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Distilled water
Procedure:
-
Activation of Magnetic Nanoparticles:
-
Disperse the silica-coated magnetic nanoparticles in an ethanol/water solution.
-
Add APTES to the suspension and stir for several hours at room temperature to introduce amino groups onto the surface.
-
Wash the amino-functionalized nanoparticles with ethanol and distilled water to remove excess APTES.
-
-
Glutaraldehyde Cross-linking:
-
Resuspend the amino-functionalized nanoparticles in a phosphate buffer.
-
Add glutaraldehyde solution to the suspension and stir for a specified time (e.g., 1-2 hours) at room temperature. The optimal concentration of glutaraldehyde should be determined empirically, but a starting point of 0.05% (v/v) can be used.[16]
-
Wash the activated nanoparticles with phosphate buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Add the GDH solution to the suspension of activated nanoparticles.
-
Incubate the mixture for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) with gentle shaking.
-
Separate the nanoparticles with immobilized GDH using a magnet and wash them with phosphate buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C.
-
Protocol 2: Entrapment in a Polyacrylamide Gel
This protocol details the entrapment of this compound in a polyacrylamide gel on a platinum screen, suitable for creating a potentiometric biosensor.[13]
Materials:
-
This compound (GDH)
-
Acrylamide (B121943) solution
-
N,N'-Methylenebisacrylamide solution (cross-linker)
-
Ammonium (B1175870) persulfate (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED, catalyst)
-
Platinum (Pt) screen
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Preparation of the Gel Solution:
-
In a cooled container (e.g., on ice), mix the acrylamide solution, N,N'-methylenebisacrylamide solution, and the buffer.
-
Add the this compound solution to the monomer mixture and mix gently.
-
-
Polymerization:
-
Add the ammonium persulfate solution and a small amount of TEMED to initiate the polymerization.
-
Immediately cast the solution onto the platinum screen, ensuring a thin, uniform layer.
-
Allow the gel to polymerize for a specified time (e.g., 30-60 minutes) at room temperature.
-
-
Washing and Storage:
-
Once the gel has set, wash the electrode thoroughly with buffer to remove any unreacted monomers and non-entrapped enzyme.
-
Store the enzyme-entrapped electrode in buffer at 4°C when not in use.
-
Protocol 3: Cross-linking with a Redox Polymer on an Electrode Surface
This protocol describes the co-immobilization of GDH and a redox mediator on an electrode surface using a cross-linking agent, suitable for amperometric biosensors.[18]
Materials:
-
This compound (GDH)
-
Osmium-complex-modified poly(vinylimidazole) redox polymer
-
Poly(ethyleneglycol) diglycidyl ether (PEGDGE) (cross-linker)
-
Working electrode (e.g., glassy carbon or gold)
-
Buffer solution (e.g., HEPES buffer)
Procedure:
-
Preparation of the Enzyme-Polymer Mixture:
-
In a microcentrifuge tube, mix the GDH solution with the redox polymer solution.
-
Add the PEGDGE cross-linker to the mixture and mix thoroughly.
-
-
Electrode Modification:
-
Apply a small, defined volume of the enzyme-polymer mixture onto the active surface of the working electrode.
-
Allow the mixture to cure and dry at room temperature for a specified period (e.g., overnight) in a controlled humidity environment.
-
-
Washing and Conditioning:
-
After curing, gently wash the electrode with buffer to remove any unbound components.
-
Condition the biosensor by cycling the potential in the buffer solution until a stable baseline is obtained.
-
Store the biosensor in buffer at 4°C.
-
Visualizations
Conclusion
The immobilization of this compound is a critical step in the development of reliable and reusable biosensors for glycerol detection. The choice of immobilization technique significantly impacts the analytical performance and operational stability of the biosensor. Covalent attachment and cross-linking methods generally offer high stability, while entrapment provides a milder immobilization environment for the enzyme. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field, enabling the development of optimized glycerol biosensors for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. This compound [sorachim.com]
- 5. toyobo-global.com [toyobo-global.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immobilized Enzymes in Biosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Stability and Reusability of Alcohol Dehydrogenase Covalently Immobilized on Magnetic Graphene Oxide Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. Potentiometric quantitation of glycerol using immobilized this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for Preparation of Cross-Linked Enzyme Aggregates and Their Applications in Bioconversions | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. An improved glycerol biosensor with an Au-FeS-NAD-glycerol-dehydrogenase anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound based amperometric biosensor for monitoring of glycerol in alcoholic beverages | Lund University [lunduniversity.lu.se]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
High-Throughput Screening for Glycerol Dehydrogenase Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) dehydrogenase (GDH; EC 1.1.1.6) is a key enzyme in glycerol metabolism, catalyzing the reversible oxidation of glycerol to dihydroxyacetone using NAD⁺ as a cofactor. This enzyme is a target of interest in various fields, including biotechnology, for the production of value-added chemicals, and in medicine, as its activity is implicated in metabolic disorders. High-throughput screening (HTS) provides an efficient platform for the rapid evaluation of large compound libraries to identify potential inhibitors or activators of GDH, which can be valuable as tool compounds for research or as starting points for drug discovery programs.
These application notes provide an overview of the principles and methodologies for conducting HTS assays for GDH activity. Detailed protocols for various assay formats are presented to guide researchers in establishing robust and reliable screening campaigns.
Assay Principles for High-Throughput Screening
Several assay formats are amenable to HTS for GDH activity, each with its own advantages and considerations. The most common approaches monitor the production or consumption of the cofactor NADH.
-
UV-Visible Spectrophotometry (Colorimetric): This is the most direct method, measuring the increase in absorbance at 340 nm as NAD⁺ is reduced to NADH.[1][2] While straightforward, it can be susceptible to interference from compounds that absorb at this wavelength. To overcome this, coupled-enzyme assays are often employed, where the NADH produced is used by a second enzyme to generate a colored product. For instance, NADH can be used by a diaphorase to reduce a tetrazolium salt (e.g., INT, MTT) to a formazan (B1609692) dye, which can be measured at a visible wavelength.
-
Fluorescence-Based Assays: These assays offer higher sensitivity compared to absorbance-based methods. One common approach is a coupled-enzyme assay where the NADH produced reduces a non-fluorescent resazurin (B115843) substrate to the highly fluorescent resorufin.[3] This results in a "turn-on" fluorescent signal that is directly proportional to GDH activity.
-
Bioluminescence-Based Assays: These are among the most sensitive assays available and are well-suited for HTS. In a coupled-enzyme system, the NADH produced is used by a reductase to convert a pro-luciferin substrate into luciferin (B1168401). The luciferin is then a substrate for luciferase, generating a light signal that is proportional to the amount of NADH produced.[4][5] This "glow" type of assay provides a stable signal, making it amenable to batch processing of plates.
Data Presentation
The following tables summarize key quantitative data relevant to GDH activity assays.
Table 1: Kinetic Parameters of Glycerol Dehydrogenase from Various Organisms
| Organism | K_m (Glycerol) (mM) | K_m (NAD⁺) (mM) | V_max (U/mg) | Reference(s) |
| Thermoanaerobacterium thermosaccharolyticum DSM 571 | 30.29 ± 3.42 | - | 0.042 ± 0.002 (mM/s) | [6] |
| Klebsiella pneumoniae (DhaD) | - | - | - | [7] |
| Klebsiella pneumoniae (GldA) | - | - | - | [7] |
| Sulfolobus acidocaldarius (Saci_1118) | - | - | - | [8] |
| Sulfolobus acidocaldarius (Saci_2032) | - | - | - | [8] |
Note: Comprehensive kinetic data for various GDH enzymes is often specific to the publication and experimental conditions. Researchers should consult the primary literature for detailed information.
Table 2: Performance Metrics for HTS Assays
| Assay Type | Typical Z'-Factor | Advantages | Disadvantages |
| UV-Vis (Direct NADH) | 0.5 - 0.7 (estimated) | Simple, direct, inexpensive | Potential for compound interference |
| Colorimetric (Coupled) | 0.6 - 0.8 (estimated) | Reduced compound interference, visible wavelength | Requires additional enzyme and substrate |
| Fluorescent (Coupled) | > 0.7 | High sensitivity, "turn-on" signal | Potential for fluorescent compound interference |
| Bioluminescent (Coupled) | > 0.8 | Highest sensitivity, low background, stable signal | Higher reagent cost |
Z'-factor is a statistical indicator of assay quality, where a value between 0.5 and 1.0 is considered excellent for HTS.[9][10] Specific Z'-factors for GDH HTS assays are not widely reported and should be empirically determined during assay development.
Table 3: Examples of this compound Inhibitors (or related enzymes)
| Compound | Target Enzyme | IC₅₀ (µM) | Reference(s) |
| iGP-1 | mitochondrial sn-Glycerol-3-phosphate dehydrogenase | ~6.0 - 14.2 | [3] |
| iGP-5 | mitochondrial sn-Glycerol-3-phosphate dehydrogenase | ~1.0 | [3] |
Experimental Protocols
Protocol 1: 384-Well NAD⁺-Dependent this compound Activity Assay (Colorimetric)
This protocol describes a direct spectrophotometric assay to measure GDH activity by monitoring the increase in absorbance at 340 nm in a 384-well plate format.
Materials:
-
This compound (GDH)
-
Glycerol
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Assay Buffer: 50 mM Glycine-NaOH, pH 9.0
-
Test compounds dissolved in DMSO
-
384-well clear, flat-bottom microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls (DMSO for negative control, known inhibitor for positive control) into the wells of a 384-well plate.
-
Enzyme Addition: Prepare an enzyme solution of GDH in Assay Buffer. Add 20 µL of the enzyme solution to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a substrate solution containing glycerol and NAD⁺ in Assay Buffer. Add 20 µL of the substrate solution to each well to initiate the reaction. Final concentrations should be optimized, but typical starting points are 50 mM glycerol and 1 mM NAD⁺.
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm every minute for 15-30 minutes.
-
Data Analysis: Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve. Calculate the percent inhibition for each compound relative to the DMSO controls.
Protocol 2: Coupled Fluorescent Assay for High-Throughput Screening
This protocol utilizes a coupled-enzyme system to measure GDH activity via the production of a fluorescent signal.
Materials:
-
This compound (GDH)
-
Glycerol
-
NAD⁺
-
Diaphorase
-
Resazurin
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Test compounds in DMSO
-
384-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well black plate.
-
Enzyme/Substrate Mix Addition: Prepare a master mix containing GDH, diaphorase, and resazurin in Assay Buffer. Add 20 µL of this mix to each well.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Prepare a solution of glycerol and NAD⁺ in Assay Buffer. Add 20 µL of this solution to each well.
-
Endpoint Reading: Incubate the plate at 37°C for 60 minutes, protected from light. Measure the fluorescence intensity.
-
Data Analysis: Calculate the percent inhibition for each test compound based on the reduction in fluorescence signal compared to the DMSO controls.
Protocol 3: Bioluminescent Coupled-Enzyme Assay
This protocol describes a highly sensitive bioluminescent assay for GDH activity.
Materials:
-
This compound (GDH)
-
Glycerol
-
NAD⁺
-
NADH-Glo™ Assay System (or similar, containing reductase, proluciferin substrate, and luciferase)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Test compounds in DMSO
-
384-well white, opaque microplates
-
Luminometer
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds and controls into the wells of a 384-well white plate.
-
GDH Reaction:
-
Add 10 µL of a solution containing GDH, glycerol, and NAD⁺ in Assay Buffer to each well.
-
Incubate at 37°C for 60 minutes.
-
-
NADH Detection:
-
Prepare the NADH-Glo™ detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Signal Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition based on the reduction in the luminescent signal relative to the DMSO controls.
Mandatory Visualizations
Caption: A typical workflow for a high-throughput screening campaign to identify GDH inhibitors.
Caption: Simplified overview of key pathways in glycerol metabolism.
Conclusion
The selection of an appropriate HTS assay for this compound activity depends on several factors, including the required sensitivity, throughput, cost, and the nature of the compound library being screened. The protocols provided herein offer a starting point for the development and optimization of robust screening assays. Careful validation, including the determination of the Z'-factor, is crucial to ensure the quality and reliability of the HTS data. The identification of potent and selective modulators of GDH through these screening efforts can provide valuable tools for further biological investigation and may pave the way for new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. A sensitive kinetic assay for glycerol using bacterial bioluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Characterization of this compound from Thermoanaerobacterium thermosaccharolyticum DSM 571 and GGG Motif Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An unusual glycerol-3-phosphate dehydrogenase in Sulfolobus acidocaldarius elucidates the diversity of glycerol metabolism across Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chicagobiomedicalconsortium.org [chicagobiomedicalconsortium.org]
- 10. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glycerol Dehydrogenase for Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Glycerol (B35011) dehydrogenase (GDH) is a versatile oxidoreductase that catalyzes the reversible oxidation of glycerol to dihydroxyacetone.[1] Its utility in biotechnology, particularly for chiral synthesis, is expanding due to its high stereoselectivity in catalyzing the reduction of prochiral ketones and the oxidation of racemic alcohols. This allows for the production of enantiomerically pure compounds, which are crucial building blocks for the pharmaceutical and fine chemical industries.[2][3]
These application notes provide an overview of the use of glycerol dehydrogenase in chiral synthesis, including detailed protocols for key applications and a summary of reported quantitative data.
Applications in Chiral Synthesis
This compound is a valuable biocatalyst for the synthesis of a variety of chiral molecules. Its applications include:
-
Synthesis of Chiral Diols and α-Hydroxyketones: GDH can be used for the preparation of optically active 1,2-diols and α-hydroxyketones.[4] This is achieved through the enantioselective oxidation of a racemic diol or the enantioselective reduction of a prochiral α-hydroxyketone.
-
Kinetic Resolution of Racemic Aldehydes: GDH from Gluconobacter oxydans has demonstrated high enantioselectivity in the reduction of D-glyceraldehyde, enabling the kinetic resolution of racemic glyceraldehyde to produce enantiopure L-glyceraldehyde.[2]
-
Synthesis of Chiral Amino Alcohols: In combination with other enzymes, such as engineered amine dehydrogenases, GDH can be part of a cascade reaction for the synthesis of chiral amino alcohols from α-hydroxy ketones.[5] In these cascades, GDH is often employed for the crucial step of cofactor regeneration.[5][6]
-
Production of Chiral Bicyclic Nitrogen Heterocycles: A multifunctional glucose dehydrogenase (which can have GDH-like activity) has been used in enzymatic cascade reactions to synthesize chiral 6-azabicyclo[3.2.1]octan-3-ones with high enantiomeric excess.[7]
Quantitative Data for GDH-Catalyzed Chiral Synthesis
The following table summarizes the quantitative data from various studies on the application of this compound in chiral synthesis, highlighting its substrate scope and stereoselectivity.
| Enzyme Source | Substrate | Product | Reaction Type | Key Parameters | Reference |
| Hansenula polymorpha DL-1 | (2R, 3R)-2,3-butanediol | (3R)-acetoin | Oxidation | 99% yield, >99.9% e.e. | [8] |
| Hansenula polymorpha DL-1 | meso-2,3-butanediol | (3S)-acetoin | Oxidation | 99% yield, >99.9% e.e. | [8] |
| Hansenula polymorpha DL-1 | Racemic 2,3-butanediol | (2S, 3S)-2,3-butanediol | Kinetic Resolution | 92% e.e. (remaining substrate) | [8] |
| Geotrichum candidum SC 5469 | 4-chloro-3-oxobutanoic acid methyl ester | (S)-4-chloro-3-hydroxybutanoic acid methyl ester | Reduction | 95% yield, 96% e.e. | [9] |
| Ketoreductase KRED1001 with GDH for cofactor regeneration | Ketoester 55 | (R)-hydroxy ester 54 | Asymmetric Reduction | >99.5% e.e. | [9] |
| Engineered Amine Dehydrogenase with GDH for cofactor regeneration | 1-hydroxy-2-butanone | (S)-1-amino-2-butanol | Reductive Amination | >99% e.e. | [5][10] |
Experimental Protocols
Protocol 1: General Assay for this compound Activity
This protocol is adapted from standard procedures for measuring GDH activity by monitoring the reduction of NAD⁺ to NADH at 340 nm.[11][12]
Materials:
-
This compound enzyme solution
-
1.0 M Glycerol solution
-
0.1 M NAD⁺ solution
-
Carbonate/bicarbonate buffer (0.125 M, pH 10.0)[11]
-
1.0 M Ammonium (B1175870) sulfate (B86663) solution[11]
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a working solution by mixing the carbonate/bicarbonate buffer, ammonium sulfate solution, NAD⁺ solution, and glycerol solution. A typical reaction mixture might contain:
-
2.4 ml Carbonate/bicarbonate buffer (pH 10.0)
-
0.3 ml 1.0 M Glycerol
-
0.1 ml 1.0 M Ammonium sulfate
-
0.1 ml 0.1 M NAD⁺
-
-
Pipette 2.9 ml of the working solution into a cuvette and incubate at 25°C for 4-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution and mix gently.
-
Immediately measure the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve. One unit of GDH activity is defined as the amount of enzyme that catalyzes the reduction of one micromole of NAD⁺ per minute under these conditions.
Protocol 2: Enantioselective Reduction of a Prochiral Ketone with Cofactor Regeneration
This protocol describes a typical setup for the asymmetric reduction of a ketone to a chiral alcohol using GDH, coupled with a glucose dehydrogenase (GDH) system for NADH regeneration.[9][13]
Materials:
-
This compound (or another suitable alcohol dehydrogenase)
-
Glucose dehydrogenase (GDH)
-
Prochiral ketone substrate
-
D-glucose
-
NAD⁺
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the prochiral ketone substrate in the phosphate buffer. The concentration of the substrate will depend on its solubility and the enzyme's activity, but a starting point could be 10-50 mM.
-
To this solution, add D-glucose (typically in a 1.1 to 1.5 molar excess relative to the ketone substrate).
-
Add NAD⁺ to a final concentration of approximately 0.1-1 mM.
-
Add the glucose dehydrogenase (GDH) for cofactor regeneration.
-
Initiate the reaction by adding the this compound (or other ketoreductase).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-30°C) and monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).
-
Once the reaction is complete, stop the reaction (e.g., by adding a water-immiscible organic solvent or by adjusting the pH).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer (e.g., over anhydrous sodium sulfate), filter, and evaporate the solvent to obtain the crude chiral alcohol.
-
Purify the product by column chromatography if necessary.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.
Visualizations
Caption: Workflow for GDH-catalyzed synthesis with cofactor regeneration.
Caption: Kinetic resolution using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 3. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Optically Active 1,2-Diols and a-Hydroxyketones Using this compound as Catalyst: Limits to Enzyme-Catalyzed Synthesis Due to Non-competitive and Mixed Inhibition by Product | Whitesides Research Group [gmwgroup.harvard.edu]
- 5. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 11. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 12. Assay Procedure for this compound [sigmaaldrich.com]
- 13. pharmtech.com [pharmtech.com]
Application Notes and Protocols: Enhancing Biofuel Production through Glycerol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The burgeoning biofuel industry, driven by the demand for renewable energy sources, generates a significant surplus of crude glycerol (B35011) as a primary byproduct. The effective utilization of this glycerol is paramount for improving the economic viability and sustainability of biofuel production. Glycerol dehydrogenase (GDH) is a key enzyme that catalyzes the initial step in one of the major pathways of glycerol metabolism, making it a critical target for metabolic engineering to enhance the conversion of glycerol into valuable biofuels such as ethanol (B145695) and 1,3-propanediol (B51772). These application notes provide an overview of the role of GDH in biofuel production, summarize key quantitative data from recent studies, and offer detailed protocols for relevant experiments.
Metabolic Significance of this compound in Biofuel Production
Glycerol is channeled into the central metabolism of microorganisms through two primary routes. One route involves the NAD+-dependent this compound (GDH), which oxidizes glycerol to dihydroxyacetone (DHA). DHA is subsequently phosphorylated to dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, by a dihydroxyacetone kinase (DHAK)[1][2][3]. This pathway is crucial for several reasons:
-
Entry into Glycolysis: The conversion of glycerol to DHAP allows it to enter the glycolytic pathway, leading to the production of pyruvate, which is a precursor for various biofuels, including ethanol.
-
Redox Balance: The GDH-catalyzed reaction produces NADH from NAD+. This reducing equivalent is vital for various metabolic reactions and can influence the overall yield of reduced biofuels. For instance, the production of 1,3-propanediol (1,3-PDO) from glycerol is a reductive process that consumes NADH[1]. The regeneration of NADH through the oxidative pathway involving GDH is therefore essential for maximizing 1,3-PDO yield.
-
Metabolic Engineering Target: By overexpressing the gene encoding GDH (often denoted as gldA or dhaD), the metabolic flux from glycerol towards biofuel production can be significantly increased.
Data Presentation: Enhanced Biofuel Production via this compound Engineering
The following tables summarize quantitative data from studies where the overexpression of this compound, alone or in combination with other enzymes, led to improved biofuel production.
Table 1: Enhanced Ethanol Production in Engineered Saccharomyces cerevisiae
| Strain | Relevant Genotype/Engineering Strategy | Biofuel | Titer (g/L) | Yield (g/g glycerol) | Productivity (g/L/h) | Fold Increase vs. Wild Type/Control | Reference |
| YPH499 (pGcyaDak) | Overexpression of this compound (Gcy) and dihydroxyacetone kinase (Dak) | Ethanol | 1.66 | - | - | 2.4 | [4][5] |
| YPH499 (pGcyaDak, pGupCas) | Overexpression of Gcy, Dak, and glycerol uptake protein (Gup1) | Ethanol | - | - | - | 3.4 | [4] |
| Engineered S. cerevisiae D452-2 | Overexpression of Candida utilis glycerol facilitator, Ogataea polymorpha GDH, and endogenous DHAK | Ethanol | >86 (with glucose co-feeding) | 0.49 | >1 | - | [6][7] |
| Engineered S. cerevisiae | Overexpression of endogenous GDH (ScGCY1) and DHAK (ScDAK1) | Ethanol | - | 0.12 | 0.025 | - | [7][8] |
Table 2: Production of Other Biofuels and Biochemicals Involving this compound
| Microorganism | Engineering Strategy | Product | Titer (g/L) | Yield (mol/mol glycerol) | Reference |
| Klebsiella pneumoniae GEM167 (mutant) | Irradiation-induced mutation | Ethanol | 21.5 | - | [9][10] |
| Enterobacter aerogenes | Wild Type | Hydrogen and Ethanol | - | - | [11] |
| Engineered Escherichia coli | Multiple gene knockouts (frdC, ldhA, etc.) | Hydrogen | - | 1 | [12] |
| Clostridium pasteurianum | Wild Type | n-butanol, 1,3-PDO, ethanol | 16 | - | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in biofuel production.
Protocol 1: this compound Activity Assay
This protocol is adapted from standard spectrophotometric methods to determine the activity of GDH by measuring the rate of NADH formation[13][14].
Principle: this compound catalyzes the oxidation of glycerol to dihydroxyacetone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
0.1 M Glycine-NaOH buffer (pH 10.0)
-
1 M Glycerol solution
-
10 mM NAD+ solution
-
Enzyme extract (cell lysate or purified enzyme)
-
Ice-cold 50 mM potassium phosphate buffer (pH 7.5) for enzyme dilution
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture as follows:
-
800 µL of 0.1 M Glycine-NaOH buffer (pH 10.0)
-
100 µL of 1 M Glycerol solution
-
100 µL of 10 mM NAD+ solution
-
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.
-
Blank Measurement: Add the reaction mixture to the cuvette and place it in the spectrophotometer. Record the absorbance for 1-2 minutes to establish a baseline (blank rate).
-
Enzyme Addition and Measurement:
-
Add 10-50 µL of the appropriately diluted enzyme extract to the reaction mixture in the cuvette.
-
Quickly mix by gentle inversion.
-
Immediately start recording the increase in absorbance at 340 nm for 3-5 minutes.
-
-
Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) Where:
-
ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
-
Protocol 2: Engineering Saccharomyces cerevisiae for Enhanced Ethanol Production from Glycerol
This protocol outlines the general steps for overexpressing this compound and dihydroxyacetone kinase in S. cerevisiae.
Materials:
-
S. cerevisiae host strain (e.g., YPH499)
-
Expression vectors (e.g., pRS series) with a strong constitutive or inducible promoter
-
Genes encoding GDH (gldA or GCY1) and DHAK (dhaK or DAK1), codon-optimized for S. cerevisiae if necessary
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli for plasmid amplification
-
Yeast transformation reagents (e.g., lithium acetate/PEG method)
-
Selective growth media (e.g., YPD, synthetic complete dropout media)
Procedure:
-
Gene Cloning:
-
Amplify the GDH and DHAK genes from the source organism's genomic DNA or a synthetic construct via PCR.
-
Clone the amplified genes into the expression vector(s) under the control of a suitable promoter. This can be done as a single plasmid with both genes or on two separate plasmids.
-
-
Yeast Transformation:
-
Transform the constructed plasmid(s) into the S. cerevisiae host strain using a standard transformation protocol (e.g., lithium acetate/PEG method).
-
Plate the transformed cells on selective media to isolate successful transformants.
-
-
Verification of Transformants:
-
Confirm the presence of the integrated genes in the yeast genome or the presence of the expression plasmids through colony PCR or plasmid rescue.
-
Verify the expression of the GDH and DHAK proteins via SDS-PAGE and Western blotting, or by measuring their respective enzyme activities (see Protocol 1 for GDH).
-
-
Fermentation and Ethanol Quantification:
-
Inoculate the engineered and wild-type (control) strains into a defined fermentation medium containing glycerol as the primary carbon source.
-
Conduct the fermentation under controlled conditions (e.g., temperature, pH, aeration).
-
Collect samples at regular intervals to monitor cell growth (OD600) and substrate/product concentrations.
-
Quantify the concentration of ethanol in the culture supernatant using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of glycerol conversion to biofuels highlighting the role of GDH.
Caption: Experimental workflow for engineering and analyzing biofuel production from glycerol.
Caption: Logical relationship between GDH overexpression and improved biofuel production.
References
- 1. Toward glycerol biorefinery: metabolic engineering for the production of biofuels and chemicals from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. Biorefinery for Glycerol Rich Biodiesel Industry Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Conversion of Glycerol to Ethanol by an Engineered Saccharomyces cerevisiae Strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. biodieselmagazine.com [biodieselmagazine.com]
- 12. Metabolic engineering of Escherichia coli to enhance hydrogen production from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Procedure for this compound [sigmaaldrich.com]
- 14. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
Application Note & Protocol: Glycerol Dehydrogenase Activity Assay in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for determining the activity of Glycerol (B35011) Dehydrogenase (GDH) in cell lysates using a spectrophotometric method. The assay is based on the enzymatic reaction where GDH catalyzes the oxidation of glycerol to dihydroxyacetone phosphate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm, which is directly proportional to the GDH activity in the sample.
Principle of the Assay
Glycerol Dehydrogenase (GDH, EC 1.1.1.6) is a key enzyme in lipid and carbohydrate metabolism, catalyzing the reversible conversion of glycerol to dihydroxyacetone phosphate.[1][2] The activity is determined by monitoring the rate of NAD+ reduction to NADH, which results in an increase in absorbance at 340 nm.[3][4]
The enzymatic reaction is as follows: Glycerol + NAD⁺ ⇌ Dihydroxyacetone Phosphate + NADH + H⁺
One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of NADH per minute under the specified assay conditions.[1][3][4]
Materials and Reagents
-
96-well UV-transparent plates or quartz cuvettes
-
Spectrophotometer or microplate reader capable of kinetic measurements at 340 nm
-
Refrigerated centrifuge
-
Homogenizer (Douncer or similar) or sonicator
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Protease Inhibitor Cocktail
-
BCA or Bradford Protein Assay Kit
-
Reagents for Assay Buffer and Working Solution (see Table 1)
Experimental Protocols
This protocol is a general guideline and may require optimization based on the cell type. All steps should be performed on ice to minimize protein degradation.[5]
For Adherent Cells:
-
Wash the cell culture dish with ice-cold PBS to remove any remaining media.[6]
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 20 mM K-phosphate buffer, pH 7.5, with added protease inhibitor cocktail) to the plate.
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microfuge tube.[5]
-
Disrupt the cells by homogenization with a Douncer homogenizer (10-15 passes) or by sonication.[7][8] Monitor cell lysis under a microscope.
-
Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[7][8]
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.[7] This lysate can be used immediately or stored at -80°C.
For Suspension Cells:
-
Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[8]
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer with added protease inhibitor cocktail.
-
Proceed with cell disruption and centrifugation as described in steps 4-6 for adherent cells.[7][8]
Determine the total protein concentration of the cell lysate using a standard method like the BCA or Bradford assay. This is essential for normalizing the enzyme activity and comparing results across different samples.
-
Prepare Working Solution: Prepare a fresh working solution immediately before use by mixing the components as detailed in the "Reagent Preparation" section. Ensure the final pH is between 10.0 and 10.5.[3] Store on ice and protect from light.
-
Sample Preparation: Dilute the cell lysate with enzyme diluent (e.g., 20 mM K-phosphate buffer, pH 7.5) to an expected concentration of 0.10–0.25 U/mL. It is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.[1][7]
-
Reaction Setup:
-
Add diluted cell lysate samples to the wells of a 96-well UV plate.
-
Prepare a blank control for each sample containing the same components except for the substrate (glycerol) to account for any background NADH production.
-
Prepare a negative control well with enzyme diluent instead of cell lysate to measure the blank rate.
-
-
Initiate Reaction: Add the appropriate volume of the Assay Working Solution to each well to start the reaction.
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 25°C. Measure the increase in absorbance at 340 nm (A340) every minute for 5-10 minutes (kinetic mode).
Data Presentation and Calculation
The rate of the reaction (ΔA340/minute) should be calculated from the initial linear portion of the curve.
Calculation of GDH Activity:
The activity of this compound in the sample is calculated using the Beer-Lambert law.
Activity (U/mL) = (ΔA340/min - Blank Rate) * Total Reaction Volume (mL) / (ε * Path Length (cm) * Sample Volume (mL))
-
ΔA340/min: The rate of absorbance change per minute from the linear portion of the curve.
-
Blank Rate: The ΔA340/min of the negative control (no enzyme).
-
ε (Molar Extinction Coefficient of NADH): 6.22 L·mmol⁻¹·cm⁻¹ or 6220 M⁻¹cm⁻¹.[3]
-
Path Length: For a standard 1 cm cuvette, this is 1.0 cm. For a 96-well plate, this value depends on the volume and plate geometry and must be determined or provided by the manufacturer.
To obtain specific activity, divide the calculated activity (U/mL) by the protein concentration of the lysate (mg/mL).
Specific Activity (U/mg) = Activity (U/mL) / Protein Concentration (mg/mL)
Table 1: Reagent and Assay Condition Summary
| Parameter | Final Concentration / Value | Source |
| Buffer | 0.10 M Carbonate-Bicarbonate | [3][4] |
| pH | 10.0 - 10.5 | [3] |
| Substrate | 0.10 M Glycerol | [3][4] |
| Cofactor | 1.0 mM NAD⁺ | [3][4] |
| Activator | 33 mM Ammonium Sulfate | [3][4] |
| Temperature | 25 °C | [3] |
| Wavelength | 340 nm | [3][4] |
| NADH Extinction Coeff. (ε) | 6.22 L·mmol⁻¹·cm⁻¹ | [3] |
Visualizations
Caption: Biochemical reaction catalyzed by this compound (GDH).
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. bmrservice.com [bmrservice.com]
- 3. Assay Procedure for this compound [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 6. assaygenie.com [assaygenie.com]
- 7. content.abcam.com [content.abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Real-Time Glycerol Monitoring Using a Glycerol Dehydrogenase Biosensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, fabrication, and application of electrochemical biosensors based on glycerol (B35011) dehydrogenase (GDH) for the real-time monitoring of glycerol. Detailed protocols for sensor construction and sample analysis are included to facilitate the implementation of this technology in various research and development settings.
Introduction to Glycerol Dehydrogenase Biosensors
Glycerol is a key metabolite in various biological and industrial processes. In clinical diagnostics, serum glycerol levels can be an indicator of metabolic disorders and cardiovascular diseases. In the biotechnology and food industries, real-time monitoring of glycerol concentration is crucial for process optimization and quality control, particularly in fermentation and biofuel production.[1][2]
Electrochemical biosensors utilizing the enzyme this compound (GDH) offer a rapid, sensitive, and selective method for glycerol quantification.[3] The fundamental principle of these biosensors lies in the enzymatic oxidation of glycerol by GDH in the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). This reaction produces dihydroxyacetone and the reduced form of the cofactor, NADH. The concentration of glycerol is then determined by electrochemically detecting the produced NADH.[4]
Key Advantages of GDH-Based Biosensors:
-
High Specificity: The enzymatic reaction ensures high selectivity for glycerol.
-
Rapid Response: Real-time or near-real-time measurements are achievable.
-
High Sensitivity: Capable of detecting low concentrations of glycerol.
-
Miniaturization Potential: Amenable to the development of portable, point-of-care, or in-situ monitoring devices.
Principle of Operation and Signaling Pathway
The core of the GDH biosensor is the enzymatic reaction that specifically oxidizes glycerol. This reaction is coupled to an electrochemical transducer that converts the biochemical event into a measurable electrical signal.
Enzymatic Reaction
This compound catalyzes the oxidation of glycerol to dihydroxyacetone, with the concomitant reduction of NAD+ to NADH.
Glycerol + NAD⁺ --(this compound)--> Dihydroxyacetone + NADH + H⁺
Electrochemical Detection
The NADH produced is then electrochemically oxidized at the surface of a working electrode. This oxidation generates an electrical current that is directly proportional to the concentration of glycerol in the sample. To facilitate the electron transfer and reduce the required overpotential for NADH oxidation, a mediator is often incorporated into the biosensor design.
NADH --(Electrode)--> NAD⁺ + H⁺ + 2e⁻
The following diagram illustrates the signaling pathway of an amperometric GDH biosensor.
Quantitative Performance of this compound Biosensors
The performance of GDH biosensors can vary depending on the fabrication method, including the type of electrode, enzyme immobilization technique, and the presence of nanomaterials or mediators. The following table summarizes the quantitative performance of various GDH-based biosensors reported in the literature.
| Electrode Type | Immobilization Method | Linear Range | Detection Limit | Sensitivity | Response Time | Reference |
| Screen-Printed Carbon Electrode (SPCE) with Meldola's Blue | Cross-linking with glutaraldehyde (B144438) | 1.0 - 7.5 mM | 0.25 mM | - | < 100 s | [5] |
| Graphite Electrode with Carbon Nanotubes and Tetrathiafulvalene | Physical adsorption | 0.05 - 1.0 mM | 18 µM | 29.2 µA mM⁻¹ cm⁻² | - | [4] |
| Gold Electrode with FeS Molecular Wire | Self-assembly | 1 - 25 mM | - | 77% increase vs. PQQ-based | - | [6] |
| Pencil Graphite Electrode | Co-immobilization of enzyme nanoparticles | 0.01 - 45 mM | 0.1 µM | 7.24 µA mM⁻¹ cm⁻² | 2.5 s | [3] |
| Potentiometric Gold Electrode | Layer-by-layer self-assembly | 0.01 - 10 M | - | - | - | [7] |
Experimental Protocols
This section provides detailed protocols for the fabrication of a disposable amperometric GDH biosensor and for the analysis of glycerol in various sample matrices.
Protocol 1: Fabrication of a Disposable Amperometric GDH Biosensor on a Screen-Printed Carbon Electrode (SPCE)
This protocol is adapted from a method for fabricating a disposable biosensor for wine analysis.[5]
Materials:
-
Screen-Printed Carbon Electrodes (SPCEs) modified with Meldola's Blue (MB-SPCEs)
-
This compound (GDH) from Cellulomonas sp. (or other suitable source)
-
β-Nicotinamide adenine dinucleotide hydrate (B1144303) (NAD⁺)
-
Glutaraldehyde (Grade I, 25% aqueous solution)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 9.0
-
Deionized (DI) water
Equipment:
-
Micropipettes
-
Vacuum desiccator
-
Refrigerator (4°C)
-
Potentiostat
Procedure:
-
Preparation of Enzyme/Cofactor Solution:
-
Prepare a solution containing 10 Units of GDH and 660 µg of NAD⁺ in 10 µL of 0.1 M PBS (pH 9.0).
-
-
Deposition of Enzyme/Cofactor Layer:
-
Carefully apply 10 µL of the enzyme/cofactor solution onto the working electrode area of the MB-SPCE.
-
Place the electrode in a vacuum desiccator and allow it to dry overnight at 4°C.
-
-
Cross-linking with Glutaraldehyde:
-
Prepare a 0.01% (v/v) glutaraldehyde solution in 0.1 M PBS (pH 9.0).
-
Apply 10 µL of the glutaraldehyde solution on top of the dried enzyme/cofactor layer.
-
Return the electrode to the vacuum desiccator and allow the cross-linking reaction to proceed overnight at 4°C.
-
-
Storage:
-
Store the fabricated biosensors in a sealed container at 4°C until use.
-
The following diagram outlines the experimental workflow for the fabrication of the SPCE-based GDH biosensor.
Protocol 2: Amperometric Measurement of Glycerol
Materials:
-
Fabricated GDH biosensor
-
Glycerol standard solutions of known concentrations
-
Sample for analysis (e.g., wine, serum, fermentation broth)
-
0.1 M PBS, pH 9.0
-
Potentiostat
Procedure:
-
Electrochemical Setup:
-
Connect the GDH biosensor to the potentiostat.
-
Set the applied potential to 0.0 V vs. the screen-printed Ag/AgCl reference electrode.
-
-
Calibration Curve:
-
Pipette 100 µL of 0.1 M PBS (pH 9.0) onto the biosensor surface to obtain a baseline reading.
-
Sequentially add 100 µL of each glycerol standard solution to the biosensor, starting from the lowest concentration.
-
Record the steady-state current response for each standard after an incubation time of approximately 3 minutes.
-
Rinse the biosensor with 0.1 M PBS between each measurement.
-
Plot the current response versus the glycerol concentration to generate a calibration curve.
-
-
Sample Measurement:
-
Apply 100 µL of the prepared sample onto the biosensor surface.
-
Record the steady-state current response after a 3-minute incubation.
-
Determine the glycerol concentration in the sample by interpolating the current response on the calibration curve.
-
Application Notes
Clinical Diagnostics: Glycerol in Human Serum
Background: Elevated serum glycerol levels can be associated with conditions such as hypertriglyceridemia and can be a marker for lipolysis.
Sample Preparation:
-
Collect whole blood in a serum separator tube.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,500 x g for 20 minutes.
-
Carefully collect the serum supernatant.
-
The serum can be analyzed directly or diluted with 0.1 M PBS (pH 9.0) if the glycerol concentration is expected to be outside the linear range of the biosensor. Normal human serum glycerol concentration is in the range of 0.4-1.2 mg/dL.[4]
Interference Considerations:
-
Other electroactive species in serum, such as ascorbic acid and uric acid, can potentially interfere with the electrochemical measurement. The use of a low operating potential (0.0 V) and a mediator can help to minimize these interferences.
-
Other diols, like propylene (B89431) glycol, may interfere with the enzymatic reaction if present in the sample.[8]
Bioprocess Monitoring: Real-time Glycerol in Fermentation Broth
Background: In many fermentation processes, glycerol is either a substrate or a by-product. Real-time monitoring allows for precise process control and optimization of yield.
Sample Preparation and Analysis: A flow injection analysis (FIA) or sequential injection analysis (SIA) system is recommended for real-time monitoring.[5]
-
System Setup:
-
Integrate the GDH biosensor into a flow cell.
-
Connect the flow cell to an SIA system with a carrier stream of 0.1 M PBS (pH 9.0).
-
Use a peristaltic pump to maintain a constant flow rate.
-
Connect the fermentor to the SIA system via a sampling probe with a microfiltration unit to prevent clogging of the tubing.
-
-
Measurement Protocol:
-
The SIA system automatically draws a small volume of the filtered fermentation broth.
-
The sample is injected into the carrier stream and flows over the surface of the biosensor.
-
The amperometric response is continuously recorded, providing a real-time profile of the glycerol concentration.
-
The system can be programmed to perform periodic auto-calibrations using standard glycerol solutions.
-
Interference Considerations:
-
Components of the fermentation media, such as other sugars (glucose, fructose) and alcohols (ethanol), have been shown to have minimal interference with some GDH biosensors.[6] However, it is crucial to perform interference studies with the specific media composition being used.
Food Quality Control: Glycerol in Wine
Background: Glycerol is a significant component of wine, contributing to its sweetness, body, and overall quality.
Sample Preparation:
-
Red and white wines can typically be analyzed directly after dilution with 0.1 M PBS (pH 9.0) to bring the glycerol concentration within the linear range of the biosensor. A 1:10 or 1:20 dilution is often appropriate.
Interference Considerations:
-
The complex matrix of wine contains numerous electroactive compounds. The use of a mediator-modified electrode and a low operating potential is advantageous in minimizing interferences from these compounds.
The logical relationship for selecting the appropriate sample preparation method is depicted in the following diagram.
Conclusion
This compound-based biosensors provide a powerful analytical tool for the rapid and reliable quantification of glycerol in a variety of applications. The detailed protocols and application notes presented here offer a starting point for researchers and professionals to develop and implement this technology for their specific needs. Further optimization of biosensor design and sample preparation may be required depending on the complexity of the sample matrix and the desired analytical performance.
References
- 1. ciencia.ucp.pt [ciencia.ucp.pt]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Sequential injection kinetic flow assay for monitoring glycerol in a sugar fermentation process by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved glycerol biosensor with an Au-FeS-NAD-glycerol-dehydrogenase anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3hbiomedical.com [3hbiomedical.com]
Application Notes and Protocols for Coupled Enzyme Assays Using Glycerol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coupled enzyme assays are a powerful and versatile tool in biomedical research and clinical diagnostics. These assays utilize a series of enzymatic reactions where the product of one reaction becomes the substrate for the next, ultimately leading to the formation of a readily detectable substance. Glycerol (B35011) Dehydrogenase (GDH) is a key enzyme in several such assays, primarily due to its ability to catalyze the NAD+-dependent oxidation of glycerol to dihydroxyacetone, producing NADH. The change in NADH concentration can be conveniently monitored spectrophotometrically at 340 nm.
These application notes provide detailed protocols for the quantification of glycerol, triglycerides, and ethylene (B1197577) glycol using GDH-coupled enzyme assays. Additionally, the principles of coupling ATP hydrolysis to NADH-dependent reactions are discussed, providing a framework for the development of assays for ATPases and kinases.
Application 1: Quantification of Glycerol
Scientific Background
The direct measurement of glycerol is crucial in various research and clinical settings, including the study of lipid metabolism, diabetes, and as an indicator of lipolysis. The GDH-coupled assay provides a specific and sensitive method for glycerol determination. In this assay, Glycerol Dehydrogenase (GDH) catalyzes the oxidation of glycerol to dihydroxyacetone, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the production of NADH is directly proportional to the glycerol concentration in the sample.
The reaction principle is as follows:
Glycerol + NAD+ --(this compound)--> Dihydroxyacetone + NADH + H+
To ensure the reaction goes to completion, a high pH (around 10.0-10.5) is typically used.[1]
Experimental Protocol
1. Reagents and Materials
-
This compound (GDH) : (EC 1.1.1.6)
-
NAD+ Solution : 10 mM
-
Carbonate-Bicarbonate Buffer : 0.2 M, pH 11.0
-
Ammonium Sulfate Solution : 1.0 M
-
Glycerol Standard Solution : A certified standard of known concentration
-
Sample : Serum, plasma, cell culture supernatant, or other biological fluids.
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
-
Perchloric Acid (PCA) : 6% (for sample deproteinization)[2]
2. Sample Preparation [2]
For samples containing proteins, such as serum or tissue homogenates, deproteinization is necessary to prevent interference and the slow release of glycerol from triglycerides.
-
Add one volume of the sample to two volumes of ice-cold 6% PCA.
-
Vortex thoroughly and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the assay. Neutralize the supernatant with a suitable base (e.g., KOH) if necessary, and remove the precipitate by centrifugation.
3. Assay Procedure [1]
-
Prepare the Working Solution (prepare fresh):
-
30.0 mL Carbonate-Bicarbonate Buffer (pH 11.0)
-
6.0 mL NAD+ Solution (10 mM)
-
2.0 mL Ammonium Sulfate Solution (1.0 M)
-
Adjust the final pH to 10.0-10.5 if necessary.
-
-
Set up the reaction:
-
Pipette 2.9 mL of the working solution into a cuvette.
-
Add 0.1 mL of the deproteinized sample or glycerol standard.
-
Mix by gentle inversion and incubate at 25°C for 5 minutes to allow for the reaction of any interfering substances.
-
Read the initial absorbance (A1) at 340 nm.
-
-
Initiate the reaction:
-
Add a specific amount of this compound (e.g., 0.1 - 0.25 U/mL final concentration) to the cuvette.
-
Mix gently and immediately start monitoring the increase in absorbance at 340 nm.
-
-
Data Collection:
-
Record the absorbance at 340 nm every minute for 3-5 minutes, or until the reaction is complete (the absorbance stabilizes).
-
The final absorbance is A2.
-
Calculate the change in absorbance (ΔA = A2 - A1).
-
4. Calculation of Glycerol Concentration
The concentration of glycerol in the sample is calculated using the Beer-Lambert law:
Concentration (mmol/L) = (ΔA * Total Volume) / (ε * Path Length * Sample Volume)
Where:
-
ΔA is the change in absorbance
-
Total Volume is the final volume in the cuvette (e.g., 3.0 mL)
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹)
-
Path Length is the cuvette path length (typically 1 cm)
-
Sample Volume is the volume of the sample added to the cuvette (e.g., 0.1 mL)
A standard curve should be generated using known concentrations of glycerol to ensure accuracy.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.008 - 0.35 g/L | [3] |
| Detection Limit | 0.342 mg/L | [4] |
| Intra-assay CV | < 3.6% | [5] |
| Wavelength | 340 nm | [1] |
| pH Optimum | 10.0 - 10.5 | [1] |
Signaling Pathway and Experimental Workflow
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. unm.edu [unm.edu]
- 3. rahrbsg.com [rahrbsg.com]
- 4. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 5. Kinetic enzymatic determination of glycerol in wine and beer using a sequential injection system with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Directed Mutagenesis of Glycerol Dehydrogenase for Altered Specificity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) dehydrogenase (GlyDH), an oxidoreductase that catalyzes the reversible oxidation of glycerol to glycerone, is a key enzyme in glycerol metabolism. Its substrate specificity and cofactor dependence are critical determinants of its biological function and its utility in various biotechnological applications. Site-directed mutagenesis is a powerful technique used to rationally alter the properties of enzymes like GlyDH. By making specific changes to the amino acid sequence at the active site or cofactor-binding site, it is possible to modify the enzyme's substrate preference and switch its cofactor dependency, for example, from NAD⁺ to NADP⁺. These engineered variants of GlyDH can be valuable tools in metabolic engineering, biofuel production, and the synthesis of chiral compounds.
These application notes provide a comprehensive overview of the principles and methodologies for the site-directed mutagenesis of glycerol dehydrogenase to alter its specificity. Detailed protocols for mutagenesis, protein expression and purification, and enzyme characterization are provided to guide researchers in this endeavor.
Data Presentation: Kinetic Parameters of Wild-Type and Engineered Dehydrogenases
The following tables summarize the kinetic parameters of wild-type glycerol dehydrogenases from various sources and provide examples of how site-directed mutagenesis has been used to alter the specificity of dehydrogenases. While specific kinetic data for engineered GlyDH with altered specificity is limited in publicly available literature, the provided data for other dehydrogenases illustrates the potential impact of targeted mutations.
Table 1: Kinetic Parameters of Wild-Type Glycerol Dehydrogenases with Various Substrates
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| Klebsiella pneumoniae DhaD | Glycerol | 3.5 ± 0.4 | 13.6 ± 0.5 | 9.5 | 2.7 | [1] |
| (2R,3R)-Butanediol | 1.8 ± 0.2 | 1.2 ± 0.1 | 0.8 | 0.5 | [1] | |
| meso-Butanediol | 2.5 ± 0.3 | 8.5 ± 0.4 | 6.0 | 2.4 | [1] | |
| Klebsiella pneumoniae GldA | Glycerol | 4.2 ± 0.5 | 25.4 ± 1.2 | 17.8 | 4.2 | [1] |
| (2R,3R)-Butanediol | 2.1 ± 0.3 | 2.8 ± 0.2 | 2.0 | 0.9 | [1] | |
| meso-Butanediol | 3.1 ± 0.4 | 15.2 ± 0.8 | 10.6 | 3.4 | [1] | |
| Enterobacter aerogenes | Glycerol | 17 (in 0.0033 M NH₄Cl) | - | - | - | [2] |
| Glycerol | 5.6 (in 0.033 M NH₄Cl) | - | - | - | [2] |
Table 2: Examples of Altered Cofactor Specificity in Dehydrogenases via Site-Directed Mutagenesis
| Enzyme (Wild-Type) | Mutation(s) | Original Cofactor | New Cofactor | Fold Change in kcat/Km (New/Old) | Reference |
| Micrococcus luteus Secondary Alcohol Dehydrogenase | D37S/A38R/V39S/T15I | NAD⁺ | NADP⁺ | ~1800 | [3] |
| Escherichia coli Glyceraldehyde-3-Phosphate Dehydrogenase | Multiple variants | NAD⁺ | NADP⁺ | Dual specificity achieved | [4] |
Experimental Protocols
Site-Directed Mutagenesis
This protocol is based on the QuikChange™ site-directed mutagenesis method, a widely used technique for introducing point mutations, insertions, or deletions in a plasmid DNA template.
Materials:
-
Plasmid DNA containing the this compound gene of interest
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of plasmid DNA template (10-50 ng)
-
ddH₂O to a final volume of 50 µL
-
1 µL of high-fidelity DNA polymerase
-
-
Perform thermal cycling using the following parameters:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the amplification reaction. Mix gently and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform 1-2 µL of the DpnI-treated DNA into competent E. coli cells using standard heat shock or electroporation methods.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Pick individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protein Expression and Purification of Recombinant this compound
This protocol describes the expression of His-tagged GlyDH in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the GlyDH expression plasmid
-
LB broth with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA agarose (B213101) resin
-
Dialysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl)
Procedure:
-
Expression:
-
Inoculate 10 mL of LB broth containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification:
-
Equilibrate a Ni-NTA agarose column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 column volumes of wash buffer.
-
Elute the protein with 5 column volumes of elution buffer.
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified GlyDH.
-
-
Dialysis:
-
Pool the fractions containing the purified protein.
-
Dialyze against dialysis buffer overnight at 4°C to remove imidazole.
-
Concentrate the protein if necessary and store at -80°C.
-
This compound Activity Assay
This spectrophotometric assay measures the initial rate of NAD⁺ reduction to NADH at 340 nm.
Materials:
-
Purified this compound
-
Assay buffer (e.g., 100 mM Glycine-NaOH, pH 10.0)
-
NAD⁺ solution (e.g., 20 mM)
-
Glycerol solution (e.g., 1 M)
-
Spectrophotometer and cuvettes
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
Prepare the reaction mixture in a cuvette by adding:
-
Assay buffer
-
NAD⁺ solution to a final concentration of 1 mM
-
Glycerol solution to a final concentration of 100 mM
-
-
Initiate the reaction by adding a small amount of the purified enzyme solution.
-
Mix quickly and immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
Visualizations
Caption: Experimental workflow for site-directed mutagenesis of GlyDH.
Caption: Logical relationship of altering GlyDH specificity.
References
- 1. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Cofactor specificity engineering of a long-chain secondary alcohol dehydrogenase from Micrococcus luteus for redox-neutral biotransformation of fatty acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Glycerol Dehydrogenase in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycerol (B35011) dehydrogenase (GDH, EC 1.1.1.6) is an NAD⁺-dependent oxidoreductase that catalyzes the reversible oxidation of glycerol to dihydroxyacetone (DHA).[1] With the increasing availability of crude glycerol as a byproduct of biodiesel production, GDH has garnered significant interest as a biocatalyst for converting this low-cost feedstock into high-value chemical building blocks.[1] Its ability to catalyze the stereoselective oxidation of prochiral diols and the synthesis of chiral hydroxyketones makes it a valuable tool in the synthesis of optically active pharmaceutical intermediates.[2] This document provides detailed application notes and protocols for the use of glycerol dehydrogenase in the synthesis of key pharmaceutical precursors.
Applications in Pharmaceutical Intermediate Synthesis
This compound is primarily utilized for two types of transformations relevant to pharmaceutical synthesis:
-
Synthesis of Dihydroxyacetone Phosphate (B84403) (DHAP): DHAP is a crucial precursor in the synthesis of various complex carbohydrates and other bioactive molecules.[3][4][5] It serves as a donor substrate for aldolases, enabling the stereoselective formation of carbon-carbon bonds to create chiral vicinal diols.[3][5]
-
Synthesis of Chiral 1,2-Diols and α-Hydroxyketones: These structural motifs are prevalent in a wide range of pharmaceuticals, including cardiovascular drugs like beta-blockers and antiviral agents.[6][7][8] GDH can be employed for the kinetic resolution of racemic diols or the asymmetric reduction of prochiral ketones to produce enantiomerically enriched building blocks.
A significant application lies in the synthesis of chiral precursors for widely used pharmaceuticals. For instance, chiral 1,2-diols are key building blocks for the synthesis of various drugs, including the antidepressant dapoxetine (B195078) and the cholesterol-lowering agent ezetimibe.[6] Chemoenzymatic routes to beta-blockers such as propranolol, metoprolol (B1676517), and bisoprolol (B1195378) often rely on enantiomerically pure diol or chlorohydrin intermediates, which can be accessed through enzymatic reactions.[1][7][8][9]
Data Presentation
Table 1: Kinetic Parameters of this compound from Various Sources
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Cellulomonas sp. | Glycerol | 11 | 50 (Grade III solid) | 10.0 - 10.5 | 50 | [10] |
| Cellulomonas sp. | NAD⁺ | 0.089 | - | 10.0 - 10.5 | 50 | [10] |
| Enterobacter aerogenes | Glycerol | 17 (in 0.0033 M NH₄Cl) | - | 9.0 | 25 | [7] |
| Enterobacter aerogenes | Glycerol | 5.6 (in 0.033 M NH₄Cl) | - | 9.0 | 25 | [7] |
| Klebsiella pneumoniae (DhaD) | Glycerol | 38 | - | 9.0 | - | [3] |
| Klebsiella pneumoniae (GldA) | Glycerol | 38 | - | 9.0 | - | [3] |
Table 2: Substrate Specificity of this compound from Cellulomonas sp.
| Substrate | Relative Activity (%) |
| Glycerol | 100 |
| 1,2-Propanediol | High (exact value not specified) |
| Glycerol-α-monochlorohydrin | Oxidized |
| Ethylene glycol | Oxidized |
| 2,3-Butanediol | Oxidized |
| Data sourced from[10] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: General Assay for this compound Activity
This protocol is adapted for determining the activity of this compound by monitoring the formation of NADH.
Materials:
-
This compound (GDH) solution
-
0.2 M Carbonate-bicarbonate buffer, pH 10.0-10.5
-
1.0 M Glycerol solution
-
1.0 M Ammonium sulfate (B86663) solution
-
10 mM NAD⁺ solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
20 mM Potassium phosphate buffer, pH 7.5 (for enzyme dilution)
Procedure:
-
Prepare the working solution: Immediately before use, mix the following reagents in the specified volumes:
-
30.0 ml Carbonate-bicarbonate buffer, pH 10.0-10.5
-
22.0 ml Glycerol solution
-
2.0 ml Ammonium sulfate solution
-
6.0 ml NAD⁺ solution
-
Ensure the final pH is between 10.0 and 10.5. Adjust with 1.0 N KOH or 1.0 N HCl if necessary. Store on ice.
-
-
Enzyme Preparation: Dissolve the GDH preparation in ice-cold 20 mM potassium phosphate buffer (pH 7.5) to a concentration of approximately 0.10-0.25 U/mL. Keep the enzyme solution on ice.
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C.
-
Assay: a. Pipette 2.9 mL of the working solution into a cuvette and equilibrate at 25°C for about 5 minutes. b. Add 0.1 mL of the diluted enzyme solution and mix by gentle inversion. c. Record the increase in absorbance at 340 nm for 3-4 minutes.
-
Blank Measurement: Repeat the assay using 0.1 mL of the enzyme dilution buffer instead of the enzyme solution to determine the blank rate.
-
Calculation of Activity:
-
Calculate the change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve for both the test and blank samples.
-
One unit (U) of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1.0 µmol of NADH per minute under the specified conditions.
-
Activity (U/mL) = (ΔOD_test - ΔOD_blank) * Total volume (mL) / (6.22 * Enzyme volume (mL))
-
Where 6.22 is the molar extinction coefficient of NADH at 340 nm (in mM⁻¹cm⁻¹).
-
-
Protocol 2: Synthesis of Dihydroxyacetone Phosphate (DHAP) from Glycerol
This protocol describes a multi-enzyme cascade for the synthesis of DHAP.[2][11][12]
Materials:
-
Glycerol
-
Glycerol Kinase (GK)
-
Glycerol-3-Phosphate Dehydrogenase (GPDH)
-
ATP regeneration system (e.g., Acetate Kinase and Acetyl Phosphate, or Pyruvate Kinase and Phosphoenolpyruvate)
-
NAD⁺
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Quenching solution (e.g., perchloric acid)
-
HPLC for product analysis
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing:
-
Glycerol (e.g., 50-100 mM)
-
ATP (catalytic amount, e.g., 2-5 mM)
-
Acetyl Phosphate or Phosphoenolpyruvate (in slight excess to glycerol)
-
NAD⁺ (e.g., 1-2 mM)
-
MgCl₂ (e.g., 10 mM)
-
Dissolve all components in the reaction buffer.
-
-
Enzyme Addition: Add Glycerol Kinase, the ATP regeneration enzyme (e.g., Acetate Kinase), and Glycerol-3-Phosphate Dehydrogenase to the reaction mixture. The optimal enzyme concentrations should be determined empirically.
-
Reaction: Incubate the reaction at an optimal temperature (e.g., 30-37°C) with gentle stirring. Monitor the progress of the reaction by measuring the consumption of glycerol or the formation of DHAP using HPLC.
-
Reaction Quenching: Once the reaction has reached the desired conversion, stop the reaction by adding a quenching solution, such as cold perchloric acid, to precipitate the enzymes.
-
Product Isolation: a. Centrifuge the quenched reaction mixture to remove the precipitated proteins. b. Neutralize the supernatant with a base (e.g., KOH). c. The resulting DHAP solution can be used directly for subsequent enzymatic reactions or purified using techniques like ion-exchange chromatography.
Protocol 3: Kinetic Resolution of a Racemic 1,2-Diol (General Protocol)
This protocol provides a general methodology for the kinetic resolution of a racemic 1,2-diol using GDH.
Materials:
-
Racemic 1,2-diol substrate
-
This compound (GDH)
-
NAD⁺
-
Cofactor regeneration system (e.g., Formate Dehydrogenase and Sodium Formate, or NADH Oxidase)
-
Reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Chiral GC or HPLC for analysis of enantiomeric excess (ee)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the racemic 1,2-diol in the reaction buffer. Add NAD⁺ and the components of the cofactor regeneration system.
-
Enzyme Addition: Initiate the reaction by adding GDH. The amount of enzyme will depend on the desired reaction rate and should be optimized.
-
Reaction Monitoring: Incubate the reaction at an optimal temperature with stirring. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the conversion and enantiomeric excess of the remaining diol and the formed hydroxyketone by chiral GC or HPLC.
-
Reaction Termination: Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted diol. The reaction can be stopped by adding an organic solvent for extraction or by denaturing the enzyme (e.g., by adding acid or heating).
-
Product Separation and Purification: a. Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) to separate the products from the aqueous phase containing the enzyme and salts. b. The unreacted, enantioenriched 1,2-diol and the produced α-hydroxyketone can be separated by column chromatography. c. Analyze the fractions to determine the yield and enantiomeric excess of the desired chiral diol.
Conclusion
This compound is a versatile and efficient biocatalyst for the synthesis of valuable chiral pharmaceutical intermediates from readily available glycerol. The protocols provided herein offer a starting point for researchers to explore the potential of GDH in their synthetic strategies. Optimization of reaction parameters, including enzyme and substrate concentrations, pH, temperature, and cofactor regeneration systems, will be crucial for achieving high yields and enantioselectivities for specific applications. The continued development of robust and stable glycerol dehydrogenases through protein engineering will further expand their utility in industrial pharmaceutical synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dihydroxyacetone phosphate - Wikipedia [en.wikipedia.org]
- 5. Chemical and enzymatic routes to dihydroxyacetone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound [sorachim.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Item - Enzymatic cascades for the conversion of glycerol to DHAP via glycerol-3-phosphate. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for Whole-Cell Biocatalysts with Glycerol Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of whole-cell biocatalysts featuring glycerol (B35011) dehydrogenase (GlyDH). This technology offers a sustainable and efficient alternative to traditional chemical synthesis for the production of valuable chemicals, including chiral building blocks for pharmaceuticals.
Introduction to Glycerol Dehydrogenase Whole-Cell Biocatalysts
This compound (GlyDH) is an oxidoreductase that catalyzes the reversible oxidation of glycerol to dihydroxyacetone (DHA) or glyceraldehyde, utilizing NAD⁺/NADH as a cofactor.[1] The integration of GlyDH into whole-cell biocatalysts leverages the host organism's cellular machinery for enzyme production, cofactor regeneration, and protection of the enzyme from the external environment. This approach is particularly advantageous for the synthesis of chiral alcohols and other valuable chemicals from glycerol, a readily available and inexpensive byproduct of the biodiesel industry.[2][3]
The use of whole cells circumvents the need for costly and time-consuming enzyme purification.[4] Furthermore, the intracellular environment can enhance enzyme stability and activity. A critical aspect of designing efficient whole-cell biocatalysts is the implementation of a robust cofactor regeneration system to ensure a continuous supply of the required oxidized or reduced nicotinamide (B372718) adenine (B156593) dinucleotide.[5][6][7]
Applications in Drug Development and Chemical Synthesis
Whole-cell biocatalysts expressing this compound are valuable tools in pharmaceutical and chemical industries for various applications:
-
Synthesis of Chiral Alcohols: GlyDH can be used for the asymmetric reduction of prochiral ketones to produce enantiomerically pure alcohols, which are crucial intermediates in the synthesis of many active pharmaceutical ingredients (APIs).[4][8][9]
-
Production of Value-Added Chemicals: These biocatalysts can convert glycerol into platform chemicals like 1,2-propanediol, 1,3-propanediol (B51772), and 2,3-butanediol.[2][10][11]
-
Cofactor Regeneration Systems: Engineered cells expressing GlyDH can serve as a "powerhouse" for regenerating NADH or NADPH for other enzymatic reactions within the same cell or in a coupled system.[5][6]
-
Bioremediation: The metabolic pathways involving GlyDH can be harnessed for the bioremediation of glycerol-containing waste streams.
Data Presentation: Performance of Whole-Cell Biocatalysts
The following tables summarize the performance of various engineered E. coli strains developed as whole-cell biocatalysts.
| Product | Host Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g or mol/mol) | Reference |
| 1,2-Propanediol | E. coli | Overexpression of mgsA, gldA, yqhD; replacement of native DHAK with ATP-dependent DHAK from C. freundii; deletion of acetate (B1210297) and lactate (B86563) pathways. | Glycerol | 5.6 | 0.213 g/g | [2] |
| Ethanol | E. coli | Nine gene knockouts to reduce metabolic space. | Glycerol | 40 | 90% of theoretical | [12][13] |
| 1,3-Propanediol | E. coli | Introduction of dhaB and dhaT; overexpression of NADP⁺-dependent GAPDH (gapN). | Glycerol + Glucose | 13.47 | 0.64 mol/mol | [10] |
| 2,3-Butanediol | E. coli BL21(DE3)pLysS | Overexpression of dhaD from Klebsiella pneumoniae SRP2. | Glycerol | 8.97 | - | [11] |
| L-Glyceraldehyde | E. coli BL21(DE3) | Co-expression of GlyDH from Gluconobacter oxydans and GDH from Bacillus subtilis. | Racemic glyceraldehyde | - | 54% conversion | [14] |
| 1,3-Dihydroxyacetone (B48652) | E. coli | Co-expression of GlyDH and NADH oxidase (LpNox1). | Glycerol | 0.5 (with 2mM NAD⁺) | - | [15] |
Signaling Pathways and Metabolic Engineering
The efficiency of a whole-cell biocatalyst is intrinsically linked to the host's metabolic network. Metabolic engineering strategies are often employed to channel the carbon flux from the substrate towards the desired product and to ensure a balanced redox state within the cell.
Glycerol Utilization and Product Formation Pathway
The following diagram illustrates the engineered metabolic pathway in E. coli for the production of 1,2-propanediol from glycerol, highlighting the role of this compound.
Caption: Engineered pathway for 1,2-propanediol production from glycerol.
Experimental Protocols
Protocol 1: Construction of a Recombinant E. coli Strain for this compound Expression
This protocol describes the general steps for constructing an E. coli strain that overexpresses a this compound gene (e.g., gldA or dhaD).
1. Gene Amplification and Vector Preparation:
- Amplify the GlyDH gene from the desired source organism (e.g., Klebsiella pneumoniae) using PCR with primers containing appropriate restriction sites.[11]
- Digest a suitable expression vector (e.g., pET series, pASK-IBA) and the PCR product with the corresponding restriction enzymes.[16]
- Ligate the digested gene into the vector using T4 DNA ligase.[16]
2. Transformation:
- Transform the ligation mixture into a competent E. coli cloning strain (e.g., DH5α).
- Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
- Incubate overnight at 37°C.
3. Clone Verification:
- Select individual colonies and perform colony PCR or plasmid DNA extraction followed by restriction digestion or sequencing to confirm the correct insertion of the GlyDH gene.[16]
4. Transformation into an Expression Host:
- Transform the verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).[11]
- Plate on selective LB agar plates and incubate overnight at 37°C.
5. Preparation of Glycerol Stocks:
- Inoculate a single colony into liquid LB medium with the appropriate antibiotic and grow overnight.
- Mix the overnight culture with sterile glycerol to a final concentration of 20-25% (v/v) and store at -80°C for long-term use.
Protocol 2: Whole-Cell Biocatalysis for the Production of a Chiral Alcohol
This protocol outlines the procedure for using the constructed recombinant E. coli strain for the asymmetric reduction of a prochiral ketone.
1. Pre-culture Preparation:
- Inoculate 5 mL of LB medium containing the appropriate antibiotic with a fresh colony of the recombinant E. coli strain or from a glycerol stock.[17]
- Incubate overnight at 37°C with shaking (200-250 rpm).[17]
2. Main Culture and Induction:
- Inoculate 100 mL of fresh LB medium (with antibiotic) with the pre-culture to an initial OD₆₀₀ of 0.05-0.1.
- Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.[17]
- Induce protein expression by adding the appropriate inducer (e.g., IPTG for pET vectors, anhydrotetracycline (B590944) for pASK-IBA vectors) to the final concentration recommended for the specific vector system.[17][18]
- Continue to incubate the culture for a further 4-16 hours at a reduced temperature (e.g., 16-30°C) to enhance the production of soluble protein.
3. Cell Harvesting and Preparation:
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
- Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and centrifuge again.
- The resulting cell pellet can be used directly as resting cells or can be stored at -20°C or -80°C until use.
4. Whole-Cell Biotransformation:
- Resuspend the cell pellet in a reaction buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight).
- Add the prochiral ketone substrate to the desired concentration.
- If a cofactor regeneration system is required and not self-sufficient, add a co-substrate (e.g., glucose, glycerol).[4]
- Incubate the reaction mixture at the optimal temperature and pH for the biocatalyst with gentle agitation.
- Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.
5. Product Extraction and Analysis:
- Once the reaction is complete, separate the cells from the reaction mixture by centrifugation.
- Extract the product from the supernatant with a suitable organic solvent.
- Analyze the product for concentration, yield, and enantiomeric excess using appropriate analytical techniques (e.g., chiral GC or HPLC).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for developing and utilizing a whole-cell biocatalyst.
Caption: General workflow for whole-cell biocatalyst development.
Cofactor Regeneration Strategies
The catalytic activity of this compound is dependent on the NAD⁺/NADH cofactor. For continuous biocatalysis, the consumed cofactor must be efficiently regenerated.
Coupled Enzyme Systems
A common strategy is to co-express a second dehydrogenase that utilizes a different substrate to regenerate the cofactor. For example, glucose dehydrogenase (GDH) can be co-expressed to regenerate NADPH from NADP⁺ by oxidizing glucose to gluconolactone.[14]
NADH Oxidase
For reactions where the oxidation of glycerol is desired (e.g., production of dihydroxyacetone), an NADH oxidase can be co-expressed to regenerate NAD⁺ from NADH by reducing oxygen to water.[15]
Diagram of Cofactor Regeneration
Caption: Cofactor regeneration using a coupled enzyme system.
References
- 1. Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01210G [pubs.rsc.org]
- 2. Metabolic engineering of Escherichia coli for the production of 1,2-propanediol from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Escherichia coli to enhance hydrogen production from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cofactor Regeneration Using Permeabilized Escherichia coli Expressing NAD(P)+-Dependent Glycerol-3-Phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic engineering of Escherichia coli for 1,3-propanediol biosynthesis from glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of a whole-cell catalyst co-expressing this compound and glucose dehydrogenase and its application in the synthesis of L-glyceraldehyde. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Conversion of glycerol to 1,3-dihydroxyacetone by this compound co-expressed with an NADH oxidase for cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 17. iba-lifesciences.com [iba-lifesciences.com]
- 18. home.sandiego.edu [home.sandiego.edu]
Application Notes and Protocols: Engineering Glycerol Dehydrogenase for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the engineering of Glycerol (B35011) Dehydrogenase (GDH) for various industrial purposes. The increasing availability of crude glycerol as a byproduct of biodiesel production has spurred interest in enzymatic routes to convert it into value-added chemicals.[1] GDH is a key enzyme in this endeavor, catalyzing the oxidation of glycerol to commercially valuable products like 1,3-dihydroxyacetone (B48652) (DHA) and serving as a crucial component in the production of 1,3-propanediol (B51772) (1,3-PDO).[2][3][4] This document outlines strategies to enhance GDH's catalytic efficiency, stability, and substrate specificity, along with methods for cofactor regeneration and enzyme immobilization to develop robust and economically viable biocatalytic processes.
Engineering Strategies for Improved Glycerol Dehydrogenase Function
Protein engineering techniques are instrumental in tailoring GDH for specific industrial requirements, focusing on improving its catalytic activity, thermostability, and substrate scope. Common strategies include rational design, directed evolution, and semi-rational design.
1.1. Rational Design and Site-Directed Mutagenesis
Rational design involves making specific amino acid substitutions based on the enzyme's structure and catalytic mechanism. Site-directed mutagenesis is the primary tool for introducing these targeted mutations. For instance, engineering the active site of a GDH from Bacillus stearothermophilus at position 252 has been shown to broaden its substrate scope towards glycerol derivatives.[5] Another study employed a rational design approach based on a homology model of Escherichia coli GDH, identifying Asp121 as a key residue influencing substrate binding for 1,3-butanediol (B41344).[6]
1.2. Directed Evolution and DNA Shuffling
Directed evolution mimics natural selection in the laboratory to evolve enzymes with desired properties. This involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify improved mutants. DNA shuffling, a method of in vitro homologous recombination, has been successfully used to generate chimeric GDH enzymes with enhanced activity towards 1,3-butanediol by shuffling genes from E. coli, Salmonella enterica, and Klebsiella pneumoniae.[6]
1.3. Semi-Rational Design
This approach combines the strengths of both rational design and directed evolution. It often involves creating focused mutant libraries targeting specific regions of the enzyme, such as the active site or substrate-binding pocket, using techniques like combinatorial active site saturation testing (CASTing).[7]
Table 1: Summary of Engineered this compound Variants and Their Improved Properties
| Enzyme Source | Engineering Strategy | Target Property | Improvement Achieved | Reference |
| Bacillus stearothermophilus | Site-Directed Mutagenesis (L252S) | Substrate Scope | Enabled efficient deracemization of alkyl glyceryl ethers. | [5] |
| Escherichia coli | DNA Shuffling & Site-Directed Mutagenesis (Asp121Ala) | Catalytic Activity towards 1,3-butanediol | 26-fold increase in Vmax compared to wild-type. | [6] |
| Geobacillus stearothermophilus | Computationally-guided Engineering | Thermostability | 10 mutations resulted in a Tm of 94.5 °C, a +51 °C increase. | [8] |
| Clostridium autoethanogenum ADH | Site-Saturated Mutagenesis (S199A) | Activity towards butanone | 3-fold increase in activity. | [7] |
Cofactor Regeneration Systems
This compound relies on the expensive nicotinamide (B372718) cofactor NAD(P)+ for its catalytic activity. For industrial-scale applications, efficient regeneration of the reduced cofactor NAD(P)H is crucial for economic viability.[9][10]
2.1. Enzyme-Coupled Regeneration
A common strategy involves coupling the primary GDH-catalyzed reaction with a secondary dehydrogenase that regenerates the cofactor. For example, NADH oxidase can be co-expressed or co-immobilized with GDH to regenerate NAD+ from NADH, facilitating the continuous conversion of glycerol to DHA.[11][12] Formate (B1220265) dehydrogenase (FDH) is another enzyme used for this purpose, utilizing formate as a cheap substrate.
2.2. Whole-Cell Biocatalysts
Using whole cells that overexpress GDH offers a contained system where cofactor regeneration can occur intracellularly. Genetically engineered E. coli strains co-expressing GDH and an NADH oxidase have been developed for the production of DHA, eliminating the need for exogenous NAD+.[11]
Immobilization of this compound
Immobilization enhances the operational stability of enzymes, allows for their easy separation from the reaction mixture, and enables their reuse, thereby reducing process costs.[13]
3.1. Immobilization on Nanoparticles
Magnetic nanoparticles are attractive carriers for enzyme immobilization due to their high surface area and easy separation using a magnetic field. GDH has been successfully immobilized on silica-coated magnetic Fe3O4 nanoparticles, resulting in improved thermal stability and reusability, with the immobilized enzyme retaining 81.1% of its original activity.[14][15]
3.2. Immobilization on Resins and Other Supports
Macroporous resins and other solid supports have also been employed for GDH immobilization. Co-immobilization of GDH and NADH oxidase on epoxy-functionalized magnetic nanoparticles has been shown to enhance pH and temperature stability.[16]
Table 2: Comparison of Immobilized this compound Systems
| Immobilization Support | Enzyme(s) | Key Improvement(s) | Reference |
| Silica Coated Magnetic Nanoparticles | GDH | 5.3-fold improvement in thermal stability at 50°C; retained 91% activity after 10 cycles. | [14][15] |
| Epoxy Functionalized Magnetic Nanoparticles | GDH and NADH Oxidase | Enhanced pH and temperature tolerance; high enzyme loading capacity. | |
| Modified Natural Zeolite | GDH and Formate Dehydrogenase | High immobilization yield (around 100%); increased retained activity of FDH. |
Industrial Applications of Engineered this compound
The primary industrial application of engineered GDH is the biotransformation of glycerol into more valuable chemicals.
4.1. Production of 1,3-Dihydroxyacetone (DHA)
DHA is a key ingredient in sunless tanning lotions. Engineered GDH, often coupled with a cofactor regeneration system, provides a green and efficient route for DHA production from glycerol.[4]
4.2. Production of 1,3-Propanediol (1,3-PDO)
1,3-PDO is a valuable monomer for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT).[2][17][18] The biosynthesis of 1,3-PDO from glycerol involves a two-step enzymatic process where glycerol is first dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase, followed by the reduction of 3-HPA to 1,3-PDO by a 1,3-propanediol oxidoreductase, which is often a type of this compound.[18][19]
Experimental Protocols
5.1. Protocol for Site-Directed Mutagenesis of this compound
This protocol provides a general workflow for introducing point mutations into a GDH gene cloned into an expression vector.
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[20]
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing: 5-50 ng of template plasmid DNA, 125 ng of each primer, 1 µL of dNTP mix, 10 µL of 5x high-fidelity polymerase buffer, and 1 µL of high-fidelity DNA polymerase.[20][21]
-
Use a thermocycler with the following conditions: initial denaturation at 98°C for 30 seconds; 16-20 cycles of denaturation at 98°C for 30 seconds, annealing at 55-68°C for 60 seconds, and extension at 72°C for 60-75 seconds/kb of plasmid length; and a final extension at 72°C for 10 minutes.[20][22]
-
-
Template DNA Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental methylated template DNA.[23][24]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α) via heat shock.[23][24]
-
Selection and Sequencing: Plate the transformed cells on selective agar (B569324) plates containing the appropriate antibiotic. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
5.2. Protocol for Recombinant this compound Expression and Purification
This protocol describes the expression of a His-tagged GDH in E. coli and its subsequent purification.
-
Expression:
-
Transform the expression plasmid containing the GDH gene into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 16-25°C) for 16-20 hours.[25]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
-
Purification by Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the His-tagged GDH with elution buffer (lysis buffer with a high imidazole concentration, e.g., 250-500 mM).[26]
-
-
Buffer Exchange and Storage:
-
Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Store the purified enzyme at -80°C.
-
5.3. Protocol for this compound Activity Assay
This spectrophotometric assay measures the initial rate of NADH formation during the oxidation of glycerol.
-
Reaction Mixture: Prepare a working solution containing 100 mM Glycine-NaOH buffer (pH 10.0-10.5), 20 mM NAD+, and 50 mM glycerol.
-
Assay Procedure:
-
Pipette 2.9 mL of the working solution into a cuvette and equilibrate to 25°C.
-
Add 0.1 mL of the enzyme solution to initiate the reaction and mix gently.
-
Record the increase in absorbance at 340 nm for 3-4 minutes using a spectrophotometer.[27]
-
-
Calculation of Activity: Calculate the change in absorbance per minute (ΔOD/min) from the initial linear portion of the curve. One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Enzymatic reaction catalyzed by this compound.
Caption: General workflow for protein engineering of GDH.
Caption: Logic of an industrial GDH application workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biotechnologia-journal.org [biotechnologia-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. Active Site Engineering of a this compound Improves its Oxidative Activity and Scope Toward Glycerol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. Approaching boiling point stability of an alcohol dehydrogenase through computationally-guided enzyme engineering | eLife [elifesciences.org]
- 9. Cofactor Regeneration Using Permeabilized Escherichia coli Expressing NAD(P)+-Dependent Glycerol-3-Phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cofactor regeneration enzymes: NADP and NAD regeneration | Johnson Matthey [matthey.com]
- 11. Conversion of glycerol to 1,3-dihydroxyacetone by this compound co-expressed with an NADH oxidase for cofactor regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Progress in 1,3-propanediol biosynthesis [frontiersin.org]
- 19. Recent Progress in the Understanding and Engineering of Coenzyme B12-Dependent Glycerol Dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Site-Directed Mutagenesis [protocols.io]
- 21. bowdish.ca [bowdish.ca]
- 22. static.igem.wiki [static.igem.wiki]
- 23. assaygenie.com [assaygenie.com]
- 24. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 25. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 26. med.unc.edu [med.unc.edu]
- 27. Glycerol-3-phosphate Dehydrogenase Assay [3hbiomedical.com]
Troubleshooting & Optimization
Technical Support Center: Glycerol Dehydrogenase (GDH) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the purification of glycerol (B35011) dehydrogenase (GDH).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of glycerol dehydrogenase?
This compound (EC 1.1.1.6) is an oxidoreductase that has been isolated from various bacteria, including Enterobacter aerogenes, Klebsiella pneumoniae, Bacillus megaterium, and Cellulomonas sp.[1][2] Due to its thermostability, much of the research has been conducted on the enzyme from Geobacillus stearothermophilus (formerly Bacillus stearothermophilus).[1]
Q2: What is the typical subunit structure of GDH and why is it important for purification?
The structure of GDH can vary depending on the source. For instance, GDH from Bacillus stearothermophilus is a homooctamer, composed of eight identical subunits.[1][3] GDH from Cellulomonas sp. has been reported to have 10 subunits.[4][5][6] Understanding the subunit structure is crucial as dissociation of subunits can lead to loss of activity during purification. Maintaining appropriate buffer conditions, including ionic strength and the presence of stabilizing agents like glycerol, can help preserve the native oligomeric state.
Q3: What are the optimal pH and temperature conditions for GDH activity and stability?
The optimal pH for the oxidation of glycerol by GDH is typically in the alkaline range, around 9.0 to 10.5.[4][5][6][7] The enzyme's stability is generally good within a pH range of 7.5 to 10.5.[4][5][6] The optimal temperature for activity is often around 50°C, with thermal stability observed below 55°C.[4][5][6] However, these values can vary depending on the source of the enzyme.
Q4: What are common inhibitors of GDH activity?
GDH activity can be inhibited by heavy metal ions such as Zn²⁺, Cu²⁺, and Cd²⁺, as well as chelating agents like o-phenanthroline and sulfhydryl-modifying reagents like p-chloromercuribenzoate and monoiodoacetate.[2][4][5][6] It is important to avoid these substances in purification buffers.
Troubleshooting Guides
This section addresses specific problems that may be encountered during GDH purification, categorized by the stage of the process.
Low Yield and Activity Loss
Problem: Low overall yield of purified GDH.
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Optimize your lysis protocol. For bacterial cells expressing GDH, mechanical methods like sonication or French press are often effective. Ensure complete cell disruption by monitoring under a microscope. Add lysozyme (B549824) and DNase to aid in lysis and reduce viscosity. |
| Proteolytic Degradation | Perform all purification steps at 4°C to minimize protease activity. Add a protease inhibitor cocktail to the lysis buffer. Work quickly to proceed to the first purification step to separate GDH from proteases. |
| Loss of Activity Due to Subunit Dissociation | Maintain a stable quaternary structure by including stabilizing agents in your buffers. Glycerol (10-20%) is commonly used to enhance hydrophobic interactions and stabilize proteins.[8][9][10][11] |
| Inappropriate Buffer Conditions | Ensure the pH of your buffers is within the stability range of GDH (typically pH 7.5-10.5).[4][5][6] Maintain adequate ionic strength to prevent protein aggregation or dissociation. |
| Loss During Chromatography Steps | See specific troubleshooting sections for affinity, ion-exchange, and size-exclusion chromatography below. |
Problem: Significant loss of GDH activity after a specific purification step.
| Possible Cause | Troubleshooting Steps |
| Enzyme Instability in Elution Buffer | Immediately after elution, exchange the buffer to a more stable one using dialysis or a desalting column. Add stabilizing agents like glycerol to the elution buffer if compatible with the chromatography method. |
| Presence of Inhibitors | Ensure that no inhibitory substances (e.g., heavy metals, chelating agents) are introduced from buffers or equipment.[2][4][5][6] |
| Oxidation of Sensitive Residues | If the enzyme is sensitive to oxidation, consider adding reducing agents like DTT or β-mercaptoethanol to the buffers. |
Inclusion Body Formation (for recombinant GDH)
Problem: Recombinant GDH is expressed as insoluble inclusion bodies.
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | Lower the induction temperature (e.g., to 18-25°C) to slow down protein expression and allow for proper folding.[12] Reduce the concentration of the inducer (e.g., IPTG). |
| Suboptimal Culture Conditions | Supplement the culture medium with osmolytes like sorbitol or betaine, or with glycerol, which can act as a chemical chaperone to improve protein solubility.[12][13] |
| Protein-Specific Folding Issues | Co-express molecular chaperones (e.g., GroEL/GroES) to assist in proper folding. |
| Need for Refolding | If inclusion body formation is unavoidable, proceed with isolation, solubilization (using denaturants like urea (B33335) or guanidine (B92328) hydrochloride), and subsequent refolding of the GDH. |
Chromatography-Specific Issues
Problem: Issues with Affinity Chromatography (e.g., His-tagged GDH).
| Possible Cause | Troubleshooting Steps |
| His-tag is Inaccessible | Perform a trial purification under denaturing conditions (with urea or guanidine-HCl) to see if the tag is buried within the folded protein. If so, consider repositioning the tag or adding a longer linker. |
| Interfering Buffer Components | Avoid chelating agents (e.g., EDTA) and high concentrations of reducing agents (e.g., DTT) in the lysis and binding buffers as they can strip the metal ions from the resin. |
| Non-specific Binding | Include a low concentration of imidazole (B134444) (10-20 mM) in the lysis and wash buffers to prevent weakly binding contaminants from associating with the resin. |
Problem: Poor separation or recovery in Ion-Exchange Chromatography (IEX).
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of Binding Buffer | The pH of the binding buffer should be at least one pH unit away from the isoelectric point (pI) of GDH. For anion exchange, the pH should be above the pI, and for cation exchange, it should be below the pI. The pI of GDH from Cellulomonas sp. is 4.4.[4][5][6] |
| Ionic Strength of Sample is Too High | Ensure the conductivity of your sample is similar to or lower than the binding buffer. If necessary, perform a buffer exchange using dialysis or a desalting column before loading onto the IEX column. |
| Protein Precipitation on the Column | This can occur if the protein is not stable at the low ionic strength of the binding buffer. Consider adding stabilizing agents like glycerol to the buffers. |
Problem: Unexpected results in Size-Exclusion Chromatography (SEC).
| Possible Cause | Troubleshooting Steps |
| Protein Aggregation | Aggregates will elute earlier than the expected monomer/oligomer. To mitigate this, consider adding stabilizing agents like glycerol or a non-ionic detergent to the running buffer, or adjusting the ionic strength. |
| Interaction with the SEC Matrix | Unwanted ionic interactions can cause peak tailing and delayed elution. Ensure the running buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize these interactions. |
| Poor Resolution | Optimize the flow rate (lower flow rates generally improve resolution) and the sample volume (should be a small percentage of the total column volume). |
Data Presentation
Table 1: Example Purification of this compound from Cellulomonas sp.
The following table summarizes the purification of GDH from Cellulomonas sp. NT3060, providing an example of expected yield and purification fold at each step.[2]
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification (fold) |
| Cell-free extract | 108,000 | 25,900 | 0.24 | 100 | 1 |
| Streptomycin sulfate (B86663) | 86,000 | 25,800 | 0.30 | 99.6 | 1.3 |
| Ammonium sulfate (30-60%) | 26,000 | 23,400 | 0.90 | 90.3 | 3.8 |
| DEAE-Sephadex A-50 | 1,460 | 16,100 | 11.0 | 62.2 | 45.8 |
| 1st Sephadex G-200 | 308 | 11,100 | 36.0 | 42.9 | 150 |
| Hydroxyapatite | 101 | 8,080 | 80.0 | 31.2 | 333 |
| 2nd Sephadex G-200 | 48.6 | 6,800 | 140 | 26.3 | 583 |
| Crystallization | 14.3 | 3,800 | 266 | 14.7 | 1110 |
Experimental Protocols
GDH Activity Assay
This protocol is adapted from a standard spectrophotometric assay.[5][7][14]
Principle: The activity of GDH is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH during the oxidation of glycerol to dihydroxyacetone.
Reagents:
-
Assay Buffer: 0.1 M Potassium Carbonate buffer, pH 9.0
-
Substrate: 0.1 M Glycerol
-
Cofactor: 0.6 mM NAD⁺
-
Activator: 30 mM Ammonium Sulfate
-
Enzyme Sample: Purified GDH diluted in an appropriate buffer (e.g., 20 mM Potassium Phosphate, pH 7.5)
Procedure:
-
In a 1 mL cuvette, combine 800 µL of Assay Buffer, 100 µL of Glycerol solution, 50 µL of NAD⁺ solution, and 30 µL of Ammonium Sulfate solution.
-
Incubate the mixture at 30°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 20 µL of the diluted enzyme sample.
-
Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
Calculation of Activity: One unit (U) of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the assay conditions. The activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Protocol for Refolding of GDH from Inclusion Bodies
This is a general protocol for refolding dehydrogenase enzymes from inclusion bodies by dilution.[15]
-
Inclusion Body Isolation and Washing:
-
Harvest cells and resuspend in lysis buffer.
-
Lyse the cells using sonication or a French press.
-
Centrifuge the lysate at a high speed (e.g., 15,000 x g for 30 min) to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 0.5% Triton X-100) to remove membrane contaminants.
-
Wash the pellet again with a buffer without detergent to remove residual detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 10 mM DTT) to break disulfide bonds.
-
Incubate with gentle stirring for 1-2 hours at room temperature.
-
Centrifuge to remove any remaining insoluble material.
-
-
Refolding by Dilution:
-
Rapidly dilute the solubilized protein solution (at least 100-fold) into a cold (4°C) refolding buffer.
-
The refolding buffer should have a pH optimal for stability (e.g., TRIS pH 8.0) and contain additives to promote proper folding and prevent aggregation. A common refolding buffer for dehydrogenases includes 0.5 M NaCl and 20% glycerol.[15]
-
Allow the protein to refold for 12-48 hours at 4°C with gentle stirring.
-
-
Purification of Refolded GDH:
-
Concentrate the refolded protein solution.
-
Purify the active, refolded GDH using chromatography techniques such as affinity or size-exclusion chromatography to separate it from misfolded or aggregated protein.
-
Visualizations
Glycerol Metabolism Pathways
The diagram below illustrates the two main pathways for glycerol catabolism in bacteria. The first involves the direct oxidation of glycerol by this compound (GDH). The second pathway involves phosphorylation by glycerol kinase followed by oxidation by glycerol-3-phosphate dehydrogenase.
Caption: Bacterial glycerol metabolic pathways.
General GDH Purification Workflow
This workflow outlines the typical steps involved in the purification of this compound from a bacterial source.
Caption: A typical workflow for GDH purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [sorachim.com]
- 5. toyobo-global.com [toyobo-global.com]
- 6. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 7. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 13. Rewiring of glycerol metabolism in Escherichia coli for effective production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Refolding of a Thermostable Glyceraldehyde Dehydrogenase for Application in Synthetic Cascade Biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for Glycerol Dehydrogenase (GDH) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH for glycerol (B35011) dehydrogenase (GDH) stability and activity. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving GDH, with a focus on problems related to pH and enzyme stability.
| Problem | Possible Cause | Solution |
| Low or no GDH activity | Suboptimal pH: The assay buffer pH is outside the optimal range for GDH activity. | Verify the pH of your buffer. The optimal pH for GDH oxidative activity is generally between 9.0 and 10.5.[1][2] For the reverse reaction, the optimal pH is lower. |
| Improper enzyme storage: The enzyme has lost activity due to incorrect storage conditions. | GDH should be stored at -20°C for long-term stability.[2] Lyophilized powder can be stable for at least 6 months at this temperature.[2] Repeated freeze-thaw cycles should be avoided. | |
| Enzyme dilution: Concentrated solutions of GDH (e.g., 10 mg/ml) are relatively stable, but activity can be rapidly lost upon dilution to lower concentrations (e.g., 1 mg/ml).[1] | Prepare dilutions of the enzyme immediately before use in a suitable buffer, such as 0.05 M potassium phosphate.[1] | |
| Presence of inhibitors: The reaction mixture may contain inhibitors of GDH. | Heavy metal ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺), p-Chloromercuribenzoate, o-phenanthroline, and monoiodoacetate are known inhibitors.[2] Ensure all reagents and water are free from these contaminants. | |
| High ionic strength: High concentrations of salts can inhibit GDH activity.[1] | Review the ionic strength of your buffer and other reaction components. Reduce the salt concentration if it is too high. | |
| Inconsistent or variable results | Buffer type: The type of buffer used can affect enzyme stability and activity. | Some buffers may interact with the enzyme. For example, Tris-HCl buffer can sometimes inhibit certain enzymes.[3] It is advisable to test a few different buffer systems within the desired pH range. |
| Temperature fluctuations: The reaction temperature is not maintained at the optimal level. | The optimal temperature for GDH activity is around 50°C, with thermal stability below 55°C.[2] Ensure your spectrophotometer or incubator is properly calibrated and maintaining a constant temperature. | |
| Substrate or cofactor degradation: The glycerol or NAD⁺ solutions may have degraded. | Prepare fresh substrate and cofactor solutions. NAD⁺ solutions, in particular, should be prepared fresh.[2] | |
| Precipitation in the reaction mixture | Incorrect buffer pH: The pH of the buffer may be causing the enzyme or other components to precipitate. | Check the pH of all solutions before mixing. Ensure the final pH of the reaction mixture is within the stable range for all components. |
| High enzyme concentration: Very high concentrations of the enzyme may lead to aggregation and precipitation. | While high concentrations are better for storage, for the assay itself, dilute the enzyme to the recommended working concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Glycerol Dehydrogenase activity?
A1: The optimal pH for the oxidative activity of this compound (glycerol to dihydroxyacetone) is in the alkaline range, typically between pH 9.0 and 10.5.[1][2][4]
Q2: What is the pH stability range for this compound?
A2: this compound from Cellulomonas sp. is reported to be stable in a pH range of 7.5 to 10.5 when incubated at 25°C for 20 hours.[2][5]
Q3: How does pH affect the structure of this compound?
A3: Extreme pH values can lead to denaturation of the enzyme, causing a loss of its three-dimensional structure and, consequently, its catalytic activity. The enzyme's structure is maintained within its stable pH range.[4]
Q4: Can I use any buffer for my GDH experiments?
A4: While several buffers can be used, it is important to choose one that is effective in the desired pH range and does not inhibit the enzyme. Carbonate-bicarbonate and glycine (B1666218) buffers are commonly used for assays at alkaline pH.[1][2][6] It is good practice to verify that the chosen buffer does not negatively impact your specific GDH.
Q5: How should I store my this compound?
A5: For long-term storage, GDH should be kept at -20°C.[2] Concentrated enzyme solutions are more stable than dilute ones.[1] Avoid repeated freezing and thawing.
Quantitative Data Summary
The following table summarizes the key pH and stability data for this compound from various sources.
| Parameter | Value | Source Organism | Reference |
| Optimal pH for Oxidation | 9.0 | Enterobacter aerogenes | [1] |
| 10.0 - 10.5 | Cellulomonas sp. | [2] | |
| ~10.0 | E. coli | [4] | |
| 8.8 | Not specified | [6] | |
| pH Stability Range | 7.5 - 10.5 (at 25°C for 20 hours) | Cellulomonas sp. | [2][5] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for GDH Activity
This protocol outlines the steps to determine the optimal pH for the oxidative activity of this compound.
Materials:
-
This compound (GDH)
-
Glycerol
-
NAD⁺
-
A series of buffers with overlapping pH ranges (e.g., Glycine-NaOH for pH 9.0-10.5, Carbonate-bicarbonate for pH 9.2-10.6)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Micropipettes and tips
-
pH meter
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 8.0 to 11.0 with 0.5 pH unit increments.
-
Reagent Preparation:
-
Prepare a stock solution of 1.0 M Glycerol.
-
Prepare a stock solution of 10 mM NAD⁺.
-
Prepare a working solution of GDH in a suitable dilution buffer (e.g., 20 mM K-phosphate buffer, pH 7.5).[2] The final concentration should result in a linear rate of absorbance change.
-
-
Assay Mixture Preparation: For each pH to be tested, prepare a reaction mixture in a cuvette. A typical reaction mixture contains:
-
Buffer of the specific pH
-
Glycerol (final concentration ~100 mM)
-
NAD⁺ (final concentration ~1.0 mM)
-
Ammonium sulfate (B86663) (final concentration ~33 mM, as it can stimulate the reaction)[2][5]
-
-
Spectrophotometer Setup: Set the spectrophotometer to read absorbance at 340 nm and equilibrate the temperature to 25°C.[1][2]
-
Reaction Initiation and Measurement:
-
Add all components except the enzyme to the cuvette and mix.
-
Place the cuvette in the spectrophotometer and measure the background rate (if any).
-
Initiate the reaction by adding the diluted GDH solution and mix gently.
-
Record the increase in absorbance at 340 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (ΔA₃₄₀/min) from the linear portion of the curve for each pH value.
-
Plot the reaction rate against the pH to determine the optimal pH.
-
Protocol 2: Determination of pH Stability of GDH
This protocol is designed to assess the stability of GDH over a range of pH values.
Materials:
-
This compound (GDH)
-
A series of buffers with a wide pH range (e.g., pH 4.0 to 11.0)
-
Standard assay reagents as described in Protocol 1 (at the optimal pH)
-
Incubator or water bath
-
Spectrophotometer
Procedure:
-
Enzyme Incubation:
-
Residual Activity Assay:
-
At each time point, take an aliquot from each incubation tube.
-
Dilute the aliquot into the standard assay buffer at the optimal pH determined in Protocol 1. This is to ensure that the pH of the incubation buffer does not affect the activity measurement.
-
Measure the residual GDH activity using the standard assay procedure described in Protocol 1.
-
-
Data Analysis:
-
The activity of the enzyme incubated at its optimal pH for a minimal time can be considered as 100%.
-
Calculate the percentage of residual activity for each pH and time point relative to the control.
-
Plot the percentage of residual activity against the incubation pH for each time point to determine the pH stability range.
-
Visualizations
Caption: Workflow for Determining the Optimal pH of this compound.
Caption: Logical Flow for Assessing the pH Stability of this compound.
References
- 1. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. toyobo-global.com [toyobo-global.com]
- 3. Enzyme Stability and Preservation – Page 1000 – Creative Enzymes Blog [creative-enzymes.com]
- 4. Structural insights into the octamerization of this compound | PLOS One [journals.plos.org]
- 5. This compound from Cellulomonas sp. - TOYOBO USA [toyobousa.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Glycerol Dehydrogenase Spectrophotometric Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the glycerol (B35011) dehydrogenase (GDH) spectrophotometric assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the glycerol dehydrogenase spectrophotometric assay?
The this compound spectrophotometric assay is based on the enzymatic conversion of glycerol to dihydroxyacetone. In this reaction, this compound (GDH) catalyzes the oxidation of glycerol, using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. The NAD+ is reduced to NADH, which can be quantitatively measured by the increase in absorbance at 340 nm.[1] The reaction is as follows:
Glycerol + NAD+ ⇌ Dihydroxyacetone + NADH + H+
Q2: What are the optimal conditions for the GDH assay?
Optimal conditions can vary depending on the source of the enzyme. However, a generally accepted optimal pH is in the alkaline range, around 9.0 to 10.0.[1] The assay is typically performed at 25°C.[1] It is crucial to consult the specific product datasheet for the enzyme you are using for the most accurate information.
Q3: What are common interfering substances in the GDH assay?
Several substances can interfere with the GDH assay, leading to inaccurate results. These can include:
-
Other diols: Compounds with similar structures to glycerol, such as ethylene (B1197577) glycol, propylene (B89431) glycol, and 2,3-butanediol, can act as substrates for GDH, leading to false-positive results.
-
Chelating agents: EDTA can inactivate the enzyme by chelating the zinc ion essential for its activity.[2]
-
Detergents: High concentrations of detergents like SDS (>0.2%), NP-40, and Tween-20 (>1%) can interfere with the assay.[2]
-
Reducing agents: Substances like ascorbic acid (>0.2%) can interfere with the NAD+/NADH reaction.[2]
-
Hemolysis, Icterus, and Lipemia: In clinical samples, high levels of hemoglobin, bilirubin, and lipids can interfere with spectrophotometric readings.
Q4: How can I minimize background noise in my assay?
High background can be caused by several factors. To minimize it:
-
Use high-purity reagents: Impurities in the substrate or other reagents can contribute to background signals.[3]
-
Run proper controls: Include a "no-enzyme" control (all components except the enzyme) and a "no-substrate" control (all components except the substrate) to determine the background from the substrate and enzyme preparations, respectively.[3]
-
Check for autofluorescence: If using a fluorescence-based detection method, check for autofluorescence of your sample components.
-
Optimize detergent concentration: If a detergent is necessary for your experiment, use the lowest effective concentration to avoid interference.[3]
Troubleshooting Guide
This guide addresses common problems encountered during the this compound spectrophotometric assay in a question-and-answer format.
Problem: No or weak signal
| Possible Cause | Suggested Solution |
| Omission of a key reagent | Carefully check that all reagents (buffer, NAD+, glycerol, enzyme) have been added in the correct order and volume. |
| Inactive enzyme | Ensure the enzyme has been stored correctly and has not expired. If in doubt, test the enzyme activity with a positive control. |
| Incorrect wavelength setting | Verify that the spectrophotometer is set to measure absorbance at 340 nm.[1] |
| Incorrect assay temperature | Ensure the assay is performed at the recommended temperature (typically 25°C).[1] Assay buffer should be at room temperature.[2] |
| Inhibitor present in the sample | Consider the possibility of an enzyme inhibitor in your sample. See the table of common interfering substances below. |
Problem: High background signal
| Possible Cause | Suggested Solution |
| Contaminated reagents | Use fresh, high-purity reagents. Prepare fresh buffers. |
| Substrate instability | Run a "no-enzyme" control to check for non-enzymatic degradation of the substrate that might produce a signal. |
| Non-specific binding | If using a microplate format, non-specific binding of reagents to the plate can be an issue. Consider using plates with a non-binding surface or adding a low concentration of a non-interfering detergent. |
| Sample-specific interference | For biological samples, high levels of endogenous substances can contribute to the background. Consider sample preparation steps like deproteinization if necessary.[2] |
Problem: Inconsistent or non-reproducible results
| Possible Cause | Suggested Solution |
| Inaccurate pipetting | Calibrate your pipettes regularly. When preparing dilutions, perform serial dilutions carefully. |
| Incomplete mixing of reagents | Ensure all components are thoroughly mixed before starting the measurement. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. Allow all reagents to reach the assay temperature before starting the reaction. |
| Improperly prepared reagents | Double-check calculations and procedures for preparing all buffers, substrate, and cofactor solutions. |
Data on Interfering Substances
The following table summarizes the effects of some common substances on the this compound assay. Note that the extent of interference can depend on the specific assay conditions and the source of the enzyme.
| Interfering Substance | Concentration | Effect on Assay | Reference |
| Propylene Glycol | 50 mg/dL | Positive interference (falsely elevates results) | [4] |
| Hemoglobin | > 2.5 g/L | No significant interference observed in a specific triglyceride assay using GDH | [5] |
| Free Bilirubin | > 65 µmol/L | No significant interference observed in a specific triglyceride assay using GDH | [5] |
| Conjugated Bilirubin | > 359 µmol/L | No significant interference observed in a specific triglyceride assay using GDH | [5] |
| EDTA | > 0.5 mM | Inhibition | [2] |
| Ascorbic Acid | > 0.2% | Interference | [2] |
| SDS | > 0.2% | Interference | [2] |
| Sodium Azide | > 0.2% | Interference | [2] |
| NP-40 | > 1% | Interference | [2] |
| Tween-20 | > 1% | Interference | [2] |
Experimental Protocols
Standard this compound Spectrophotometric Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound (GDH) enzyme
-
Glycerol solution (substrate)
-
NAD+ solution (cofactor)
-
Assay Buffer (e.g., 0.1 M Glycine-NaOH buffer, pH 9.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes or microplate
Procedure:
-
Prepare the reaction mixture: In a cuvette or microplate well, combine the assay buffer, NAD+ solution, and glycerol solution. The final concentrations should be optimized, but typical ranges are:
-
NAD+: 1-2 mM
-
Glycerol: 10-50 mM
-
-
Equilibrate the temperature: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction: Add the GDH enzyme solution to the reaction mixture to start the reaction. The final enzyme concentration should be such that the change in absorbance is linear for at least 3-5 minutes.
-
Measure the absorbance: Immediately start monitoring the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).
-
Calculate the initial velocity: Determine the initial rate of the reaction (ΔA340/min) from the linear portion of the absorbance versus time plot.
-
Calculate enzyme activity: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production, which corresponds to the enzyme activity.
Visualizations
This compound Enzymatic Reaction
Caption: The enzymatic reaction catalyzed by this compound.
Troubleshooting Workflow for GDH Assay
References
Technical Support Center: Glycerol Dehydrogenase Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the expression yield of recombinant glycerol (B35011) dehydrogenase (GDH).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low glycerol dehydrogenase (GDH) yield?
A1: Low yields of recombinant GDH are often attributed to several factors:
-
Suboptimal Induction Conditions: Incorrect timing of induction, or suboptimal concentration of the inducer (e.g., IPTG) and temperature can significantly impact protein expression levels.[1][2]
-
Codon Usage: The gene sequence of the GDH may contain codons that are rare in the E. coli host, leading to translational stalling and reduced protein synthesis.
-
Plasmid Instability: The expression plasmid can be lost during cell division, especially if the recombinant protein is toxic to the host.
-
Protein Insolubility: Overexpressed GDH can misfold and accumulate as insoluble aggregates known as inclusion bodies.[3]
-
Host Strain Limitations: The chosen E. coli strain may not be suitable for expressing the specific GDH, potentially due to proteases or an inappropriate cellular environment.
-
Toxicity of the Recombinant Protein: High levels of GDH expression may be toxic to the host cells, leading to poor growth and reduced protein production.
Q2: Which E. coli strain is best for expressing my GDH?
A2: The optimal E. coli strain depends on the specific characteristics of your GDH.
-
E. coli BL21(DE3): This is a commonly used strain for routine protein expression due to its deficiency in Lon and OmpT proteases.[4]
-
E. coli BL21(DE3)pLysS: This strain contains the pLysS plasmid, which produces T7 lysozyme (B549824) to reduce basal expression of the target gene, which is particularly useful for toxic proteins.[5]
-
Rosetta™(DE3): This strain is designed to enhance the expression of proteins containing codons rarely used in E. coli by supplying tRNAs for these codons.
-
SHuffle® T7 Express: This strain promotes the correct folding of proteins with disulfide bonds by providing an oxidizing cytoplasmic environment.
Q3: How can I improve the solubility of my expressed GDH?
A3: Increasing the solubility of recombinant GDH is crucial for obtaining functional protein. Here are several strategies:
-
Lower Induction Temperature: Reducing the induction temperature to 15-25°C can slow down protein synthesis, allowing more time for proper folding and reducing the formation of inclusion bodies.[3]
-
Optimize Inducer Concentration: Lowering the IPTG concentration can decrease the rate of protein expression, which may enhance solubility.[1][3]
-
Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of the target protein.
-
Use of a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein, such as maltose-binding protein (MBP) or a small ubiquitin-related modifier (SUMO), to your GDH can improve its solubility.[6]
-
Modify Culture Medium: Adding certain supplements to the culture medium, such as 1% glucose or the dipeptide glycylglycine (B550881) (100 mM to 1 M), has been shown to enhance the solubility of some recombinant proteins.[7]
Q4: Can I use glycerol to induce the expression of GDH?
A4: Yes, glycerol-inducible expression systems are available, particularly in Bacillus subtilis. These systems utilize the glpD promoter, which is induced by glycerol.[8] This can be a cost-effective and efficient method for producing GDH. In some engineered E. coli strains, glycerol can also be used as a carbon source to support growth and protein production.[9]
Troubleshooting Guides
Problem 1: Low or No Expression of this compound
| Possible Cause | Suggested Solution |
| Inefficient translation due to rare codons | Use a host strain that supplies tRNAs for rare codons (e.g., Rosetta™). Alternatively, optimize the codon usage of your GDH gene for E. coli. |
| Plasmid instability | Ensure the integrity of the plasmid from the glycerol stock by using freshly transformed cells for expression. If using an ampicillin-resistant plasmid, consider switching to carbenicillin, which is more stable. |
| Toxicity of GDH to host cells | Use a host strain with tighter control over basal expression (e.g., BL21(DE3)pLysS).[5] Lower the induction temperature and/or IPTG concentration. Add 1% glucose to the growth medium to suppress basal expression from the lac promoter. |
| mRNA secondary structure issues | Analyze the mRNA sequence for strong secondary structures near the ribosome binding site that could hinder translation initiation. If present, consider re-cloning with a different vector or modifying the 5' untranslated region. |
| Problems with the inducer (IPTG) | Prepare a fresh stock of IPTG, as it can degrade over time. Verify the final concentration used for induction. |
Problem 2: this compound is Expressed in Inclusion Bodies
| Possible Cause | Suggested Solution |
| High rate of protein expression | Lower the induction temperature to 15-25°C and incubate for a longer period (e.g., overnight).[3] Reduce the IPTG concentration to slow down the rate of protein synthesis.[1][3] |
| Suboptimal growth medium | Use a less rich medium, such as M9 minimal medium, which can slow down cell growth and protein expression. |
| Absence of necessary cofactors | If your GDH requires a metal cofactor for proper folding and stability, supplement the growth medium with the appropriate metal ion. |
| Incorrect disulfide bond formation (if applicable) | Use an E. coli strain designed to promote disulfide bond formation in the cytoplasm, such as SHuffle® T7 Express. |
| Protein is inherently prone to aggregation | Co-express with molecular chaperones or use a solubility-enhancing fusion tag (e.g., MBP, SUMO).[6] |
Quantitative Data Summary
Table 1: Effect of Host Strain and Induction Conditions on GDH Activity
| GDH Source | Host Strain | Induction Conditions | Specific Activity (U/mg) | Reference |
| Klebsiella pneumoniae SRP2 | E. coli BL21(DE3)pLysS | 0.5 mM IPTG, 37°C | 312.57 | [5] |
| Bacillus subtilis | B. subtilis WB-SGIES-NK | 1% Glycerol | Not specified, but high yield reported | [8] |
Table 2: General Impact of Induction Parameters on Recombinant Protein Yield
| Parameter | Condition | Expected Outcome on Soluble Yield |
| Temperature | Decrease (e.g., 37°C to 18-25°C) | Often increases soluble fraction |
| IPTG Concentration | Decrease (e.g., 1 mM to 0.1-0.5 mM) | Can improve solubility by slowing expression |
| Induction Time | Shorter | May reduce overall yield but can decrease toxicity effects |
| Induction Time | Longer (especially at lower temperatures) | Can increase overall yield of soluble protein |
Experimental Protocols
Protocol 1: High-Yield Expression of His-tagged GDH in E. coli BL21(DE3)
-
Transformation: Transform the expression plasmid containing the His-tagged GDH gene into E. coli BL21(DE3) competent cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[4]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking.[4]
-
Main Culture: Inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.[4]
-
Growth: Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.4–0.8.[4]
-
Induction: Add IPTG to a final concentration of 0.4 mM.[4] For potentially insoluble proteins, consider reducing the temperature to 18-25°C and inducing overnight.
-
Harvesting: After induction for 3-5 hours at 37°C (or overnight at a lower temperature), harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Storage: Decant the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Purification of His-tagged GDH using Ni-NTA Affinity Chromatography (Native Conditions)
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of native lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0). Add lysozyme to 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the lysate on ice to reduce viscosity.[10]
-
Clarification: Centrifuge the lysate at 10,000 x g for 20-30 minutes at 4°C to pellet cellular debris. Collect the supernatant.[11]
-
Resin Equilibration: Prepare a column with Ni-NTA agarose (B213101) and equilibrate it with 5-10 column volumes of native lysis buffer.[11]
-
Binding: Load the clarified lysate onto the equilibrated column. Collect the flow-through for analysis.[11]
-
Washing: Wash the column with 10-15 column volumes of native wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[11]
-
Elution: Elute the His-tagged GDH with native elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis: Analyze the eluted fractions by SDS-PAGE to confirm the purity and size of the GDH.
Protocol 3: Spectrophotometric Activity Assay for this compound
This assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of glycerol.[12][13]
-
Reagent Preparation:
-
Assay Mixture: In a 1 cm cuvette, prepare the following reaction mixture:
-
2.4 mL Assay Buffer
-
0.3 mL Substrate Solution
-
0.1 mL Cofactor Solution
-
0.1 mL Activator Solution
-
-
Equilibration: Incubate the cuvette in a spectrophotometer set to 340 nm and 25°C for 4-5 minutes to reach thermal equilibrium and establish a blank rate.[12]
-
Enzyme Addition: Add 0.1 mL of appropriately diluted GDH enzyme solution to the cuvette and mix gently.
-
Measurement: Immediately start recording the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve. One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.[12]
Visualizations
Caption: A typical workflow for recombinant this compound expression and purification.
Caption: A troubleshooting guide for low this compound expression yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of pre-induction temperature, cell growth at induction and IPTG concentration on the expression of a leptospiral protein in E. coli using shaking flasks and microbioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Method for enhancing solubility of the expressed recombinant proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Glycerol-Inducible Expression System for High-Yield Heterologous Protein Production in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rewiring of glycerol metabolism in Escherichia coli for effective production of recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 13. Enzyme Activity Measurement of this compound Using Spectrophotometric Assays [creative-enzymes.com]
Glycerol Dehydrogenase Activity: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during glycerol (B35011) dehydrogenase (GDH) activity assays. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the glycerol dehydrogenase (GDH) activity assay?
The GDH activity assay is a spectrophotometric method that measures the enzymatic conversion of glycerol to dihydroxyacetone. This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is directly proportional to the GDH activity in the sample.[1]
Q2: My GDH activity is lower than expected. What are the possible causes?
Low GDH activity can stem from several factors:
-
Suboptimal pH: The enzyme has a narrow optimal pH range.
-
Incorrect Temperature: The assay temperature may be too low or high.
-
Enzyme Instability: GDH can lose activity upon dilution.
-
Presence of Inhibitors: Contaminants in the sample or reagents can inhibit the enzyme.
-
Degraded Substrate or Cofactor: The glycerol or NAD⁺ solutions may have degraded.
Q3: I am observing a high background signal in my assay. What could be the reason?
A high background signal can be caused by:
-
Contaminating Enzymes: The presence of other dehydrogenases in the sample that can reduce NAD⁺.
-
Non-enzymatic Reduction of NAD⁺: Certain compounds in the sample may non-enzymatically reduce NAD⁺.
-
Sample Turbidity: Particulate matter in the sample can scatter light and increase the absorbance reading.
Q4: The reaction rate is not linear. What does this indicate?
A non-linear reaction rate can suggest:
-
Substrate Depletion: The concentration of glycerol or NAD⁺ is becoming limiting during the course of the reaction.
-
Enzyme Instability: The enzyme is losing activity over the measurement period.
-
Product Inhibition: The accumulation of dihydroxyacetone or NADH may be inhibiting the enzyme.
Troubleshooting Guide
Problem 1: Low or No Enzyme Activity
| Possible Cause | Recommended Action |
| Incorrect pH of Assay Buffer | Verify the pH of your carbonate-bicarbonate buffer. The optimal pH for GDH from Cellulomonas sp. is between 10.0 and 10.5.[1] Prepare fresh buffer if necessary. |
| Suboptimal Assay Temperature | Ensure the spectrophotometer's cuvette holder is maintained at the optimal temperature. For GDH from Cellulomonas sp., the optimal temperature is 50°C.[2] |
| Enzyme Inactivation due to Dilution | Prepare fresh enzyme dilutions in an appropriate buffer containing a stabilizing agent like Bovine Serum Albumin (BSA).[3] Avoid repeated freeze-thaw cycles of the enzyme stock. |
| Presence of Inhibitors | Heavy metal ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ are known inhibitors of GDH.[2] If contamination is suspected, consider sample purification or the addition of a chelating agent like EDTA (if it does not interfere with the assay). |
| Degraded Reagents | Prepare fresh solutions of glycerol and NAD⁺. Store stock solutions appropriately. |
Problem 2: High Background Absorbance
| Possible Cause | Recommended Action |
| Endogenous Dehydrogenase Activity | Run a blank reaction containing the sample but without the glycerol substrate to measure the background rate of NAD⁺ reduction. Subtract this rate from the rate obtained with glycerol. |
| Sample Turbidity | Centrifuge the sample to pellet any particulate matter before adding it to the assay mixture. |
| Interfering Substances | Samples may contain other diols, such as propylene (B89431) glycol, which can be acted upon by GDH.[4] Sample purification methods like protein precipitation or size-exclusion chromatography may be necessary to remove these interfering substances.[4] |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate your pipettes and ensure proper pipetting technique, especially for small volumes of enzyme. |
| Temperature Fluctuations | Ensure the temperature of the assay is stable throughout the experiment. |
| "Star Activity" | High concentrations of glycerol can lead to a relaxation of enzyme specificity, known as "star activity". Ensure the final glycerol concentration in the assay is within the recommended range. |
| Variable Enzyme Concentration | Dilute protein solutions (< 1 mg/ml) are more prone to inactivation and loss. Adding a carrier protein like BSA to a final concentration of 1-5 mg/ml can help stabilize the enzyme.[5] |
Quantitative Data Summary
| Parameter | Value | Source Organism |
| Optimal pH | 10.0 - 10.5 | Cellulomonas sp. |
| Optimal Temperature | 50°C | Cellulomonas sp. |
| Km (Glycerol) | 1.1 x 10⁻² M | Cellulomonas sp. |
| Km (NAD⁺) | 8.9 x 10⁻⁵ M | Cellulomonas sp. |
Experimental Protocols
Standard this compound Activity Assay
This protocol is adapted for GDH from Cellulomonas sp..
Reagents:
-
Assay Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 10.5
-
Glycerol Solution: 0.3 M Glycerol in deionized water
-
NAD⁺ Solution: 10 mM NAD⁺ in deionized water
-
Enzyme Diluent: 20 mM Potassium Phosphate Buffer, pH 7.5, containing 1 mg/mL BSA
-
This compound Enzyme: Diluted in Enzyme Diluent to a concentration of 0.1 - 0.5 U/mL.
Procedure:
-
Prepare a reaction mixture by combining the following in a 1.5 mL cuvette:
-
870 µL of Assay Buffer
-
100 µL of Glycerol Solution
-
30 µL of NAD⁺ Solution
-
-
Incubate the cuvette at 50°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 100 µL of the diluted this compound enzyme.
-
Immediately mix by gentle inversion and start monitoring the absorbance at 340 nm for 5 minutes, taking readings every 15-30 seconds.
-
Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Run a blank reaction using 100 µL of Enzyme Diluent instead of the enzyme solution to determine the background rate. Subtract this from the sample rate.
Calculation of Enzyme Activity:
One unit (U) of this compound is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law:
Activity (U/mL) = (ΔA340/min) / (ε * l) * (V_total / V_enzyme) * 1000
Where:
-
ΔA340/min is the rate of absorbance change per minute.
-
ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l is the path length of the cuvette (typically 1 cm).
-
V_total is the total volume of the assay mixture in mL.
-
V_enzyme is the volume of the enzyme solution added in mL.
Visualizations
Caption: Experimental workflow for the this compound activity assay.
Caption: Troubleshooting logic for low or no this compound activity.
References
factors affecting Glycerol dehydrogenase stability and activity
Welcome to the technical support center for Glycerol (B35011) Dehydrogenase (GDH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to GDH stability and activity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for GDH activity?
A1: The optimal pH and temperature for glycerol dehydrogenase activity can vary depending on the source of the enzyme. For GDH from Cellulomonas sp., the optimal pH is in the range of 10.0-10.5, and the optimal temperature is 50°C.[1][2] In contrast, the recombinant GDH from Thermotoga maritima exhibits an optimal pH of 7.9 for glycerol oxidation at 50°C.[3] It is crucial to consult the manufacturer's datasheet for the specific GDH you are using.
Q2: My GDH enzyme shows low activity. What are the potential causes?
A2: Low GDH activity can stem from several factors:
-
Suboptimal pH or Temperature: Ensure your assay buffer is within the optimal pH range for your specific enzyme and the reaction is incubated at the recommended temperature.[1][3]
-
Cofactor Issues: GDH activity is dependent on the presence of NAD⁺. Verify the concentration and integrity of your NAD⁺ solution.[1][4] Note that NAD⁺ solutions should be prepared fresh.[1]
-
Enzyme Concentration: Dilute enzyme solutions (e.g., 1 mg/ml) can lose activity rapidly. It is recommended to work with more concentrated stock solutions (e.g., 10 mg/ml) and dilute immediately before use.[4]
-
Presence of Inhibitors: Heavy metal ions and other specific chemical compounds can inhibit GDH activity.[1][2] Ensure your reagents and water are free from contaminants.
Q3: How does the presence of metal ions affect GDH activity?
A3: The effect of metal ions on GDH activity is highly specific. Some metal ions are essential for activity, while others are potent inhibitors. For instance, GDH from Bacillus stearothermophilus has a strict dependence on zinc for its activity.[5][6] Conversely, heavy metal ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺ are known inhibitors of GDH from Cellulomonas sp..[1][2] Interestingly, while cadmium ions can activate mitochondrial glycerol 3-phosphate dehydrogenase at very narrow concentrations (1-2 mmol/l), they become strongly inhibitory at higher concentrations (3-4 mmol/l).[7]
Q4: What compounds are known to activate or inhibit GDH?
A4:
-
Activators: The oxidative reaction of GDH is stimulated by monovalent cations like K⁺, NH₄⁺, and Rb⁺.[1][2][4]
-
Inhibitors: GDH is inhibited by several compounds, including p-Chloromercuribenzoate, o-phenanthroline, and monoiodoacetate.[1][2] Heavy metal ions are also common inhibitors.[1][2] The enzyme is also inhibited by high ionic strength solutions.[4] For mitochondrial sn-glycerol 3-phosphate dehydrogenase, novel inhibitors with a benzimidazole-phenyl-succinamide core structure have been identified.[8]
Q5: How should I store my GDH enzyme to ensure its stability?
A5: For long-term storage, GDH from Cellulomonas sp. is stable at -20°C for at least 6 months.[1] The Worthington preparation is stable for 6-12 months at 2-8°C.[4] It is important to note that the stability can be pH-dependent; for example, GDH from Cellulomonas sp. maintains stability in a pH range of 7.5-10.5 when stored at 25°C for 20 hours.[1] Additionally, the presence of glycerol (at least 30% v/v) can significantly stabilize some dehydrogenases during storage and freeze-thaw cycles.[9][10]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible GDH Activity Measurements
| Potential Cause | Troubleshooting Step |
| Enzyme Dilution Instability | Prepare fresh dilutions of the enzyme from a concentrated stock solution for each experiment. Avoid using old, diluted enzyme solutions.[4] |
| Temperature Fluctuations | Ensure the spectrophotometer's cuvette holder is properly thermostated to the desired temperature and allow the reaction mixture to equilibrate for 4-5 minutes before initiating the reaction.[1][4] |
| Inaccurate Reagent Concentrations | Verify the concentrations of all stock solutions, especially NAD⁺ and the substrate (glycerol). The molecular weight of NAD⁺ can vary depending on its salt form and hydration state.[4] |
| Buffer pH Drift | Check the pH of the buffer at the reaction temperature, as pH can be temperature-dependent. |
Issue 2: No or Very Low GDH Activity Detected
| Potential Cause | Troubleshooting Step |
| Presence of Heavy Metal Contaminants | Use high-purity water and reagents. If contamination is suspected, consider using a chelating agent like EDTA in your buffers, but be mindful that it could also inhibit metalloenzymes. |
| Incorrect Assay Wavelength | Ensure the spectrophotometer is set to 340 nm to measure the formation of NADH.[1][4] |
| Degraded NAD⁺ | Prepare fresh NAD⁺ solution before each experiment. Store the solid form of NAD⁺ under appropriate conditions (cool and dry).[1] |
| Inactive Enzyme | Verify the expiration date of the enzyme. If possible, test the enzyme activity with a positive control. |
Quantitative Data Summary
Table 1: Optimal Conditions for GDH from Different Sources
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Michaelis Constants (Km) |
| Cellulomonas sp. | 10.0 - 10.5[1][2] | 50[1][2] | 1.1 x 10⁻² M (Glycerol), 8.9 x 10⁻⁵ M (NAD⁺)[1][2] |
| Enterobacter aerogenes | 9.0[4] | Not specified | 0.017 M (Glycerol with 0.0033 M NH₄Cl), 0.0056 M (Glycerol with 0.033 M NH₄Cl)[4] |
| Thermotoga maritima | 7.9 (glycerol oxidation)[3] | Linear Arrhenius plot up to 80[3] | Not specified |
Table 2: Effects of Various Compounds on GDH Activity
| Compound | Effect | Source of GDH | Concentration/Notes |
| K⁺, NH₄⁺, Rb⁺ | Activation[1][2][4] | Enterobacter aerogenes, Cellulomonas sp. | Vmax is increased by NH₄⁺.[4] |
| Zn²⁺ | Inhibition[4] | Enterobacter aerogenes | |
| Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺ | Inhibition[1][2] | Cellulomonas sp. | Heavy metal ions. |
| p-Chloromercuribenzoate | Inhibition[1][2] | Cellulomonas sp. | |
| o-phenanthroline | Inhibition[1][2] | Cellulomonas sp. | |
| monoiodoacetate | Inhibition[1][2] | Cellulomonas sp. | |
| High Ionic Strength Solutions | Inhibition[4] | Enterobacter aerogenes |
Experimental Protocols
Standard GDH Activity Assay (Spectrophotometric)
This protocol is based on the method of Lin and Magasanik (1960) and is commonly used for determining GDH activity by measuring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺.[4]
Reagents:
-
Assay Buffer: 0.125 M Carbonate/bicarbonate buffer, pH 10.0.
-
Substrate Solution: 1.0 M Glycerol.
-
Cofactor Solution: 0.1 M NAD⁺ (prepare fresh).
-
Enzyme Diluent: 0.05 M Potassium phosphate (B84403) buffer, pH 7.5.
-
GDH Enzyme Stock: 10 mg/ml in 0.05 M potassium phosphate buffer.
Procedure:
-
Prepare Working Enzyme Solution: Immediately before use, dilute the GDH enzyme stock in the enzyme diluent to a concentration that gives a rate of 0.02 - 0.05 ΔA/min.
-
Prepare Reaction Mixture: In a cuvette, combine:
-
2.7 ml Assay Buffer
-
0.1 ml Substrate Solution
-
0.1 ml Cofactor Solution
-
-
Equilibrate: Incubate the cuvette in a spectrophotometer set to 340 nm and 25°C for 4-5 minutes to reach temperature equilibrium and establish a blank rate.
-
Initiate Reaction: At time zero, add 0.1 ml of the diluted enzyme solution to the cuvette and mix thoroughly.
-
Measure Absorbance: Record the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve. One unit of GDH activity reduces one micromole of NAD⁺ per minute under these conditions.
Visualizations
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. This compound [sorachim.com]
- 3. Characterization of Thermotoga maritima this compound for the enzymatic production of dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Activation of mitochondrial glycerol 3-phosphate dehydrogenase by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glycerol as an Enzyme-Stabilizing Agent: Effects on Aldehyde Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield of Recombinant Glycerol Dehydrogenase
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with low yields of recombinant glycerol (B35011) dehydrogenase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you diagnose and resolve common issues during your expression and purification experiments.
Frequently Asked Questions (FAQs)
Q1: My recombinant glycerol dehydrogenase expression is very low or undetectable. What are the potential causes and how can I troubleshoot this?
A1: Low or no expression of your target protein can be attributed to several factors, ranging from the expression vector to the culture conditions. Here are the primary areas to investigate:
-
Vector and Insert Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can completely halt protein expression.[1]
-
Recommendation: Re-sequence your plasmid construct to verify the correct open reading frame and the absence of deleterious mutations.
-
-
Codon Mismatch: The codon usage of the this compound gene may not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and reduced protein yield.
-
Recommendation: Analyze your gene sequence using online tools to identify rare codons. If significant codon bias is detected, consider gene synthesis with optimized codon usage for your expression host.[1]
-
-
Promoter and Inducer Issues: The promoter controlling gene expression may be weak or not properly induced.
-
Recommendation: Ensure you are using the correct inducer (e.g., IPTG for T7 promoters) at an optimal concentration. Verify the viability of your inducer stock.[1]
-
-
Protein Toxicity: The expressed this compound may be toxic to the host cells, leading to cell growth inhibition or death.
-
Recommendation: Use a tightly regulated promoter system to minimize basal expression before induction. Consider using a host strain that provides tighter control over expression, such as those carrying the pLysS or pLysE plasmids.[2]
-
Q2: I'm observing a good expression band on SDS-PAGE, but the majority of my this compound is in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
A2: Inclusion bodies are insoluble aggregates of misfolded protein that are a common challenge in recombinant protein expression, especially in bacterial systems.[3] Here’s how you can address this issue:
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reducing the temperature (e.g., 18-25°C) after induction slows down the rate of protein synthesis, which can give the polypeptide chain more time to fold correctly.[1]
-
Reduce Inducer Concentration: High concentrations of the inducer can lead to a very high rate of protein expression, overwhelming the cellular folding machinery. Try a range of lower inducer concentrations.
-
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your protein.
-
Recommendation: Co-express chaperone proteins like GroEL/GroES or DnaK/DnaJ to aid in the folding of your this compound.
-
-
Use of Solubility-Enhancing Fusion Tags: N-terminal fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the target protein.
-
Change Expression Host: Some E. coli strains are specifically engineered to promote disulfide bond formation or to have a cellular environment more conducive to proper protein folding.
Q3: My this compound is soluble, but I lose a significant amount during purification. What are the likely causes and solutions?
A3: Protein loss during purification can occur at various stages. Here are some common culprits and troubleshooting tips:
-
Inefficient Cell Lysis: If the host cells are not completely lysed, a significant portion of your soluble protein will remain trapped and be discarded with the cell debris.[1]
-
Recommendation: Use a combination of lysis methods (e.g., sonication and enzymatic lysis with lysozyme) to ensure complete cell disruption.
-
-
Protein Degradation: Proteases released from the host cells during lysis can degrade your target protein.[1][3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and additives in your buffers can significantly impact protein stability and binding to the purification resin.
-
Recommendation: Empirically test a range of pH values and salt concentrations for your lysis, wash, and elution buffers to find the optimal conditions for your this compound. The enzyme is known to be inhibited by high ionic strength solutions and certain metal ions like Zn2+.[4]
-
-
Issues with Affinity Tag: The affinity tag may be cleaved by proteases or be inaccessible for binding to the resin.
-
Recommendation: Confirm the presence and integrity of the affinity tag using an anti-tag antibody on a Western blot.
-
Q4: The purified this compound has low or no enzymatic activity. What could be the problem?
A4: Loss of enzymatic activity can indicate issues with protein folding, stability, or the assay conditions.[3]
-
Incorrect Folding: Even if the protein is soluble, it may not be in its native, active conformation. This is particularly a concern if the protein was refolded from inclusion bodies.
-
Recommendation: If you are refolding from inclusion bodies, screen different refolding buffers and additives. The presence of cofactors like NAD+ and metal ions (e.g., Zn2+ in the active site of some glycerol dehydrogenases) may be crucial for proper folding and activity.[5]
-
-
Improper Storage: this compound can be unstable if not stored correctly.
-
Suboptimal Assay Conditions: The enzymatic assay conditions may not be optimal for your specific this compound.
-
Recommendation: Optimize the pH, temperature, and substrate/cofactor concentrations for your activity assay. The optimal pH for this compound is typically around 9.0.[4]
-
Troubleshooting Workflows and Experimental Protocols
General Troubleshooting Workflow
Caption: A decision tree for troubleshooting low recombinant this compound yield.
Protocol 1: Optimization of Induction Temperature for Soluble Expression
Objective: To determine the optimal induction temperature for maximizing the yield of soluble this compound.
Methodology:
-
Transform the expression plasmid into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Inoculate four 50 mL cultures of LB medium with the overnight culture to a starting OD₆₀₀ of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Immediately transfer the cultures to shakers at four different temperatures: 37°C, 30°C, 25°C, and 18°C.
-
Incubate for a set period (e.g., 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight for 18°C).
-
Harvest the cells by centrifugation.
-
Lyse a small, equivalent amount of cells from each culture and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total, soluble, and insoluble fractions for each temperature by SDS-PAGE to determine which condition yields the highest amount of soluble protein.[1]
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
Objective: To solubilize and refold this compound from inclusion bodies to recover active protein.
Methodology:
-
Inclusion Body Isolation:
-
Resuspend the cell pellet from your expression culture in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild denaturant (e.g., 2 M urea) or a detergent (e.g., 1% Triton X-100) to remove contaminating proteins. Repeat the wash and centrifugation steps.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M urea, 50 mM Tris-HCl pH 8.0, 10 mM DTT).[6]
-
Incubate with gentle stirring for 1-2 hours at room temperature.
-
Centrifuge at high speed to remove any remaining insoluble material. The supernatant contains the denatured this compound.
-
-
Refolding:
-
Rapidly dilute the solubilized protein into a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM DTT, 10% glycerol) to a final protein concentration of 0.1-0.5 mg/mL. The presence of glycerol can help stabilize the protein during refolding.[6][7]
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.
-
Concentrate the refolded protein and proceed with purification.
-
Protocol 3: this compound Activity Assay
Objective: To measure the enzymatic activity of purified recombinant this compound. This protocol is based on the oxidation of glycerol and the simultaneous reduction of NAD+, which can be monitored by the increase in absorbance at 340 nm.[4]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 10.0.
-
Substrate Solution: 1 M Glycerol in water.
-
Cofactor Solution: 10 mM NAD+ in water.
-
-
Assay Procedure:
-
In a 1 mL cuvette, add:
-
850 µL of Assay Buffer
-
100 µL of Substrate Solution
-
50 µL of Cofactor Solution
-
-
Mix and incubate at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 10 µL of the purified this compound solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.
-
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
One unit of this compound activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmole of NAD+ per minute under the specified conditions.
-
Data Summary Tables
Table 1: Common Expression Conditions for Recombinant Proteins
| Parameter | Typical Range | Recommendation for this compound |
| Expression Host | E. coli BL21(DE3), SHuffle, Rosetta | Start with BL21(DE3) |
| Inducer (IPTG) | 0.1 - 1.0 mM | Test a range from 0.1 to 0.5 mM |
| Induction Temp. | 18 - 37 °C | Test 18°C, 25°C, and 37°C[1] |
| Induction Time | 3 - 16 hours | 4 hours at 37°C, 6 hours at 25°C, overnight at 18°C |
Table 2: Components of Buffers for Inclusion Body Solubilization and Refolding
| Buffer Component | Concentration Range | Purpose |
| Denaturant | 6-8 M Urea or 4-6 M Guanidine-HCl | Solubilizes aggregated protein |
| Reducing Agent | 5-20 mM DTT or β-mercaptoethanol | Reduces disulfide bonds |
| pH | 7.5 - 8.5 (Tris-HCl) | Maintains protein stability |
| Stabilizing Additive | 10-20% Glycerol, 0.4 M L-Arginine | Prevents re-aggregation during refolding[6][7] |
Table 3: Typical Purification Scheme for His-tagged this compound
| Purification Step | Buffer | Key Considerations |
| Cell Lysis | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole (B134444), Protease Inhibitors | Ensure complete lysis |
| Binding | Same as Lysis Buffer | Load clarified lysate onto Ni-NTA resin |
| Wash | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM Imidazole | Remove non-specifically bound proteins |
| Elution | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM Imidazole | Elute the target protein |
| Dialysis/Buffer Exchange | Storage Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol) | Remove imidazole and transfer to a suitable storage buffer |
References
- 1. benchchem.com [benchchem.com]
- 2. neb.com [neb.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Assistance in Refolding of Bacterial Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refolding Insoluble Glycerol Dehydrogenase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the refolding of insoluble glycerol (B35011) dehydrogenase (GDH).
Frequently Asked Questions (FAQs)
Q1: My expressed glycerol dehydrogenase is forming inclusion bodies. What are inclusion bodies?
A1: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that can form when a protein is overexpressed in a host system like E. coli.[1][2][3] While they contain a high concentration of the target protein, the protein is biologically inactive.[2] The formation of inclusion bodies is a common challenge in recombinant protein production.[1][2]
Q2: How can I solubilize the this compound from inclusion bodies?
A2: Solubilization involves disrupting the aggregated protein structure using denaturing agents. Common denaturants include 6 M guanidine (B92328) hydrochloride (GdmCl) or 8 M urea.[2][4] The choice of denaturant and its concentration may need to be optimized for your specific GDH. It is also crucial to include a reducing agent, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, to break any incorrect disulfide bonds.[1][5]
Q3: What is the purpose of refolding, and what are the common methods?
A3: Refolding is the process of converting the denatured, inactive protein back into its native, biologically active three-dimensional structure.[1] This is typically achieved by removing the denaturant. Common refolding methods include:
-
Dilution: The denatured protein solution is rapidly or slowly diluted into a large volume of refolding buffer.[1][6]
-
Dialysis: The denatured protein solution is placed in a dialysis bag and dialyzed against a refolding buffer, gradually removing the denaturant.[1][6][7]
-
On-column refolding: The solubilized protein is bound to a chromatography column, and the denaturant is gradually replaced with refolding buffer.[7]
Q4: What are the key components of a this compound refolding buffer?
A4: A typical refolding buffer for GDH will contain:
-
Buffer system: To maintain a stable pH (e.g., Tris-HCl, HEPES).[8]
-
Additives: To aid in proper folding and prevent aggregation. Glycerol is often essential as it acts as a protein stabilizer.[1][8][9] Salts like NaCl can also be beneficial.[8]
-
Redox system: A combination of reduced and oxidized glutathione (B108866) (GSH/GSSG) or cysteine/cystine helps in the correct formation of disulfide bonds.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of protein after inclusion body washing. | Harsh washing steps leading to loss of inclusion bodies. | - Use milder detergents like Triton X-100 in wash buffers.[8][10] - Optimize centrifugation speed and time to ensure complete pelleting of inclusion bodies. |
| Inclusion bodies are difficult to solubilize. | - Insufficient denaturant concentration. - Incomplete reduction of disulfide bonds. - Presence of contaminating DNA making the solution viscous.[4] | - Increase the concentration of GdmCl or urea. - Ensure fresh DTT or other reducing agent is used at an adequate concentration (e.g., 5-100 mM).[4] - Treat the lysate with DNase I during cell lysis to reduce viscosity.[10] - A short sonication can aid in resuspension and solubilization.[4] |
| Precipitation/aggregation occurs during refolding. | - Protein concentration is too high. - Rapid removal of denaturant. - Sub-optimal refolding buffer composition. | - Perform refolding at a lower protein concentration (e.g., 10-100 µg/mL).[9] - Use a slower dilution or a step-wise dialysis to remove the denaturant gradually.[1][9] - Optimize the refolding buffer by screening different additives. |
| Refolded GDH has low or no enzymatic activity. | - Incorrectly folded protein. - Absence of necessary cofactors. - Sub-optimal redox conditions. | - Screen different refolding additives like L-arginine, which can act as an aggregation suppressor.[11] - Ensure the presence of the necessary cofactor (e.g., NAD+) in the refolding and activity assay buffers.[12] - Optimize the ratio of reduced to oxidized glutathione in the refolding buffer.[5] |
Experimental Protocols
Protocol 1: Inclusion Body Purification and Solubilization
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0, 0.5 M NaCl). Disrupt the cells using sonication or a high-pressure homogenizer.
-
Inclusion Body Collection: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C. Discard the supernatant.
-
Washing:
-
Solubilization:
-
Resuspend the purified inclusion body pellet in a solubilization buffer (e.g., 6 M GdmCl, 20 mM Tris-HCl, pH 8.0, 2 mM DTT).[8]
-
Incubate with gentle stirring for 1-2 hours at room temperature to ensure complete solubilization.[8]
-
Centrifuge to remove any remaining insoluble material. The supernatant contains the denatured GDH.
-
Protocol 2: Refolding by Dilution
-
Prepare Refolding Buffer: A typical refolding buffer for a thermostable dehydrogenase could be 20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 20% glycerol.[8] Other additives like L-arginine (0.4 M) can be included to suppress aggregation.[11]
-
Dilution:
-
Incubation: Incubate the refolding mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 4-24 hours) to allow the protein to refold.[8]
-
Concentration and Analysis: Concentrate the refolded protein using ultrafiltration and analyze its activity and purity.
Quantitative Data Summary
| Additive | Concentration | Effect on Refolding Yield | Reference |
| Glycerol | 5% - 20% | Essential for refolding of some dehydrogenases; acts as a stabilizer.[1][9] | [8][9] |
| NaCl | 0.5 M | Improved refolding yield in combination with glycerol and Tris buffer.[8] | [8] |
| L-Arginine | 400 mM | Can improve refolding yield by suppressing aggregation.[11] | [11] |
| DTT | 2 mM | Used in denaturation buffer to reduce disulfide bonds.[8] | [8] |
| Triton X-100 | 0.05% - 0.5% | Used in washing buffers to remove contaminants.[8][10][11] | [8][10][11] |
Visualizations
Caption: Experimental workflow for refolding insoluble this compound.
References
- 1. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 3. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. jabonline.in [jabonline.in]
- 7. biotechrep.ir [biotechrep.ir]
- 8. Refolding of a Thermostable Glyceraldehyde Dehydrogenase for Application in Synthetic Cascade Biomanufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme Activity Measurement of this compound Using Spectrophotometric Assays [creative-enzymes.com]
Technical Support Center: Glycerol Dehydrogenase Activity and the Influence of Metal Ions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glycerol (B35011) Dehydrogenase (GDH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the effects of metal ions on GDH activity.
Frequently Asked Questions (FAQs)
Q1: My Glycerol Dehydrogenase (GDH) activity is lower than expected. What are the common causes?
A1: Lower than expected GDH activity can stem from several factors. Firstly, ensure that all assay components, particularly the NAD⁺ cofactor and the glycerol substrate, are at the correct concentrations and have not degraded. The pH of the assay buffer is also critical; for many bacterial GDH enzymes, the optimal pH is in the alkaline range, typically between 10.0 and 10.5.[1][2][3] Verify the temperature of your assay, as GDH activity is temperature-dependent, with an optimum often around 50°C for the enzyme from Cellulomonas sp..[1][2][3] Lastly, consider the presence of contaminating metal ions in your reagents, which can act as inhibitors.
Q2: Can metal ion contamination in my buffers affect my GDH assay?
A2: Yes, metal ion contamination is a significant concern. Heavy metal ions are known inhibitors of GDH.[1][2][3] For instance, even trace amounts of ions like Cu²⁺, Cd²⁺, Co²⁺, Ni²⁺, and Zn²⁺ can inhibit the enzyme's activity. Conversely, some GDH enzymes require specific metal ions for optimal activity. Therefore, it is crucial to use high-purity water and reagents. If you suspect metal ion contamination, consider treating your buffers with a chelating resin.
Q3: Are there any metal ions that are known to activate this compound?
A3: Yes, several metal ions are known to activate GDH. Monovalent cations such as potassium (K⁺), ammonium (B1175870) (NH₄⁺), and rubidium (Rb⁺) have been shown to stimulate the oxidative reaction of GDH from Cellulomonas sp..[1][2][3] Additionally, the presence of Mn²⁺ has been reported to enhance the enzymatic activity of GDH from Thermoanaerobacterium thermosaccharolyticum by 79.5%.[4] For GDH from Klebsiella pneumoniae, Mn²⁺ has been shown to increase the Vmax of the enzyme.[5][6]
Q4: What is the role of Zinc ions (Zn²⁺) in GDH activity?
A4: Zinc ions play a crucial structural and catalytic role in some glycerol dehydrogenases. For example, GDH from Bacillus stearothermophilus is a metalloenzyme that has an essential Zn²⁺ ion in its active site.[7] This zinc ion is critical for the enzyme's activity. However, it is important to note that for other GDH enzymes, such as the one from Cellulomonas sp., Zn²⁺ can act as an inhibitor.[1][2][3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides step-by-step solutions.
Issue 1: Inconsistent or non-reproducible GDH activity measurements.
-
Possible Cause: Fluctuating concentrations of activating or inhibiting metal ions.
-
Troubleshooting Steps:
-
Analyze Reagents: Use high-purity water and analytical grade reagents to minimize metal ion contamination.
-
Chelating Agents: If contamination is suspected, consider the addition of a chelating agent like EDTA to your sample preparation steps. However, be aware that EDTA can also remove essential metal cofactors, so its use should be carefully validated.
-
Consistent Source: Use reagents from the same lot number for a series of experiments to ensure consistency.
-
Glassware: Ensure all glassware is thoroughly cleaned and rinsed with deionized water to remove any trace metals.
-
Issue 2: No or very low GDH activity detected.
-
Possible Cause: Presence of potent inhibitory metal ions or absence of required activating cations.
-
Troubleshooting Steps:
-
Check for Inhibitors: Review the composition of all solutions for potential sources of heavy metal ions (e.g., Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺).[1][2][3]
-
Inclusion of Activators: For GDH known to be activated by monovalent cations, ensure your assay buffer contains an optimal concentration of K⁺ or NH₄⁺.[1][2][3]
-
Enzyme Integrity: Confirm that the enzyme has been stored correctly and has not lost activity due to improper handling or degradation.
-
Control Experiment: Run a positive control with a known activator to ensure the assay system is working correctly.
-
Quantitative Data on the Effect of Metal Ions
The following table summarizes the observed effects of various metal ions on this compound activity from different sources.
| Metal Ion | Source Organism | Effect | Concentration | Quantitative Effect |
| Divalent Cations | ||||
| Mn²⁺ | Thermoanaerobacterium thermosaccharolyticum | Activation | Not specified | 79.5% enhancement of activity[4] |
| Mn²⁺ | Klebsiella pneumoniae | Activation | Not specified | Increases Vmax[5][6] |
| Co²⁺ | Cellulomonas sp. | Inhibition | Not specified | Inhibitor[1][2][3] |
| Ni²⁺ | Cellulomonas sp. | Inhibition | Not specified | Inhibitor[1][2][3] |
| Cu²⁺ | Cellulomonas sp. | Inhibition | Not specified | Inhibitor[1][2][3] |
| Zn²⁺ | Cellulomonas sp. | Inhibition | Not specified | Inhibitor[1][2][3] |
| Zn²⁺ | Bacillus stearothermophilus | Essential Cofactor | - | Essential for activity[7] |
| Cd²⁺ | Cellulomonas sp. | Inhibition | Not specified | Inhibitor[1][2][3] |
| Monovalent Cations | ||||
| K⁺ | Cellulomonas sp. | Activation | Not specified | Stimulates reaction[1][2][3] |
| NH₄⁺ | Cellulomonas sp. | Activation | Not specified | Stimulates reaction[1][2][3] |
| Rb⁺ | Cellulomonas sp. | Activation | Not specified | Stimulates reaction[1][2][3] |
Experimental Protocols
Standard this compound Activity Assay
This protocol is a general method for determining GDH activity by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Principle: Glycerol + NAD⁺ ---(this compound)---> Dihydroxyacetone + NADH + H⁺
Reagents:
-
Assay Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 10.0-10.5.
-
Substrate Solution: 1.0 M Glycerol.
-
Cofactor Solution: 10 mM NAD⁺.
-
Enzyme Diluent: 20 mM Potassium Phosphate buffer, pH 7.5.
-
Activating Ion Solution (if applicable): e.g., 1.0 M NH₄Cl.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
2.4 ml Assay Buffer
-
0.3 ml Substrate Solution
-
0.1 ml Cofactor Solution
-
0.1 ml Activating Ion Solution (if required)
-
-
Incubate the cuvette at the desired temperature (e.g., 25°C or 50°C) for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 ml of the appropriately diluted GDH enzyme solution.
-
Immediately mix by gentle inversion and start monitoring the absorbance at 340 nm for 3-5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.
-
A blank reaction should be run by substituting the enzyme solution with the enzyme diluent.
Protocol for Investigating the Effect of Metal Ions
To study the effect of a specific metal ion, the following modifications to the standard assay can be made:
-
Prepare stock solutions of the metal salts (e.g., MnCl₂, CuSO₄, etc.) in high-purity water.
-
In separate cuvettes, add different final concentrations of the metal ion to the reaction mixture before the addition of the enzyme.
-
For inhibitory studies, a range of concentrations should be tested to determine the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).
-
For activation studies, measure the activity with and without the addition of the metal ion to calculate the percentage of activation.
-
Ensure that the addition of the metal salt does not significantly alter the pH of the assay buffer.
Visualizations
References
- 1. This compound from Cellulomonas sp. - TOYOBO USA [toyobousa.com]
- 2. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 3. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 4. Characterization of this compound from Thermoanaerobacterium thermosaccharolyticum DSM 571 and GGG Motif Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inactivation of this compound of Klebsiella pneumoniae and the role of divalent cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of this compound of Klebsiella pneumoniae and the role of divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the interactions of this compound from Bacillus stearothermophilus with Zn2+ ions and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glycerol Dehydrogenase Thermal Stability
Welcome to the technical support center for strategies to improve the thermal stability of Glycerol (B35011) Dehydrogenase (GDH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of GDH thermostability for various applications.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to improve the thermal stability of Glycerol Dehydrogenase (GDH)?
A1: Several strategies can be employed to enhance the thermal stability of GDH. These can be broadly categorized into three main approaches:
-
Immobilization: Attaching the enzyme to a solid support can restrict its conformational changes at higher temperatures, thus preventing denaturation. Common supports include magnetic nanoparticles and mesoporous silica.[1][2] Cross-linking agents like glutaraldehyde (B144438) are often used to further stabilize the immobilized enzyme.
-
Protein Engineering: This involves modifying the amino acid sequence of the enzyme to introduce stabilizing features. Key techniques include:
-
Site-Directed Mutagenesis: Introducing specific mutations to replace less stable amino acids with more stable ones, for example, by increasing internal hydrophobic interactions or introducing disulfide bonds.[3]
-
Computational Design: Utilizing software and algorithms like FRESCO to predict mutations that will enhance thermostability.[1][2][4][5][6] These methods can significantly reduce the experimental workload by focusing on promising mutations.
-
-
Use of Thermostable Homologs: Identifying and utilizing GDH from thermophilic organisms, which are naturally more resistant to heat. For instance, GDH from Thermoanaerobacterium thermosaccharolyticum has shown significant thermostability.[7][8]
Q2: How can I choose the best strategy for my specific application?
A2: The choice of strategy depends on several factors, including the desired level of stability, the intended application, and available resources.
-
For applications requiring enzyme recovery and reuse, immobilization on magnetic nanoparticles is an excellent choice as it allows for easy separation of the enzyme from the reaction mixture.[9]
-
If a significant increase in intrinsic stability is required, protein engineering through site-directed mutagenesis or computational design is often the most effective approach.[1][2][4][5][6] Computational methods are particularly useful for minimizing the number of variants that need to be screened experimentally.
-
If you are in the early stages of process development, exploring naturally thermostable GDH from thermophiles can be a quick way to obtain a robust enzyme.[7][8]
Q3: What are the potential downsides of these stabilization strategies?
A3: While these strategies can significantly improve thermal stability, they may also have some drawbacks:
-
Immobilization: Can sometimes lead to a decrease in the enzyme's specific activity due to conformational changes or mass transfer limitations.[10]
-
Protein Engineering: Mutations, while enhancing stability, can sometimes negatively impact the enzyme's catalytic efficiency (kcat) or substrate affinity (Km).[3] It is crucial to screen mutants for both stability and activity.
-
Thermostable Homologs: While stable, these enzymes may not have the optimal kinetic properties for your specific substrate or reaction conditions.
Troubleshooting Guides
Problem 1: Low activity of immobilized GDH.
Possible Cause:
-
Inappropriate immobilization conditions: The pH, temperature, or cross-linker concentration during immobilization may have partially denatured the enzyme.
-
Mass transfer limitations: The support material may be hindering the access of the substrate to the active site of the enzyme.
-
Steric hindrance: The orientation of the immobilized enzyme may be blocking the active site.
Troubleshooting Steps:
-
Optimize immobilization parameters: Systematically vary the pH, temperature, and concentration of the cross-linking agent (e.g., glutaraldehyde) to find the optimal conditions for your specific GDH and support.
-
Choose a different support material: Consider using a support with a larger pore size or a different surface chemistry to improve substrate diffusion.
-
Modify the linker length: Using linkers of different lengths to attach the enzyme to the support can alter its orientation and potentially improve active site accessibility.
Problem 2: Site-directed mutagenesis results in an inactive or unstable enzyme.
Possible Cause:
-
Incorrect mutation selection: The chosen mutation may have disrupted a critical structural or functional residue.
-
Protein misfolding: The mutation may have interfered with the proper folding of the enzyme.
-
Disruption of subunit interactions: For oligomeric enzymes like GDH, mutations at the subunit interface can lead to dissociation and inactivation.[3]
Troubleshooting Steps:
-
Utilize computational tools: Before performing mutagenesis, use protein modeling software or tools like FRESCO to predict the effect of the mutation on protein structure and stability.[1][2][4][5][6]
-
Choose conservative mutations: When possible, substitute amino acids with structurally similar ones to minimize disruption.
-
Analyze the protein structure: If a crystal structure is available, carefully examine the location of the target residue to avoid mutating residues in the active site or at critical subunit interfaces.
-
Perform thermal shift assays: Screen a small number of mutants using a thermal shift assay to quickly identify those with improved stability before proceeding with larger-scale expression and characterization.[11][12][13]
Data Presentation
The following tables summarize quantitative data on the improvement of GDH thermal stability from various studies.
Table 1: Thermal Stability of Wild-Type vs. Mutant this compound
| Enzyme Source | Mutation | Tm (°C) of Wild-Type | Tm (°C) of Mutant | ΔTm (°C) | Reference |
| Cellulomonas sp. NT3060 | T386I/F388Y | 53 | Not Reported | - | [14] |
| Cellulomonas sp. NT3060 | Q50E/T386I/F388Y | 53 | Not Reported | - | [14] |
| Cellulomonas sp. NT3060 | L274M/T386I/F388Y | 53 | Not Reported | - | [14] |
| Cellulomonas sp. NT3060 | A344V/T386I/F388Y | 53 | Not Reported | - | [14] |
Note: While specific Tm values for the mutants were not provided in the source, the study indicated that the triple mutants were substantially more thermally stable than the double mutant.
Table 2: Half-life of Wild-Type vs. Engineered Phosphite Dehydrogenase (as a model for dehydrogenase stability improvement)
| Enzyme | Temperature (°C) | Half-life of Wild-Type | Half-life of Mutant | Fold Improvement | Reference |
| Phosphite Dehydrogenase | 45 | ~1 min | >7000 min | >7000 | [15] |
Table 3: Thermal Stability of Immobilized this compound
| Immobilization Method | Support Material | Temperature (°C) | Stability Metric | Result | Reference |
| Covalent attachment | Magnetic Silica Nanoparticles | 50 | Fold improvement in thermal stability | 5.3-fold | [14] |
| Adsorption & Cross-linking | Mesoporous Silica | Room Temperature | Residual activity after 24 days | 64% | [1][2] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of this compound
This protocol is a general guideline based on the QuikChangeTM method and should be optimized for your specific GDH gene and plasmid.
1. Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation.
-
The mutation should be in the center of the primers with 10-15 bases of correct sequence on both sides.
-
The melting temperature (Tm) of the primers should be ≥ 78°C. Use the following formula to estimate Tm:
-
Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is the primer length).
-
2. PCR Amplification:
-
Set up the following PCR reaction mixture in a PCR tube:
-
5 µL of 10x reaction buffer
-
1 µL of template DNA (5-50 ng)
-
1.25 µL of forward primer (125 ng)
-
1.25 µL of reverse primer (125 ng)
-
1 µL of dNTP mix
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
3. DpnI Digestion:
-
Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
4. Transformation:
-
Transform competent E. coli cells (e.g., DH5α) with 1-2 µL of the DpnI-treated DNA.
-
Plate the transformed cells on an appropriate selective agar (B569324) plate (e.g., LB agar with ampicillin).
-
Incubate overnight at 37°C.
5. Verification:
-
Pick several colonies and grow overnight in selective liquid media.
-
Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Thermal Shift Assay (TSA) using SYPRO Orange
This protocol provides a general framework for performing a thermal shift assay to determine the melting temperature (Tm) of GDH.
1. Reagent Preparation:
-
GDH Solution: Prepare a stock solution of purified GDH in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The final concentration in the assay is typically 2-5 µM.
-
SYPRO Orange Dye: Prepare a 200X stock solution of SYPRO Orange from the 5000X commercial stock by diluting with DMSO. The final concentration in the assay is typically 5X.[11][12]
2. Assay Setup (96-well plate format):
-
For each well, prepare a 25 µL reaction mixture as follows:
-
X µL of buffer
-
Y µL of GDH stock solution (to achieve the final concentration)
-
0.625 µL of 200X SYPRO Orange dye
-
Make up the final volume to 25 µL with nuclease-free water.
-
-
Include a "no protein" control for each buffer condition to measure the background fluorescence.
-
Seal the plate with an optical sealing film.
3. Data Acquisition:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set the instrument to detect fluorescence in the appropriate channel for SYPRO Orange (e.g., ROX or a custom channel with excitation ~470 nm and emission ~570 nm).[13]
-
Program the instrument to perform a melt curve analysis:
-
Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Collect fluorescence data at each temperature increment.
-
4. Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
Visualizations
Caption: Experimental workflow for improving the thermal stability of this compound.
Caption: Workflow for site-directed mutagenesis of this compound.
Caption: Workflow for the immobilization of this compound on magnetic nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Chemical modification, mutagenesis and characterisation of the this compound from Bacillus stearothermophilus - ePrints Soton [eprints.soton.ac.uk]
- 4. [PDF] A Computational Library Design Protocol for Rapid Improvement of Protein Stability: FRESCO. | Semantic Scholar [semanticscholar.org]
- 5. A computational library design protocol for rapid improvement of protein stability: FRESCO | The Fürst Lab @ The University of Groningen [fuerstlab.com]
- 6. A Computational Library Design Protocol for Rapid Improvement of Protein Stability: FRESCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Characterization of this compound from Thermoanaerobacterium thermosaccharolyticum DSM 571 and GGG Motif Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnetic nanoparticles: a versatile carrier for enzymes in bio‐processing sectors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. static.igem.wiki [static.igem.wiki]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Directed Evolution of a Thermostable Phosphite Dehydrogenase for NAD(P)H Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
overcoming substrate inhibition in Glycerol dehydrogenase kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycerol (B35011) dehydrogenase (GDH) kinetics, with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of glycerol dehydrogenase (GDH) kinetics?
A1: Substrate inhibition in GDH kinetics is a phenomenon where the enzyme's reaction rate decreases at very high concentrations of its substrate, glycerol. Instead of reaching a plateau (Vmax) as predicted by standard Michaelis-Menten kinetics, the velocity of the reaction starts to decline after reaching an optimal glycerol concentration. This occurs in approximately 20% of all known enzymes.
Q2: What is the underlying mechanism of substrate inhibition in GDH?
A2: The most common mechanism for substrate inhibition in enzymes like GDH is the formation of an unproductive ternary complex. In this scenario, a second molecule of the substrate (glycerol) binds to a secondary, lower-affinity site on the enzyme-substrate (E-S) complex. This forms an E-S-S complex that is catalytically inactive or has a significantly reduced catalytic activity, thereby lowering the overall reaction rate. Another possibility is that the binding of a second substrate molecule hinders the release of the product.
Q3: How can I identify substrate inhibition in my GDH experiment?
A3: The most direct way to identify substrate inhibition is by plotting the initial reaction velocity (v₀) against a wide range of glycerol concentrations. If substrate inhibition is occurring, the resulting curve will be non-hyperbolic. The velocity will initially increase with the substrate concentration, reach a peak, and then decrease as the substrate concentration is further increased.
Q4: What are the typical kinetic parameters for this compound?
A4: The kinetic parameters for GDH can vary depending on the source of the enzyme, buffer conditions, pH, and temperature. The Michaelis constant (Km) for glycerol is a measure of the enzyme's affinity for its substrate. Below is a table summarizing some reported kinetic parameters for GDH from different organisms.
Data Presentation: Kinetic Parameters of this compound
| Enzyme Source | Coenzyme | Km (Glycerol) (mM) | Vmax (U/mg) | Optimal pH | Notes |
| Enterobacter aerogenes | NAD+ | 17 | Not specified | 9.0 | In the absence of ammonium (B1175870) chloride.[1] |
| Enterobacter aerogenes | NAD+ | 5.6 | Not specified | 9.0 | In the presence of 0.033 M ammonium chloride.[1] |
| Cellulomonas sp. | NAD+ | 11 | Not specified | 10.0 - 10.5 | - |
| Klebsiella pneumoniae (Mn-substituted) | NAD+ | Not specified | Not specified | 12.0 | Exhibited substrate inhibition. |
Note: The inhibition constant (Ki) for glycerol is not widely reported for wild-type GDH, but substrate inhibition has been observed, particularly in engineered enzymes.
Troubleshooting Guides
Problem: My GDH reaction rate is decreasing at high glycerol concentrations.
| Possible Cause | Recommended Solution |
| Substrate Inhibition | This is a likely cause. To confirm, perform a full substrate titration curve over a wide range of glycerol concentrations. If the rate decreases after reaching a maximum, you are observing substrate inhibition. To overcome this, use glycerol concentrations at or below the optimal level for your specific enzyme and conditions. |
| Substrate Contamination | High concentrations of glycerol can sometimes contain inhibitors. Use a high-purity glycerol source. Run a control with the same concentration of glycerol but without the enzyme to check for any background reaction. |
| Enzyme Instability | Very high concentrations of glycerol can affect the stability and conformation of some enzymes.[2] To test for this, pre-incubate the enzyme in the highest glycerol concentration for the duration of the assay and then measure the activity at a lower, non-inhibitory glycerol concentration. If the activity is reduced, it indicates enzyme instability. Consider using a stabilizing agent or a different buffer system. |
| pH Shift | High concentrations of unbuffered glycerol could potentially alter the pH of the reaction mixture, moving it away from the enzyme's optimum. Ensure your buffer has sufficient capacity to maintain the pH. Measure the pH of the reaction mixture at the highest glycerol concentration. |
| Viscosity Effects | High glycerol concentrations significantly increase the viscosity of the solution, which can affect diffusion rates of substrates and products, leading to an apparent decrease in reaction rate. While difficult to eliminate completely, be aware of this potential artifact and ensure thorough mixing. |
Problem: I am having difficulty determining the kinetic parameters (Km, Vmax, Ki) accurately.
| Possible Cause | Recommended Solution |
| Inappropriate Substrate Concentration Range | To accurately determine Km and Vmax, use substrate concentrations ranging from approximately 0.1 x Km to 10 x Km. For determining the inhibition constant (Ki) for substrate inhibition, you must use concentrations that are high enough to show the inhibitory effect.[3] |
| Incorrect Data Analysis Model | If you observe substrate inhibition, do not fit your data to the standard Michaelis-Menten equation. This will lead to inaccurate parameter estimates. Use a substrate inhibition model, such as the one provided in many graphing software packages (e.g., GraphPad Prism).[3] |
| Issues with Coupled Assays | If you are using a coupled assay to measure GDH activity, ensure that the coupling enzyme is not the rate-limiting step. The activity of the coupling enzyme should be in vast excess to ensure it can immediately convert the product of the GDH reaction. Run a control without GDH to check for any background activity of the coupling enzyme with glycerol.[4] |
Experimental Protocols
Detailed Methodology for this compound Activity Assay
This protocol is a general method for determining the activity of this compound by monitoring the production of NADH at 340 nm.
Materials:
-
This compound (GDH) enzyme solution
-
Glycerol stock solution (e.g., 1 M)
-
NAD+ stock solution (e.g., 100 mM)
-
Assay Buffer: e.g., 100 mM Glycine-NaOH buffer, pH 9.0-10.5
-
Ammonium sulfate (B86663) solution (optional, can enhance activity, e.g., 1 M)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the following in order:
-
Assay Buffer
-
NAD+ solution (to a final concentration of 1-5 mM)
-
Ammonium sulfate solution (optional, to a final concentration of 10-50 mM)
-
Deionized water to bring the volume to just under the final desired volume (e.g., 1 mL).
-
Glycerol solution (add varying concentrations to determine kinetic parameters).
-
-
Equilibrate: Mix the contents of the cuvette gently and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add a small, known amount of the GDH enzyme solution to the cuvette to initiate the reaction. The final volume of the enzyme should be small (e.g., 1-10 µL) to avoid altering the final concentrations of other components significantly.
-
Measure Absorbance: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm over time (e.g., every 10 seconds for 3-5 minutes).
-
Calculate Initial Velocity: Determine the initial linear rate of the reaction (ΔA340/min).
-
Calculate Enzyme Activity: Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of NADH production (µmol/min). One unit of GDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Mandatory Visualizations
Caption: Mechanism of substrate inhibition by the formation of an unproductive ternary complex.
Caption: Experimental workflow for identifying and analyzing substrate inhibition in GDH kinetics.
Caption: Logical workflow for troubleshooting decreased GDH activity at high substrate concentrations.
References
minimizing protease degradation during Glycerol dehydrogenase extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize protease degradation during Glycerol (B35011) dehydrogenase (GlyDH) extraction.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction of Glycerol dehydrogenase, leading to protein degradation.
Problem 1: Low Yield of Active this compound
| Possible Cause | Troubleshooting Steps |
| Proteolytic Degradation | - Work quickly and at low temperatures: Perform all extraction steps on ice or in a cold room (4°C) to reduce protease activity.[1][2] - Use a protease inhibitor cocktail: Add a commercially available protease inhibitor cocktail to your lysis buffer. These cocktails contain a mixture of inhibitors that target a broad range of proteases.[1][3] - Optimize pH: Maintain a pH that is suboptimal for endogenous proteases. Most proteases are less active at a slightly alkaline pH (around 7.5-8.5).[2][4] |
| Inefficient Cell Lysis | - Choose an appropriate lysis method: Mechanical methods like sonication or French press are often effective.[3] Ensure the method is optimized to maximize cell disruption while minimizing heat generation. - Monitor lysis efficiency: Check for complete cell lysis under a microscope. |
| Enzyme Instability | - Add stabilizing agents: Include glycerol (10-20%) or other stabilizing agents in your buffers to help maintain the native conformation of the enzyme.[5] |
Problem 2: Presence of Multiple Lower Molecular Weight Bands on SDS-PAGE
| Possible Cause | Troubleshooting Steps |
| Proteolytic Cleavage | - Identify the class of protease: Use specific protease inhibitors to identify the type of protease responsible for the degradation (e.g., PMSF for serine proteases, EDTA for metalloproteases).[1] - Increase the concentration of protease inhibitors: If degradation persists, consider increasing the concentration of the inhibitor cocktail or adding specific inhibitors at a higher concentration. - Use a protease-deficient expression host: If expressing recombinant GlyDH, consider using a bacterial strain engineered to lack major proteases (e.g., E. coli BL21).[3] |
| Protein Misfolding and Aggregation | - Optimize expression conditions: If using a recombinant system, lower the induction temperature and/or the inducer concentration to promote proper protein folding. - Include detergents or chaotropic agents: Low concentrations of non-ionic detergents or chaotropic agents in the lysis buffer can sometimes help to solubilize misfolded proteins. |
Frequently Asked Questions (FAQs)
Q1: What are the first and most critical steps to prevent protease degradation during this compound extraction?
A1: The two most critical steps are to consistently work at low temperatures (4°C or on ice) and to add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[1][2] Low temperatures significantly reduce the activity of most proteases, while the inhibitor cocktail will inactivate a wide variety of proteases released during cell lysis.[1][3]
Q2: Which type of protease inhibitor cocktail should I use?
A2: It is best to start with a broad-spectrum cocktail that inhibits multiple classes of proteases, such as serine, cysteine, and metalloproteases.[1] If you observe persistent degradation, you may need to use specific inhibitors to target the responsible protease class.
Q3: Can the pH of my extraction buffer affect protease activity?
A3: Yes, the pH of your extraction buffer can have a significant impact on protease activity. Most proteases have an optimal pH range. Performing the extraction at a pH that is suboptimal for common proteases (e.g., slightly alkaline pH of 7.5-8.5) can help to minimize their activity.[2][4]
Q4: My protein is still degrading even with a protease inhibitor cocktail. What else can I do?
A4: If degradation persists, consider the following:
-
Increase the inhibitor concentration: You may need to use a higher concentration of the inhibitor cocktail.
-
Add specific inhibitors: If you suspect a particular class of protease is responsible, add a specific inhibitor for that class (e.g., PMSF for serine proteases, EDTA for metalloproteases).[1]
-
Work faster: Minimize the time between cell lysis and subsequent purification steps to reduce the exposure of your protein to proteases.[2]
-
Use a protease-deficient strain: For recombinant protein expression, using a protease-deficient host strain is a highly effective strategy.[3]
Q5: How can I tell if my this compound is being degraded?
A5: The most common way to detect protein degradation is by running an SDS-PAGE gel. The presence of multiple bands below the expected molecular weight of your target protein is a strong indication of proteolytic cleavage.[3] You can confirm this by performing a Western blot using an antibody specific to your protein.
Data Presentation
Table 1: Hypothetical Efficacy of Different Protease Inhibitor Cocktails on this compound Activity Recovery
This table presents a hypothetical comparison of the effectiveness of different protease inhibitor strategies on the recovery of active this compound from a bacterial lysate.
| Lysis Buffer Additive | This compound Activity (U/mg) | Percentage of Activity Recovered |
| None (Control) | 50 | 25% |
| Protease Inhibitor Cocktail A (General Purpose) | 150 | 75% |
| Protease Inhibitor Cocktail B (Bacterial Specific) | 180 | 90% |
| Cocktail B + 1 mM PMSF | 190 | 95% |
| Cocktail B + 5 mM EDTA | 185 | 92.5% |
Note: This data is for illustrative purposes only and actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Extraction of this compound with Minimized Protease Degradation
This protocol outlines a general procedure for extracting this compound from bacterial cells while minimizing proteolytic degradation.
Materials:
-
Bacterial cell paste expressing this compound
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 10% (v/v) glycerol
-
Protease Inhibitor Cocktail (for bacterial cells)
-
DNase I
-
Ice
-
Refrigerated centrifuge
-
Sonicator
Procedure:
-
Preparation: Pre-chill all buffers, solutions, and equipment to 4°C.
-
Resuspension: Resuspend the bacterial cell paste in ice-cold Lysis Buffer.
-
Inhibitor Addition: Immediately before cell lysis, add the protease inhibitor cocktail to the cell suspension according to the manufacturer's instructions.
-
Lysis:
-
Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Add DNase I to a final concentration of 10 µg/mL.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 10-15 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent overheating.
-
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant containing the soluble this compound.
-
Downstream Processing: Proceed immediately with your purification protocol (e.g., affinity chromatography, ion exchange). Keep the protein on ice at all times.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for protease degradation issues.
Caption: Mechanism of protease inhibition during extraction.
References
Technical Support Center: Optimizing Heterologous Glycerol Dehydrogenase Expression
Welcome to the technical support center for optimizing the heterologous expression of Glycerol (B35011) Dehydrogenase (Gdh). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your Gdh expression experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the codon optimization of Glycerol Dehydrogenase for expression in heterologous hosts such as E. coli and Pichia pastoris.
Q1: What is codon optimization and why is it important for Gdh expression?
A1: Codon optimization is the process of modifying the codons in a gene's coding sequence to match the preferred codons of a specific expression host, without altering the amino acid sequence of the encoded protein.[1] Different organisms exhibit "codon bias," meaning they use certain codons for a particular amino acid more frequently than others.[2] When expressing a Gdh gene from one species in another (heterologous expression), differences in codon usage can lead to inefficient translation, resulting in low protein yield, truncated proteins, or protein misfolding.[3] By optimizing the codons of the Gdh gene for the chosen expression host, you can significantly enhance the translational efficiency and overall yield of functional Gdh protein.
Q2: How do I know if my Gdh gene requires codon optimization?
A2: A key indicator is the Codon Adaptation Index (CAI), which measures how well the codon usage of your Gdh gene matches that of highly expressed genes in the host organism. A CAI value close to 1.0 suggests good adaptation, while a lower value indicates potential expression problems. Several online tools can calculate the CAI for your Gdh sequence in various hosts. Additionally, if you are experiencing very low or no expression of your Gdh, codon bias is a likely culprit.
Q3: What are the primary expression hosts for recombinant Gdh?
A3: Escherichia coli and Pichia pastoris are two of the most common and well-characterized hosts for producing recombinant proteins like Gdh. E. coli offers rapid growth and straightforward genetic manipulation, while P. pastoris is a yeast system capable of post-translational modifications and high-density fermentation, often leading to very high protein yields.[4][5]
Q4: Besides codon usage, what other factors should be considered when designing a synthetic Gdh gene?
A4: Several factors beyond individual codon replacement can influence Gdh expression:
-
GC Content: The overall GC content of the gene should be adapted to the host organism to ensure mRNA stability.
-
mRNA Secondary Structure: Complex secondary structures in the mRNA, especially near the translation initiation site, can hinder ribosome binding and translation. These should be minimized during the design process.
-
Avoidance of Rare Codons: Even in an optimized sequence, it's crucial to avoid codons that are particularly rare in the host, as these can cause ribosome stalling.[2]
-
Regulatory Elements: The inclusion of appropriate sequences like a strong promoter, a Shine-Dalgarno sequence (for E. coli), or a Kozak sequence (for eukaryotes) is critical for efficient transcription and translation initiation.[1]
Q5: Can codon optimization negatively impact my Gdh protein?
A5: While generally beneficial, codon optimization can sometimes have unintended consequences. In some instances, altering the translation speed can affect co-translational protein folding, potentially leading to misfolded or inactive Gdh. It is therefore important to not only quantify the expression level but also to verify the activity of the codon-optimized Gdh.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the heterologous expression of this compound, with a focus on issues related to codon optimization.
| Problem | Possible Cause | Recommended Solution |
| No or very low Gdh expression | Suboptimal codon usage: The Gdh gene contains codons that are rare in the expression host. | - Perform in-silico analysis: Use online tools to analyze the codon usage of your Gdh gene and calculate the Codon Adaptation Index (CAI) for your target host. - Gene synthesis with codon optimization: Synthesize a new version of the Gdh gene with codons optimized for the expression host. |
| Inefficient transcription or translation initiation: The expression vector may lack a strong promoter or appropriate ribosome binding site. | - Vector selection: Ensure your expression vector has a strong, inducible promoter suitable for your host (e.g., T7 promoter for E. coli, AOX1 promoter for P. pastoris). - Check regulatory sequences: Confirm the presence and correct spacing of a Shine-Dalgarno sequence (for E. coli) or a Kozak sequence (for P. pastoris). | |
| Truncated Gdh protein observed on SDS-PAGE | Ribosome stalling: The presence of consecutive rare codons can cause the ribosome to stall and detach from the mRNA. | - Codon optimization: A codon-optimized gene will eliminate clusters of rare codons. - Use of specialized host strains: For E. coli, consider using strains like BL21(DE3)-pLysS or Rosetta(DE3), which contain plasmids expressing tRNAs for rare codons.[3] |
| Gdh is expressed but insoluble (inclusion bodies) | High expression rate leading to misfolding: Rapid translation from a highly optimized gene can overwhelm the cell's folding machinery. | - Lower induction temperature: Reduce the induction temperature (e.g., to 16-25°C) to slow down protein synthesis and allow more time for proper folding. - Reduce inducer concentration: Use a lower concentration of the inducing agent (e.g., IPTG for E. coli) to decrease the rate of transcription. - Co-expression of chaperones: Co-express molecular chaperones that can assist in the proper folding of Gdh. |
| Expressed Gdh has low or no activity | Improper protein folding: Even if the protein is soluble, codon optimization might have altered the kinetics of protein folding. | - Enzyme activity assay: Perform a specific activity assay to confirm the functionality of the purified Gdh. - Codon harmonization: Instead of replacing all codons with the most frequent ones, consider a "codon harmonization" approach that matches the codon usage profile of the native organism to better mimic the natural translation speed and folding process. |
Quantitative Data on Codon Optimization
The following table summarizes the impact of codon optimization on the expression of a fusion protein involving NADH oxidase (NOX) and this compound (GDH) in E. coli. This serves as a case study demonstrating the potential improvements achievable through codon optimization strategies.
| Gene Construct | Codon Optimization Strategy | Enzyme Activity (U/mg crude enzyme) | Fold Increase in Expression Level | Reference |
| Wild-type nox | None | - | 1.0 | [6] |
| Optimized nox 1 | High AT-content in the region adjacent to the initiation codon | 59.9 | 2.0 | [6] |
| Optimized nox 2 | Whole gene sequence codon usage consistent with E. coli | 73.3 | 2.5 | [6] |
Note: The data presented is for the NADH oxidase component of a GDH-NOX fusion protein. While not solely for Gdh, it provides a relevant example of the positive effects of codon optimization on the expression of an enzyme that is functionally coupled with Gdh.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the codon optimization and expression of this compound.
In-Silico Codon Optimization of Gdh
-
Obtain the Gdh amino acid sequence: Start with the protein sequence of the this compound you intend to express.
-
Select an expression host: Choose the desired expression system (e.g., E. coli K12, Pichia pastoris).
-
Use an online codon optimization tool: Input the Gdh amino acid sequence and select the target expression host in a web-based codon optimization tool. These tools will generate a DNA sequence with optimized codon usage.
-
Refine the sequence (optional): Many tools allow for further refinement, such as adjusting GC content, removing cryptic splice sites, and avoiding mRNA secondary structures.
-
Add flanking restriction sites: Add appropriate restriction enzyme sites to the 5' and 3' ends of the optimized Gdh sequence to facilitate cloning into your chosen expression vector.
-
Order the synthetic gene: The final optimized DNA sequence can be commercially synthesized and delivered in a plasmid.
Cloning of the Optimized Gdh Gene into an Expression Vector
-
Vector and insert preparation: Digest both the expression vector and the plasmid containing the synthetic Gdh gene with the selected restriction enzymes.
-
Ligation: Ligate the digested Gdh gene insert into the linearized expression vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli cells (e.g., DH5α) for plasmid propagation.
-
Colony PCR and sequencing: Screen for positive clones using colony PCR and confirm the sequence of the inserted Gdh gene by Sanger sequencing.
Heterologous Expression of Gdh
For E. coli (e.g., BL21(DE3) strain):
-
Transform the confirmed expression plasmid into E. coli BL21(DE3) cells.
-
Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
For Pichia pastoris (e.g., GS115 strain with AOX1 promoter):
-
Linearize the expression plasmid and transform it into competent P. pastoris cells by electroporation.
-
Select for positive transformants on appropriate selection plates.
-
Screen for high-expressing clones by small-scale expression trials.
-
For large-scale expression, grow a selected clone in buffered glycerol-complex medium (BMGY) to generate biomass.
-
Induce expression by transferring the cells to buffered methanol-complex medium (BMMY), adding methanol (B129727) to a final concentration of 0.5-1% every 24 hours.
-
Continue induction for 2-4 days.
-
Harvest the cells (for intracellular Gdh) or the supernatant (for secreted Gdh) by centrifugation.
Analysis of Gdh Expression by SDS-PAGE
-
Sample preparation: Resuspend a small aliquot of induced and uninduced cells in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. A prominent band at the expected molecular weight of Gdh in the induced sample, which is absent or much fainter in the uninduced sample, indicates successful expression.
This compound Activity Assay
This protocol is based on the oxidation of glycerol to dihydroxyacetone, coupled with the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
-
Prepare the assay buffer: A common buffer is a glycine-NaOH buffer (e.g., 100 mM, pH 9.0).
-
Prepare the reaction mixture: In a cuvette, combine the assay buffer, NAD+ solution (final concentration ~1-2 mM), and glycerol solution (final concentration ~50-100 mM).
-
Initiate the reaction: Add a small amount of the cell lysate or purified Gdh to the cuvette and mix quickly.
-
Measure absorbance: Immediately begin recording the absorbance at 340 nm over time using a spectrophotometer.
-
Calculate activity: The rate of increase in absorbance is proportional to the Gdh activity. One unit of Gdh activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
The following diagrams illustrate key workflows and pathways related to the heterologous expression of this compound.
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. Synonymous but not the same: the causes and consequences of codon bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pichia.com [pichia.com]
- 5. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon-Optimized NADH Oxidase Gene Expression and Gene Fusion with this compound for Bienzyme System with Cofactor Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Glycerol Dehydrogenase Reactions & Cofactor Regeneration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycerol (B35011) dehydrogenase (GlyDH) and cofactor regeneration systems.
Frequently Asked Questions (FAQs)
Q1: My glycerol dehydrogenase (GlyDH) reaction is slow or has stopped. What are the common causes?
A1: Several factors can contribute to a slow or stalled GlyDH reaction. Here are some of the most common culprits:
-
Cofactor (NAD⁺) Depletion: The most frequent issue is the depletion of the oxidized cofactor, NAD⁺, which is a substrate for the GlyDH reaction. Without a regeneration system, the reaction will cease once the initial NAD⁺ is converted to NADH.
-
Product Inhibition: The accumulation of dihydroxyacetone (DHA) and NADH can inhibit the forward reaction, shifting the equilibrium and slowing down the conversion of glycerol.
-
Suboptimal pH: this compound typically has an optimal pH in the alkaline range, often between 9.0 and 11.0.[1][2] Operating outside this range can significantly reduce enzyme activity.
-
Incorrect Temperature: While GlyDH from thermophilic organisms can be stable at high temperatures, most commercially available GlyDH enzymes have an optimal temperature around 50-55°C.[1][2] Temperatures that are too high or too low will decrease the reaction rate.
-
Enzyme Inactivation: The enzyme itself may have lost activity due to improper storage, handling, or the presence of inhibitors.
-
Presence of Inhibitors: Heavy metal ions (such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺) and reagents like p-chloromercuribenzoate, o-phenanthroline, and monoiodoacetate can inhibit GlyDH activity.[2]
Q2: How can I improve the efficiency of my NAD⁺ regeneration system?
A2: Efficient NAD⁺ regeneration is crucial for driving the GlyDH reaction to completion. Here are several strategies to enhance your regeneration system:
-
Choice of Regeneration Enzyme: The most common enzymatic method for NAD⁺ regeneration in GlyDH reactions is the use of NADH oxidase (NOX), which oxidizes NADH to NAD⁺ using molecular oxygen.[3] The selection of a highly active and stable NOX is critical.
-
Enzyme Co-immobilization: Co-immobilizing both GlyDH and the regeneration enzyme (e.g., NOX) can increase efficiency by reducing the diffusion distance of the cofactor between the two enzymes.[3] This can be achieved using various supports like magnetic nanoparticles or resins.
-
Fusion Proteins: Creating a fusion protein of GlyDH and the regeneration enzyme can further enhance cofactor channeling and improve the overall reaction rate.
-
Optimize Reaction Conditions for Both Enzymes: Ensure that the reaction buffer, pH, and temperature are compatible with both your GlyDH and the regeneration enzyme. While GlyDH prefers alkaline conditions, some regeneration enzymes may have different optima. A compromise may be necessary, or a sequential reaction setup could be considered.
-
Ensure Adequate Oxygen Supply (for NADH Oxidase): If you are using NADH oxidase, ensure sufficient aeration of your reaction mixture, as it requires molecular oxygen as a substrate.
Q3: My NADH seems to be degrading. How can I improve its stability?
A3: NADH is known to be less stable than NAD⁺, particularly in acidic conditions and at elevated temperatures. Here's how to minimize its degradation:
-
Buffer Selection: The choice of buffer can significantly impact NADH stability. Tris buffer has been shown to provide greater long-term stability for NADH compared to phosphate (B84403) or HEPES buffers.[4][5][6]
-
pH Control: Maintain a slightly alkaline pH (around 7.5-8.5) for storing and using NADH, as it is more stable under these conditions.
-
Temperature Management: Store NADH solutions at low temperatures (-20°C or -80°C) and perform reactions at the lowest effective temperature to minimize thermal degradation.[6]
-
Protection from Light: NADH is light-sensitive. Store solutions in amber vials or protect them from light to prevent photochemical degradation.
-
Freshly Prepared Solutions: For critical experiments, it is always best to use freshly prepared NADH solutions.
Q4: What are the advantages and disadvantages of different cofactor regeneration methods?
A4: There are several methods for cofactor regeneration, each with its own set of pros and cons:
-
Enzymatic Regeneration:
-
Advantages: High specificity and efficiency, mild reaction conditions.
-
Disadvantages: Cost of the regeneration enzyme, potential for cross-reactivity, and the need to optimize conditions for a multi-enzyme system.
-
-
Electrochemical Regeneration:
-
Photochemical Regeneration:
-
Advantages: Can utilize light as a clean energy source.
-
Disadvantages: May require photosensitizers that can be expensive or unstable, and the light source can generate heat that may affect enzyme stability.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no GlyDH activity | Inactive enzyme | - Verify enzyme activity with a standard assay. - Ensure proper storage conditions (-20°C or below). - Prepare fresh enzyme dilutions in an appropriate buffer. |
| Incorrect assay conditions | - Optimize pH (typically 9.0-11.0).[1][2] - Optimize temperature (typically 50-55°C).[1][2] - Check substrate and cofactor concentrations. | |
| Presence of inhibitors | - Use deionized, purified water. - Avoid contamination with heavy metals.[2] - Check for inhibitory compounds in your sample matrix. | |
| Reaction stops prematurely | NAD⁺ depletion | - Implement an NAD⁺ regeneration system (e.g., using NADH oxidase). - Increase the initial concentration of NAD⁺ (though this is often not cost-effective). |
| Product inhibition | - Consider in-situ product removal strategies. - Run the reaction for a shorter period and analyze the initial rates. | |
| Inconsistent results | Pipetting errors | - Calibrate pipettes regularly. - Use positive displacement pipettes for viscous solutions like glycerol. |
| Cofactor instability | - Prepare fresh NADH/NAD⁺ solutions. - Use a stabilizing buffer like Tris at a slightly alkaline pH.[4][5][6] - Protect solutions from light and heat. | |
| Low yield of dihydroxyacetone (DHA) | Unfavorable reaction equilibrium | - Use an efficient NAD⁺ regeneration system to drive the reaction forward. - Consider a biphasic system to extract the product as it is formed. |
| Enzyme immobilization issues | - Optimize the immobilization protocol to maximize enzyme loading and activity retention. - Choose a support material with good mass transfer properties. |
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound
| Parameter | Value | Source Organism | Reference |
| Michaelis Constant (Km) for Glycerol | 1.1 x 10⁻² M | Cellulomonas sp. | [1][2] |
| Michaelis Constant (Km) for NAD⁺ | 8.9 x 10⁻⁵ M | Cellulomonas sp. | [1][2] |
| Optimal pH | 10.0 - 10.5 | Cellulomonas sp. | [1][2] |
| Optimal Temperature | 50°C | Cellulomonas sp. | [1][2] |
| Turnover Number (kcat) of free GlyDH | 164 s⁻¹ | Not Specified | [10] |
| Turnover Number (kcat) of immobilized GlyDH | 113 s⁻¹ | Not Specified | [10] |
Table 2: Stability of NADH in Different Buffers
| Buffer (50 mM, pH ~8.5) | Temperature | Degradation Rate (µM/day) | % Remaining after 40-43 days | Reference |
| Tris | 19°C | 4 | >90% | [6] |
| Tris | 25°C | 11 | 75% | [6] |
| HEPES | 19°C | 18 | Not Specified | [6] |
| HEPES | 25°C | 51 | Not Specified | [6] |
| Sodium Phosphate | 19°C | 23 | Not Specified | [6] |
| Sodium Phosphate | 25°C | 34 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Standard Assay for this compound Activity
This protocol is for determining the activity of this compound by monitoring the formation of NADH at 340 nm.
Materials:
-
0.2 M Carbonate-bicarbonate buffer, pH 11.0
-
0.3 M Glycerol solution
-
1.0 M Ammonium sulfate (B86663) solution
-
10 mM NAD⁺ solution (prepare fresh)
-
20 mM Potassium phosphate buffer, pH 7.5 (for enzyme dilution)
-
Spectrophotometer capable of measuring at 340 nm
-
Cuvettes (1 cm path length)
-
This compound enzyme solution
Procedure:
-
Prepare the working solution immediately before use by mixing the following:
-
30.0 mL Carbonate-bicarbonate buffer, pH 11.0
-
22.0 mL Glycerol solution
-
2.0 mL Ammonium sulfate solution
-
6.0 mL NAD⁺ solution
-
-
Verify and adjust the pH of the working solution to 10.0-10.5 with 1.0 N KOH or 1.0 N HCl. Store on ice in a light-protected container.
-
Pipette 2.9 mL of the working solution into a cuvette and equilibrate at 25°C for approximately 5 minutes.
-
Prepare the enzyme solution by diluting the this compound in cold 20 mM potassium phosphate buffer, pH 7.5, to a concentration of 0.10 - 0.25 U/mL.
-
Add 0.1 mL of the diluted enzyme solution to the cuvette and mix gently by inversion.
-
Immediately measure the increase in absorbance at 340 nm for 3-4 minutes, recording the initial linear rate.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
One unit of activity is defined as the amount of enzyme that catalyzes the formation of one micromole of NADH per minute under the specified conditions.
Protocol 2: Co-immobilization of GlyDH and NADH Oxidase on Magnetic Nanoparticles
This protocol describes a general procedure for the co-immobilization of this compound and NADH oxidase on epoxy-functionalized magnetic nanoparticles.
Materials:
-
Epoxy-functionalized magnetic nanoparticles
-
This compound (GlyDH) solution
-
NADH oxidase (NOX) solution
-
50 mM Sodium phosphate buffer, pH 7.5
-
Magnetic separator
Procedure:
-
Wash the epoxy-functionalized magnetic nanoparticles three times with 50 mM sodium phosphate buffer, pH 7.5.
-
Prepare a solution containing both GlyDH and NOX in 50 mM sodium phosphate buffer, pH 7.5. The optimal ratio of the two enzymes should be determined empirically.
-
Add the enzyme solution to the washed magnetic nanoparticles.
-
Incubate the mixture with gentle shaking at room temperature for a specified period (e.g., 12-24 hours) to allow for covalent bond formation.
-
Separate the nanoparticles from the solution using a magnetic separator.
-
Wash the immobilized enzymes on the nanoparticles three times with 50 mM sodium phosphate buffer, pH 7.5, to remove any unbound enzyme.
-
The co-immobilized enzymes are now ready for use in the glycerol conversion reaction. Store at 4°C when not in use.
Visualizations
Caption: Enzymatic cascade for glycerol oxidation with NAD⁺ regeneration.
References
- 1. toyobo-global.com [toyobo-global.com]
- 2. This compound [sorachim.com]
- 3. researchgate.net [researchgate.net]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical regeneration of nicotinamide adenine dinucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ electrochemical regeneration of active 1,4-NADH for enzymatic lactic acid formation via concerted functions on Pt-modified TiO2/Ti - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. In situ electrochemical regeneration of active 1,4-NADH for enzymatic lactic acid formation via concerted functions on Pt-modified TiO2/Ti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Recombinant Glycerol Dehydrogenase Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of recombinant Glycerol Dehydrogenase (GlyDH).
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is expressed, but it's mostly insoluble. What are the initial steps I should take?
A1: Insoluble protein expression, often leading to inclusion body formation, is a common issue. The initial troubleshooting steps should focus on optimizing the expression conditions. Lowering the induction temperature is a crucial first step, as it slows down protein synthesis, allowing more time for proper folding.[1] Additionally, reducing the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, which may also favor correct protein folding over aggregation.
Q2: Which E. coli strain is best for expressing soluble this compound?
A2: The choice of E. coli strain can significantly impact protein solubility. BL21(DE3) is a widely used strain for protein expression due to its deficiency in lon and OmpT proteases, which minimizes the degradation of heterologous proteins.[2] For proteins that are difficult to express in a soluble form, strains like Origami(DE3), which have a more oxidizing cytoplasm, can promote the correct formation of disulfide bonds and have been shown to improve the solubility of some recombinant proteins.[3] It is often necessary to test several strains to find the optimal one for your specific construct.
Q3: Can a fusion tag help improve the solubility of my this compound?
A3: Yes, fusion tags are a powerful tool for enhancing the solubility of recombinant proteins. Large, soluble protein tags like Maltose-Binding Protein (MBP) and Small Ubiquitin-like Modifier (SUMO) are known to increase the solubility of their fusion partners.[4][5] Studies have shown that for some difficult-to-express proteins, SUMO and NusA fusion tags dramatically enhance both expression and solubility.[4] It is advisable to test different fusion tags to determine the most effective one for your GlyDH construct.[6]
Q4: What are chaperones, and can they help with this compound solubility?
A4: Molecular chaperones are proteins that assist in the proper folding of other proteins and prevent their aggregation.[7] Co-expressing your recombinant GlyDH with a chaperone system can significantly improve its solubility.[8][9] Common chaperone systems available for co-expression in E. coli include GroEL/GroES and DnaK/DnaJ/GrpE.[9][10] The optimal chaperone combination for a specific protein is unpredictable, so screening different chaperone sets is recommended.[10]
Q5: My this compound has formed inclusion bodies. Is it possible to recover active protein?
A5: Yes, it is often possible to recover active protein from inclusion bodies through a process of solubilization and refolding.[11][12] This involves isolating the inclusion bodies, solubilizing them with strong denaturants like urea (B33335) or guanidine (B92328) hydrochloride (GdnHCl), and then gradually removing the denaturant to allow the protein to refold into its native conformation.[11][12][13]
Troubleshooting Guides
Problem 1: Low Yield of Soluble this compound
This guide provides a systematic approach to increasing the yield of soluble GlyDH.
Caption: A stepwise workflow for troubleshooting low solubility of recombinant this compound.
While specific quantitative data for GlyDH is limited, the following table summarizes the expected impact of various optimization strategies on protein solubility based on studies with other dehydrogenases and recombinant proteins.
| Strategy | Parameter Varied | Expected Outcome on Solubility | Reference Protein(s) |
| Lower Temperature | 37°C vs. 18-25°C | Significant increase in the soluble fraction | General recombinant proteins[1] |
| Inducer Concentration | High (e.g., 1 mM IPTG) vs. Low (e.g., 0.1 mM IPTG) | Increased solubility at lower inducer concentrations | General recombinant proteins |
| Fusion Tag | Untagged vs. MBP, GST, SUMO, NusA | SUMO and NusA tags showed the highest increase in solubility | eGFP, MMP13, GDF8[4] |
| Chaperone Co-expression | No Chaperones vs. GroEL/ES, DnaK/J | Up to 75% gain in solubility for some proteins | 17 different proteins[8] |
| E. coli Strain | BL21(DE3) vs. Origami(DE3) | Origami(DE3) can improve solubility for proteins with disulfide bonds | Bovine fibroblast growth factor[3] |
Protocol 1: Optimizing Expression in E. coli BL21(DE3)
-
Transformation: Transform the GlyDH expression plasmid into E. coli BL21(DE3) competent cells. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.[1]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 500 mL of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.[14]
-
Induction Optimization:
-
Temperature: Before induction, cool the cultures to the desired temperatures (e.g., 37°C, 30°C, 25°C, 18°C).
-
Inducer Concentration: Induce protein expression with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
-
Expression: Continue to incubate the cultures overnight (16-20 hours) at the respective temperatures with shaking.[14]
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.6, 0.1 M ammonium (B1175870) sulfate, 0.1 mM manganese chloride) and lyse by sonication or high-pressure homogenization.[15]
-
Solubility Analysis: Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Analyze both fractions by SDS-PAGE to determine the amount of soluble GlyDH.
Problem 2: this compound Forms Inclusion Bodies
This guide provides a detailed protocol for solubilizing and refolding GlyDH from inclusion bodies.
References
- 1. neb.com [neb.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. [Influence of the reductase deficient Escherichia coli on the solubility of recombinant proteins produced in it] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of SUMO fusion technology with traditional gene fusion systems: Enhanced expression and solubility with SUMO - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protocol for preparing proteins with improved solubility by co-expressing with molecular chaperones in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotechrep.ir [biotechrep.ir]
- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
Validation & Comparative
A Researcher's Guide: Glycerol Dehydrogenase vs. Glycerol Kinase for Glycerol Assay
For researchers, scientists, and drug development professionals, the accurate quantification of glycerol (B35011) is crucial in a multitude of applications, from monitoring lipolysis in adipocytes to assessing enzyme kinetics and formulating biopharmaceuticals. The two predominant enzymatic methods for glycerol determination rely on either glycerol dehydrogenase (GDH) or glycerol kinase (GK). This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable assay for your specific research needs.
At a Glance: Head-to-Head Comparison
| Feature | This compound (GDH) Assay | Glycerol Kinase (GK) Assay |
| Principle | Single-step enzymatic reaction | Coupled enzymatic reactions |
| Detection | Increase in NADH absorbance at 340 nm | Decrease in NADH absorbance at 340 nm or colorimetric/fluorometric endpoint |
| Sensitivity | Generally lower | Generally higher, especially with fluorometric detection |
| Linear Range | Varies by kit, typically in the µM to mM range | Wider range, from low µM to mM, depending on the detection method[1] |
| Specificity | Can be susceptible to interference from other diols (e.g., propylene (B89431) glycol)[2] | Highly specific for glycerol; potential interference from contaminating enzymes in natural preparations[3] |
| Assay Complexity | Simpler, single-enzyme reaction | More complex, requires multiple enzymes and substrates |
| Cost | Potentially lower due to fewer reagents | Potentially higher due to the need for multiple enzymes and ATP |
Delving Deeper: Principles of the Assays
This compound (GDH) Assay
The GDH-based assay is a direct and straightforward method. In the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), this compound catalyzes the oxidation of glycerol to dihydroxyacetone, with the concomitant reduction of NAD+ to NADH.[4] The concentration of glycerol is directly proportional to the increase in absorbance at 340 nm due to the formation of NADH.
Glycerol Kinase (GK) Assay
The glycerol kinase-based assay is a coupled-enzyme reaction that offers versatility in detection methods.[5] In the initial step, glycerol kinase catalyzes the phosphorylation of glycerol by ATP to form glycerol-3-phosphate (G3P) and ADP. The subsequent reactions vary depending on the assay format:
-
Coupled with Pyruvate (B1213749) Kinase (PK) and Lactate (B86563) Dehydrogenase (LDH): The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The concentration of glycerol is proportional to the decrease in absorbance at 340 nm.[6]
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. Interferences of glycerol, propylene glycol, and other diols in the enzymatic assay of ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How does recombinant glycerol kinase cope with detection interference? [vacutaineradditives.com]
- 4. Assay Procedure for this compound [sigmaaldrich.com]
- 5. Enzyme Activity Measurement for Glycerol Kinase [creative-enzymes.com]
- 6. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Analysis of Bacterial Glycerol Dehydrogenases: Unveiling Kinetic Diversity
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of bacterial glycerol (B35011) dehydrogenases (GDHs) is pivotal for applications ranging from metabolic engineering to the design of novel antimicrobial agents. This guide provides a comparative overview of the kinetic properties of GDHs from various bacterial species, supported by experimental data and detailed protocols.
Glycerol dehydrogenases (EC 1.1.1.6) are a class of oxidoreductases that catalyze the reversible, NAD+-dependent oxidation of glycerol to dihydroxyacetone. This enzymatic reaction is a key step in glycerol metabolism for numerous bacteria, enabling them to utilize glycerol as a carbon and energy source. The kinetic characteristics of these enzymes, however, exhibit significant variation across different bacterial species, reflecting their adaptation to diverse ecological niches and metabolic strategies.
Comparative Kinetics of Bacterial Glycerol Dehydrogenases
The efficiency and substrate affinity of glycerol dehydrogenases can be quantitatively compared using key kinetic parameters: the Michaelis constant (Km), maximum reaction velocity (Vmax), turnover number (kcat), and catalytic efficiency (kcat/Km). The following table summarizes these parameters for GDHs from several bacterial species, providing a snapshot of their catalytic diversity.
| Bacterial Species | Enzyme | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Klebsiella pneumoniae | DhaD | Glycerol | 38 | - | 13.5 | 355 | [1] |
| Klebsiella pneumoniae | GldA | Glycerol | 25 | - | 28.7 | 1148 | [1] |
| Escherichia coli | GldA | Glycerol | 56 | - | - | >100-fold lower than for dihydroxyacetone | [2] |
| Cellulomonas sp. | GDH | Glycerol | 11 | - | - | - | [3] |
| Cellulomonas sp. | GDH | NAD+ | 0.089 | - | - | - | [3] |
| Bacillus stearothermophilus | GDH | - | Determined | - | - | - | [4] |
Note: Vmax, kcat, and kcat/Km values were not available in the cited literature for all enzymes. A "-" indicates that the data was not found.
Metabolic Pathways Involving Glycerol Dehydrogenase
Bacteria typically employ two primary pathways for glycerol catabolism. The understanding of these pathways is crucial for interpreting the physiological role of this compound.
-
Glycerol Kinase Pathway: Glycerol is first phosphorylated to glycerol-3-phosphate by glycerol kinase (GlpK). Subsequently, glycerol-3-phosphate dehydrogenase (GlpD or GlpABC) oxidizes glycerol-3-phosphate to dihydroxyacetone phosphate (B84403) (DHAP), which then enters glycolysis. This is the primary aerobic pathway in many bacteria, including Pseudomonas aeruginosa.[5]
-
This compound Pathway: Glycerol is directly oxidized to dihydroxyacetone by this compound (GldA or DhaD). Dihydroxyacetone is then phosphorylated to DHAP by dihydroxyacetone kinase (DhaK). This pathway is often associated with anaerobic glycerol metabolism.[1]
Experimental Protocols
Accurate determination of kinetic parameters is fundamental to comparative enzymology. The following section outlines a typical experimental workflow for characterizing bacterial this compound activity.
General Assay for this compound Activity
This protocol is based on the spectrophotometric measurement of NADH production at 340 nm.[6]
Reagents:
-
Buffer: 0.1 M Glycine-NaOH buffer (pH 10.0) or 0.1 M Carbonate-bicarbonate buffer (pH 10.0-10.5).[6]
-
Substrate: 50 mM Glycerol solution.
-
Cofactor: 10 mM NAD+ solution.
-
Enzyme: Purified this compound solution of appropriate concentration.
Procedure:
-
Prepare a reaction mixture containing the buffer, glycerol, and NAD+ in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine kinetic parameters, vary the concentration of one substrate while keeping the others saturated.
Discussion
The kinetic data presented reveals considerable differences in the catalytic efficiencies of glycerol dehydrogenases from different bacteria. For instance, the GldA from Klebsiella pneumoniae exhibits a higher catalytic efficiency (kcat/Km) for glycerol compared to its DhaD isoenzyme, suggesting a more prominent role in glycerol catabolism under certain conditions.[1] The high Km value of Escherichia coli's GldA for glycerol suggests a lower affinity for this substrate compared to other enzymes, which aligns with its proposed role in regulating dihydroxyacetone levels through the reverse reaction.[2]
The choice of glycerol metabolic pathway can also have significant implications for the organism's physiology. The glycerol kinase pathway, for example, consumes ATP in the initial phosphorylation step, whereas the this compound pathway does not, which could be advantageous under ATP-limiting anaerobic conditions.[7]
For drug development professionals, the diversity in bacterial GDH kinetics and their essential roles in specific pathogens could be exploited for the design of selective inhibitors. Targeting these enzymes could disrupt the central carbon metabolism of pathogenic bacteria that rely on glycerol as a nutrient source within the host environment, such as Pseudomonas aeruginosa in the cystic fibrosis lung.[5][8][9]
Conclusion
This comparative guide highlights the kinetic diversity of bacterial glycerol dehydrogenases and their central role in glycerol metabolism. The provided data and protocols serve as a valuable resource for researchers in microbiology, enzymology, and drug discovery. Further characterization of GDHs from a wider range of bacteria will undoubtedly unveil more fascinating examples of enzymatic adaptation and provide new opportunities for biotechnological and therapeutic applications.
References
- 1. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the interactions of this compound from Bacillus stearothermophilus with Zn2+ ions and NADH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 4. Isolation and characterisation of the this compound from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Assay Procedure for this compound [sigmaaldrich.com]
- 7. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 8. The effect of nutrient limitation on glycerol uptake and metabolism in continuous cultures of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Mechanism and Physiological Role of Glycerol 3-Phosphate in Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Cross-Reactivity of Glycerol Dehydrogenase with Various Polyols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity and cross-reactivity of glycerol (B35011) dehydrogenase (GDH) with a range of polyols. The information is compiled from publicly available experimental data to assist researchers in evaluating the suitability of GDH for various applications, from biocatalysis to the development of diagnostic assays.
Introduction to Glycerol Dehydrogenase
This compound (GDH, EC 1.1.1.6) is an oxidoreductase that catalyzes the reversible oxidation of glycerol to dihydroxyacetone using NAD⁺ as a cofactor.[1] While glycerol is its primary physiological substrate, GDH exhibits broad substrate specificity, reacting with other polyols (sugar alcohols). This cross-reactivity is a critical consideration in various scientific and industrial applications. Understanding the kinetic parameters of GDH with different polyols allows for the prediction of its performance and potential interferences in enzymatic assays and biocatalytic processes.
The general reaction catalyzed by GDH is:
Polyol + NAD⁺ ⇌ Aldose/Ketose + NADH + H⁺
The active site of many bacterial glycerol dehydrogenases contains a catalytic zinc ion that plays a crucial role in substrate binding and catalysis. The specificity of the enzyme for a range of diols is understood to be a result of both hydroxyls of the substrate forming ligands with this enzyme-bound Zn²⁺ ion.[1]
Data Presentation: Comparative Kinetic Data
The following tables summarize the kinetic parameters of this compound from different microbial sources with various polyol substrates. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions.
Table 1: Kinetic Parameters of Glycerol Dehydrogenases (DhaD and GldA) from Klebsiella pneumoniae with Glycerol and Butanediol Isomers [2]
| Substrate | Enzyme | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) |
| Glycerol | DhaD | 15.3 ± 1.2 | 25.3 ± 1.5 | 1.65 |
| GldA | 1.1 ± 0.1 | 45.2 ± 2.1 | 41.1 | |
| (2R,3R)-Butanediol | DhaD | 8.2 ± 0.5 | 15.2 ± 0.9 | 1.85 |
| GldA | 1.9 ± 0.2 | 28.3 ± 1.3 | 14.9 | |
| meso-Butanediol | DhaD | 6.5 ± 0.4 | 18.1 ± 1.1 | 2.78 |
| GldA | 1.5 ± 0.1 | 35.4 ± 1.8 | 23.6 |
Table 2: Substrate Specificity of Native this compound from Bacillus coagulans [3]
| Substrate | Relative Specific Activity (%)* |
| Glycerol | 100 |
| Ethanediol (Ethylene Glycol) | ~40-50 |
| D-2,3-Butanediol | ~40-50 |
| 1,3-Butanediol | Low Activity |
| 1,4-Butanediol | Marginally Detectable |
| Terminal Alcohols (2, 3, or 4 carbons) | No Activity |
*Relative to the activity with glycerol as the substrate.
Table 3: Substrate Range of this compound from Cellulomonas sp. [4][5]
| Substrate | Activity | Michaelis Constant (K_m_) |
| Glycerol | High | 11 mM |
| 1,2-Propanediol | High | Not Reported |
| Glycerol-α-monochlorohydrin | Active | Not Reported |
| Ethylene (B1197577) Glycol | Active | Not Reported |
| 2,3-Butanediol | Active | Not Reported |
Experimental Protocols
The determination of this compound activity and its cross-reactivity with other polyols is typically performed using a spectrophotometric assay. The following is a generalized protocol based on methods cited in the literature.[2]
Key Experiment: Spectrophotometric Assay for GDH Activity
Principle:
The enzymatic activity of GDH is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH from NAD⁺ during the oxidation of the polyol substrate.
Reagents:
-
Buffer: 0.1 M Potassium Carbonate Buffer (pH 9.0-11.0, optimal pH can vary by enzyme source).
-
Cofactor Solution: 10 mM NAD⁺ in deionized water.
-
Substrate Stock Solutions: 1 M solutions of glycerol and other test polyols (e.g., ethylene glycol, 1,2-propanediol, sorbitol, mannitol) in deionized water.
-
Enzyme Solution: Purified this compound diluted to an appropriate concentration (e.g., 0.1-0.5 U/mL) in a suitable buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 7.5).
-
Activator (optional): 1 M Ammonium Sulfate solution (some GDH enzymes are activated by monovalent cations).[4]
Procedure:
-
Reaction Mixture Preparation: In a 1 cm path length cuvette, prepare the reaction mixture (final volume of 1 mL) by adding the following components in order:
-
Buffer (to a final concentration of 0.1 M)
-
NAD⁺ solution (to a final concentration of 0.6-1.0 mM)
-
(Optional) Activator solution (e.g., to a final concentration of 30-33 mM)
-
Deionized water to bring the volume to near 1 mL.
-
Substrate solution (to a final concentration, which may be varied for kinetic studies, e.g., 0.1 M for initial screening).
-
-
Pre-incubation: Incubate the cuvette at a constant temperature (e.g., 25°C or 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiation of Reaction: Add a small volume (e.g., 10-100 µL) of the diluted enzyme solution to the cuvette and mix gently by inversion.
-
Data Acquisition: Immediately start monitoring the change in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer.
-
Blank Measurement: A blank reaction should be run concurrently, containing all components except the substrate or the enzyme, to correct for any background absorbance changes.
-
Calculation of Activity: The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot (ΔOD/min). The enzyme activity is calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
For Kinetic Parameter Determination:
To determine the K_m_ and V_max_ values for each polyol, the assay is performed with varying concentrations of the substrate while keeping the concentrations of NAD⁺ and the enzyme constant. The data are then fitted to the Michaelis-Menten equation.
Mandatory Visualization
Diagrams of Signaling Pathways and Experimental Workflows
Caption: General reaction pathway of this compound with a polyol substrate.
Caption: Experimental workflow for determining GDH activity with polyol substrates.
Caption: Structural comparison of common polyol substrates for GDH.
References
- 1. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization and structure analysis of an altered polyol dehydrogenase with d‐lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 5. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
A Researcher's Guide to Glycerol Dehydrogenase Isoenzyme Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of glycerol (B35011) dehydrogenase (GDH) isoenzymes is critical for elucidating metabolic pathways and identifying potential therapeutic targets. This guide provides a comparative overview of GDH isoenzymes, detailing their biochemical properties and the analytical techniques used for their separation and characterization.
Glycerol dehydrogenase (EC 1.1.1.6) is a key enzyme in glycerol metabolism, catalyzing the NAD+-dependent oxidation of glycerol to dihydroxyacetone.[1] The existence of multiple isoenzymes—distinct forms of the enzyme that catalyze the same reaction but differ in their physicochemical and kinetic properties—allows for fine-tuned regulation of metabolic processes in various organisms. This guide offers a practical comparison of analytical methods for GDH isoenzyme analysis, supported by experimental data and detailed protocols.
Comparative Analysis of this compound Isoenzymes
The biochemical characteristics of GDH isoenzymes can vary significantly between different species and even within the same organism. These differences in molecular weight, isoelectric point, optimal pH, and kinetic parameters reflect their specific physiological roles. The following table summarizes the properties of characterized GDH isoenzymes from various sources.
| Property | GDH-I (Geotrichum candidum) | GDH-II (Geotrichum candidum) | DhaD (Klebsiella pneumoniae) | GldA (Klebsiella pneumoniae) | GDH (Bacillus megaterium) | GDH (Bacillus stearothermophilus) |
| Molecular Weight (kDa) | 135 | 130 | - | - | 156-160 (tetramer) | ~180 (tetramer) |
| Subunit Molecular Weight (kDa) | - | - | - | - | 38 | 42 |
| Isoelectric Point (pI) | 5.9 | 6.2 | - | - | - | - |
| Optimal pH (Oxidation) | 10.5 | 10.5 | - | - | 9 | - |
| Optimal pH (Reduction) | 5.5 | 5.5 | - | - | - | - |
| Km (Glycerol) | - | - | - | - | 1.4 x 10-3 M | - |
| Km (NAD+) | - | - | - | - | 3 x 10-4 M | - |
| Specific Activity | Higher than GDH-II | Lower than GDH-I | - | More active than DhaD in vitro | - | - |
Data compiled from multiple sources.[2][3][4][5] Note: A dash (-) indicates that data was not available in the cited sources.
Experimental Protocols for Isoenzyme Analysis
The separation and characterization of GDH isoenzymes are primarily achieved through electrophoretic and chromatographic techniques. The choice of method depends on the research objective, the required resolution, and the available instrumentation.
Native Polyacrylamide Gel Electrophoresis (PAGE)
Native PAGE separates proteins in their folded state, preserving their enzymatic activity. This allows for in-gel activity staining to visualize specific isoenzymes.
Protocol:
-
Gel Preparation: Prepare a 7.5% native polyacrylamide resolving gel and a 4% stacking gel. Do not include SDS in any of the buffers.
-
Sample Preparation: Prepare crude cell extracts or partially purified enzyme fractions in a sample buffer containing glycerol (to increase density) and a tracking dye (e.g., bromophenol blue). Avoid any denaturing agents.
-
Electrophoresis: Load the samples onto the gel and perform electrophoresis at a constant voltage (e.g., 100-150V) at 4°C to maintain enzyme stability.
-
In-gel Activity Staining:
-
After electrophoresis, incubate the gel in a staining solution at 37°C in the dark.
-
Staining Solution: 50 mM Tris-HCl (pH 8.5), 100 mM glycerol, 1 mM NAD+, 0.4 mg/mL Nitroblue Tetrazolium (NBT), and 0.02 mg/mL Phenazine Methosulfate (PMS).
-
The dehydrogenase reaction will reduce NAD+ to NADH, which in turn reduces NBT to a purple formazan (B1609692) precipitate at the location of the enzyme bands.
-
-
Analysis: The number and migration of the purple bands correspond to the different GDH isoenzymes present in the sample.
Ion-Exchange Chromatography (IEC)
IEC separates proteins based on their net surface charge, which can differ between isoenzymes due to variations in their amino acid composition.
Protocol:
-
Column Selection and Equilibration:
-
Choose an appropriate ion-exchange resin. For proteins with a pI below the buffer pH, an anion-exchange resin (e.g., DEAE-Sepharose) is suitable.
-
Equilibrate the column with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
-
Sample Loading: Load the protein sample onto the equilibrated column. The GDH isoenzymes with a net negative charge will bind to the anion-exchange resin.
-
Elution: Elute the bound proteins using a linear or stepwise gradient of increasing ionic strength (e.g., 0-1 M NaCl in the equilibration buffer). Isoenzymes with different net charges will elute at different salt concentrations.
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Assay each fraction for GDH activity using a spectrophotometric assay.
-
GDH Activity Assay: In a cuvette, mix a buffer at the optimal pH (e.g., pH 10.0), NAD+, and the collected fraction. Initiate the reaction by adding glycerol. Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[6]
-
-
Data Interpretation: Plot GDH activity versus fraction number. Peaks in activity represent the separated isoenzymes.
Visualizing Workflows and Pathways
To better illustrate the processes involved in GDH isoenzyme analysis, the following diagrams were generated using Graphviz.
Caption: Workflow for this compound Isoenzyme Analysis.
Caption: Role of GDH Isoenzymes in Glycerol Metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic properties of isozymes and variants of glucose dehydrogenase from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. An unusual glycerol-3-phosphate dehydrogenase in Sulfolobus acidocaldarius elucidates the diversity of glycerol metabolism across Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Studies of Glutamate Dehydrogenase (Isoform 1) From Arabidopsis thaliana, an Important Enzyme at the Branch-Point Between Carbon and Nitrogen Metabolism [frontiersin.org]
Navigating Glycerol Measurement: A Comparative Guide to Glycerol Dehydrogenase Assays and Commercial Kits
For researchers, scientists, and drug development professionals, the accurate quantification of glycerol (B35011) is crucial in a multitude of applications, from monitoring lipolysis in adipocytes to assessing metabolic pathways. The choice of assay method can significantly impact experimental outcomes, with two primary approaches dominating the landscape: the foundational glycerol dehydrogenase (GDH) based assay and the convenient, all-in-one enzymatic glycerol assay kits.
This guide provides an objective comparison of these two methodologies, supported by a synthesis of available performance data and detailed experimental protocols. We aim to equip researchers with the necessary information to select the most appropriate method for their specific experimental needs and sample types.
Principles of Detection: A Tale of Two Enzymatic Cascades
The fundamental difference between the two methods lies in their enzymatic reaction pathways.
This compound (GDH) Assay: This is a direct, single-enzyme assay. This compound catalyzes the oxidation of glycerol to dihydroxyacetone. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is reduced to NADH. The concentration of glycerol is directly proportional to the increase in NADH, which is quantified by measuring the absorbance at 340 nm.[1][2][3]
Enzymatic Glycerol Assay Kits: These kits typically employ a coupled two-step enzymatic reaction. First, glycerol kinase (GK) phosphorylates glycerol to produce glycerol-3-phosphate (G3P) and adenosine (B11128) diphosphate (B83284) (ADP). Subsequently, glycerol-3-phosphate oxidase (GPO) oxidizes G3P to dihydroxyacetone phosphate (B84403) (DHAP) and hydrogen peroxide (H₂O₂).[4][5] The H₂O₂ is then used in a final indicator reaction, often catalyzed by horseradish peroxidase (HRP), to produce a colored or fluorescent product that can be measured.[4] Some variations of kits measure the consumption of NADH in a reaction coupled to the production of ADP.[6]
Performance Characteristics: A Head-to-Head Comparison
The choice between a standalone GDH assay and a commercial kit often hinges on factors like sensitivity, specificity, and throughput. The following table summarizes the key performance metrics based on available data.
| Feature | This compound (GDH) Assay | Enzymatic Glycerol Assay Kits |
| Principle | Single-step enzymatic reaction measuring NADH production at 340 nm.[1][2][3] | Coupled enzymatic reactions leading to a colorimetric or fluorometric signal.[4][5] |
| Detection Method | Spectrophotometry (Absorbance at 340 nm) | Spectrophotometry (e.g., 540-570 nm) or Fluorometry.[5][7] |
| Sensitivity (Limit of Detection) | Generally in the low micromolar range, but specific LOD is dependent on instrumentation and assay conditions. | Colorimetric: ~1-10 µM; Fluorometric: as low as 2 µM.[5][7] |
| Linear Range | Dependent on enzyme concentration and substrate availability. | Typically wide, for example, 10 to 1000 µM for colorimetric assays.[5] |
| Specificity | Can exhibit cross-reactivity with other diols and polyols such as 1,2-propanediol and ethylene (B1197577) glycol.[3] | Generally high specificity for glycerol due to the initial glycerol kinase step. |
| Throughput | Lower, more suitable for smaller sample numbers due to manual reagent preparation. | High, often designed for 96-well or 384-well plate formats, lending themselves to automation.[5] |
| Cost | Potentially lower cost per sample if reagents are purchased in bulk, but requires more initial optimization. | Higher cost per sample, but includes all necessary reagents and optimized protocols. |
| Convenience | Requires individual sourcing and preparation of all reagents and buffers. | Ready-to-use reagents and detailed protocols provide greater convenience and consistency. |
Visualizing the Pathways and Workflows
To further elucidate the differences between these two assay types, the following diagrams illustrate their respective reaction pathways and a generalized experimental workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. rahrbsg.com [rahrbsg.com]
- 7. tandfonline.com [tandfonline.com]
A Comparative Kinetic Analysis of Glycerol Dehydrogenase from Diverse Microbial Species
For researchers, scientists, and professionals in drug development, understanding the kinetic properties of enzymes is paramount for applications ranging from biocatalysis to the design of novel therapeutics. This guide provides a detailed kinetic comparison of NAD-dependent Glycerol (B35011) Dehydrogenase (GDH, EC 1.1.1.6) from various microbial sources, offering insights into their catalytic efficiencies and substrate affinities.
Glycerol dehydrogenase is a key enzyme in glycerol metabolism, catalyzing the reversible oxidation of glycerol to dihydroxyacetone. This enzyme's performance varies significantly across different species, impacting its suitability for various industrial and research applications. This guide summarizes key kinetic parameters, details experimental methodologies, and provides a visual representation of the typical experimental workflow.
Kinetic Performance at a Glance: A Comparative Table
The catalytic efficiency of this compound is best understood through the quantitative analysis of its kinetic parameters. The table below summarizes the Michaelis constant (Km) for glycerol and NAD+, the catalytic constant (kcat), the specific activity, and the catalytic efficiency (kcat/Km) for GDH from several microbial species.
| Species | Enzyme | Km (Glycerol) (mM) | Km (NAD+) (mM) | kcat (s-1) | Specific Activity (U/mg) | kcat/Km (Glycerol) (s-1M-1) | Reference |
| Klebsiella pneumoniae | DhaD | 28.1 ± 1.8 | 0.31 ± 0.02 | 11.2 ± 0.3 | 15.3 ± 0.4 | 399 | [1] |
| Klebsiella pneumoniae | GldA | 38.2 ± 2.5 | 0.42 ± 0.03 | 25.3 ± 0.8 | 36.1 ± 1.1 | 662 | [1] |
| Cellulomonas sp. | GDH | 11 | 0.089 | Not Reported | ≥ 50 | Not Reported | [2][3] |
| Enterobacter aerogenes | GDH | 17 (in 3.3 mM NH4Cl) | Not Reported | Not Reported | Not Reported | Not Reported | [4][5] |
| Bacillus stearothermophilus | GDH | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [6] |
| Hansenula polymorpha | NAD+-linked GDH | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Deciphering the Catalytic Action: Experimental Protocols
The determination of these kinetic parameters relies on precise and reproducible experimental protocols. A generalized procedure for assaying this compound activity is outlined below.
Principle
The enzymatic activity of this compound is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the enzyme activity.
Reagents
-
Buffer: Typically a glycine-NaOH or carbonate buffer at a pH between 9.0 and 10.5.
-
Substrate: Glycerol solution.
-
Cofactor: NAD+ solution.
-
Enzyme: A purified or partially purified preparation of this compound.
Assay Procedure
-
Reaction Mixture Preparation: A cuvette is prepared containing the buffer, NAD+ solution, and glycerol solution.
-
Temperature Equilibration: The cuvette is incubated at a constant temperature, typically 25°C or 30°C, for several minutes to ensure temperature equilibrium.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme solution to the cuvette.
-
Spectrophotometric Measurement: The increase in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Calculation of Activity: The initial linear rate of the reaction (ΔA340/min) is used to calculate the enzyme activity. One unit of GDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
To determine the kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of one substrate (e.g., glycerol) while keeping the concentration of the other substrate (NAD+) constant and saturating. The data are then fitted to the Michaelis-Menten equation. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Visualizing the Workflow
The logical flow of a typical kinetic analysis of this compound can be visualized as follows:
Caption: Experimental workflow for the kinetic analysis of this compound.
Signaling Pathways and Logical Relationships
The catalytic mechanism of NAD+-dependent dehydrogenases, including GDH, follows a sequential ordered Bi Bi mechanism. This can be illustrated as follows:
Caption: Ordered Bi Bi kinetic mechanism for this compound.
This guide provides a foundational comparison of the kinetic properties of this compound from different microbial sources. For researchers and professionals in drug development, this information can guide the selection of the most appropriate enzyme for a specific application and provide a basis for further protein engineering efforts to enhance catalytic efficiency and substrate specificity.
References
- 1. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 4. In vivo inactivation of this compound in Klebsiella aerogenes: properties of active and inactivated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of this compound of Klebsiella pneumoniae and the role of divalent cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and characterisation of the this compound from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
Unveiling the Potential of Glycerol Dehydrogenase as a Biomarker: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Glycerol (B35011) Dehydrogenase (GPDH) as a biomarker against established alternatives in various disease contexts. We present available experimental data, detailed protocols for GPDH analysis, and visualizations of its signaling pathways to aid in the evaluation of its clinical and research utility.
Glycerol dehydrogenase (GPDH) and its isoforms, including Glycerol-3-phosphate dehydrogenase 1 (GPD1) and 2 (GPD2), are emerging as significant players in cellular metabolism, with growing evidence suggesting their potential as diagnostic and prognostic biomarkers in a range of diseases, most notably in metabolic disorders and cancer. These enzymes are central to the glycerol-3-phosphate shuttle, a critical metabolic pathway that connects glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2] This guide synthesizes current research to evaluate the performance of GPDH as a biomarker in comparison to established clinical markers.
GPDH in Metabolic Dysfunction-Associated Steatohepatitis (MASH)
Metabolic dysfunction-associated steatohepatitis (MASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) for which non-invasive diagnostic biomarkers are urgently needed. Recent studies have highlighted the potential of GPD1 as a key player in MASH pathogenesis.
Comparison with Alternative Biomarkers in MASH
Currently, the diagnosis of MASH often relies on invasive liver biopsies or non-invasive scoring systems like the FIB-4 index and AST to Platelet Ratio Index (APRI), which are based on standard liver function tests. A recent study identified GPD1 as a potential biomarker for MASH, showing its significant upregulation in both animal and cellular models of the disease.[3] The study also identified CCAAT/enhancer-binding protein delta (CEBPD) as another potential biomarker, which was found to be downregulated in MASH.[3]
While direct head-to-head comparisons of the diagnostic performance of GPD1 against traditional liver enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are still emerging, the study on GPD1 and CEBPD provides initial evidence for their diagnostic value.[4][5]
| Biomarker | Disease | Type | Performance Metric | Value | Source |
| GPD1 | MASH | Diagnostic | - | Good diagnostic value | [3] |
| CEBPD | MASH | Diagnostic | - | Good diagnostic value | [3] |
| FIB-4 | Advanced Fibrosis in MASLD | Diagnostic | AUROC | 0.711 | [6] |
| APRI | Advanced Fibrosis in NAFLD | Diagnostic | AUROC | 0.923 | [7] |
| Sensitivity | 84.1% | [7] | |||
| Specificity | 88.2% | [7] | |||
| AST/ALT Ratio | Advanced Fibrosis in NAFLD | Diagnostic | AUROC | 0.720 | [7] |
GPDH in Cancer
The role of GPDH isoforms in cancer is multifaceted, with their expression and activity levels varying across different cancer types and contributing to metabolic reprogramming, a hallmark of cancer.
Hepatocellular Carcinoma (HCC)
Alpha-fetoprotein (AFP) is a widely used, albeit imperfect, biomarker for HCC diagnosis and prognosis.[8] Studies have shown that elevated AFP levels are associated with poorer overall survival (OS) and progression-free survival (PFS) in HCC patients.[9][10] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), often used as a housekeeping gene in molecular biology, has also been investigated as a potential prognostic biomarker in HCC. Research indicates that high AFP levels are linked to more aggressive tumor characteristics, including larger tumor size and vascular invasion.[11] Multivariable Cox regression analyses have identified a high AFP level as an independent predictor of survival risk in HCC patients.[9]
| Biomarker | Disease | Type | Performance Metric | Value | Source |
| AFP | HCC | Prognostic | Hazard Ratio (OS) | 1.660 (non-surgery) | [9] |
| Hazard Ratio (OS) | 1.534 (surgery) | [9] | |||
| Hazard Ratio (PFS) | 1.35 | [12] | |||
| GAPDH | HCC | Prognostic | - | Elevated levels correlated with poorer outcomes | - |
Prostate Cancer
Prostate-specific antigen (PSA) is the standard biomarker for prostate cancer screening and monitoring. However, its limitations in specificity have prompted the search for new biomarkers.[13][14] Mitochondrial GPD2 has been identified as having increased activity in prostate cancer cells, playing a role in the metabolic adaptations that support tumor growth.[15][16] While direct comparisons of the diagnostic performance of GPD2 against PSA are not yet widely available, the distinct metabolic role of GPD2 in prostate cancer suggests its potential as a complementary biomarker. The diagnostic accuracy of PSA is limited, with an Area Under the Curve (AUC) for identifying prostate cancer generally ranging from 0.55 to 0.70.[14]
| Biomarker | Disease | Type | Performance Metric | Value | Source |
| GPD2 | Prostate Cancer | Potential Diagnostic/Prognostic | - | Higher activity in cancer cells | [15][16] |
| PSA | Prostate Cancer | Diagnostic | AUC | 0.55 - 0.70 | [14] |
| Sensitivity | 70-90% | [14] | |||
| Specificity | 20-40% | [14] |
Experimental Protocols
Accurate and reproducible measurement of GPDH activity is crucial for its validation as a biomarker. Several spectrophotometric and colorimetric assay methods are available.
This compound (GDH) Activity Assay (Spectrophotometric)
This method measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of glycerol.[2][17]
Reagents:
-
Carbonate-bicarbonate buffer (0.125 M, pH 10.0): Prepare by mixing potassium carbonate and sodium bicarbonate.[2]
-
Glycerol solution (1.0 M) [2]
-
Ammonium (B1175870) sulfate (B86663) solution (1.0 M) [2]
-
NAD+ solution (0.1 M) [2]
-
Enzyme solution: Dissolve the enzyme preparation in a suitable buffer (e.g., 0.05 M potassium phosphate (B84403) buffer) to a concentration of 1 mg/ml and then dilute further to obtain a rate of 0.02 - 0.05 ΔA/min.[2]
Procedure:
-
Set a spectrophotometer to 340 nm and 25°C.[2]
-
In a cuvette, mix the carbonate-bicarbonate buffer, ammonium sulfate solution, NAD+ solution, and glycerol solution.[2]
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach temperature equilibrium and establish a blank rate.[2]
-
Initiate the reaction by adding the diluted enzyme solution and mix thoroughly.[2]
-
Record the increase in absorbance at 340 nm for 3-5 minutes.[2]
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.[2]
Glycerol-3-Phosphate Dehydrogenase (GPDH) Activity Assay (Colorimetric)
This assay determines GPDH activity by measuring a colorimetric product with absorbance at 450 nm, which is proportional to the enzymatic activity.[1]
Sample Preparation:
-
Homogenize tissue samples (10 mg) or cells (1 x 10^6) in 200 µL of ice-cold GPDH Assay Buffer.[1]
-
Keep the homogenate on ice for 10 minutes.[1]
-
Centrifuge at 12,000 x g for 5 minutes to remove insoluble material.[1]
-
Use the supernatant for the assay.[1]
Assay Reaction:
-
Add 1–50 µL of the sample to duplicate wells of a 96-well plate. Adjust the final volume to 50 µL with GPDH Assay Buffer.[1]
-
Prepare a Reaction Mix containing GPDH Assay Buffer, GPDH Substrate, and GPDH Probe.[1]
-
Add 50 µL of the Reaction Mix to each well.[1]
-
Measure the absorbance at 450 nm in a microplate reader in kinetic mode for 20–60 minutes at 37°C, protected from light.[1]
Signaling Pathways and Experimental Workflows
To understand the role of GPDH as a biomarker, it is essential to visualize its position within cellular signaling pathways and the typical workflow for biomarker validation.
Caption: The Glycerol-3-Phosphate Shuttle.
Caption: Biomarker Validation Workflow.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Identification and Validation of Lipid Metabolism-Related Biomarkers GPD1 and CEBPD in Metabolic Dysfunction-Associated Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prognostic factors and survival prediction in hepatocellular carcinoma: development and validation of a novel nomogram based on the SEER database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The prognostic correlation of AFP level at diagnosis with pathological grade, progression, and survival of patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Value of alpha-fetoprotein in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Landscape and Diagnostic Model of MASH: Transcriptomic, Proteomic, Metabolomic, and Lipidomic Perspectives | MDPI [mdpi.com]
- 11. An Improved Prostate Cancer Biomarker Test May Help Men Avoid Unnecessary Biopsy | Division of Cancer Prevention [prevention.cancer.gov]
- 12. Biomarkers for detection of clinically significant prostate cancer: contemporary clinical data and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beyond PSA: The next generation of prostate cancer biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. takara.co.kr [takara.co.kr]
- 15. mdpi.com [mdpi.com]
- 16. Assay Procedure for this compound [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Structural Alignment of Glycerol Dehydrogenase Homologs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional characteristics of Glycerol (B35011) dehydrogenase (GDH) homologs from various species. The information presented is supported by experimental data from peer-reviewed literature, offering insights for researchers in structural biology, enzymology, and drug development.
Introduction to Glycerol Dehydrogenase
This compound (GDH, EC 1.1.1.6) is an oxidoreductase that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone (also known as glycerone).[1][2] This enzyme plays a crucial role in glycerol metabolism, particularly under anaerobic conditions in many microorganisms.[1][2] GDH belongs to the family III metal-dependent polyol dehydrogenases and typically requires a zinc ion (Zn2+) for its catalytic activity.[3][4] The enzyme's ability to interconvert glycerol and dihydroxyacetone makes it a target of interest for various biotechnological and pharmaceutical applications.
Comparative Structural Analysis
The crystal structures of GDH from several organisms have been resolved, revealing a conserved overall fold but with notable differences in oligomerization and active site subtleties. Each monomer is generally composed of two domains: an N-terminal domain containing a classic Rossmann fold for NAD+ binding and a C-terminal domain that contributes to substrate binding and catalysis.[3][5] The active site is located in a deep cleft between these two domains.[3][5]
A key structural feature is the coordination of a catalytic Zn2+ ion by conserved histidine and aspartate residues.[3][5] This ion is crucial for stabilizing the substrate and facilitating the hydride transfer to NAD+.[3][4]
Structural Superposition of GDH Homologs
Structural alignment of GDH homologs, such as those from Escherichia coli and Clostridium acetobutylicum, reveals a high degree of conservation in the core catalytic domains. The primary differences often lie in the oligomeric interfaces and surface-exposed loops.
Below is a logical diagram illustrating the general workflow for comparing GDH homolog structures.
Quantitative Performance Data
The functional characteristics of GDH homologs can vary significantly. The following tables summarize key quantitative data for GDH from different species.
| Parameter | Cellulomonas sp. | Enterobacter aerogenes | Bacillus stearothermophilus | Escherichia coli |
| Optimal pH | 10.0 - 10.5[6] | 10.0[7] | - | - |
| Optimal Temperature (°C) | 50[6] | - | - | - |
| Molecular Weight (kDa) | ~420 (decamer)[6] | - | 39.5 (monomer), homooctamer in solution[3][4] | ~161 (tetramer)[5] |
| Km (Glycerol) | 1.1 x 10-2 M[6] | 0.017 M (in 0.0033 M NH4Cl)[7] | - | - |
| Km (NAD+) | 8.9 x 10-5 M[6] | - | - | - |
| Inhibitors | p-CMB, o-phenanthroline, monoiodoacetate, heavy metal ions (Co2+, Ni2+, Cu2+, Zn2+, Cd2+)[6] | Zinc, Li+, Na+, high ionic strength solutions[7] | - | - |
| Activators | K+, NH4+, Rb+[6] | NH4+, K+, Rb+[7] | - | - |
Experimental Protocols
Accurate comparison of GDH homologs relies on standardized experimental procedures. Below are detailed methodologies for key experiments.
This compound Activity Assay
This protocol is based on the spectrophotometric method described by Lin and Magasanik (1960).[7]
Principle: The enzymatic activity is determined by measuring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD+ to NADH during the oxidation of glycerol.[7]
Reagents:
-
1.0 M Glycerol
-
0.125 M Carbonate/bicarbonate buffer, pH 10.0
-
0.1 M NAD+
-
Enzyme solution (1 mg/ml stock, diluted to 0.02 - 0.05 ΔA/min) in 0.05 M potassium phosphate (B84403) buffer, pH 7.6, containing 0.1 M ammonium sulfate and 0.1 mM manganese chloride.[7]
Procedure:
-
Set a spectrophotometer to 340 nm and equilibrate the temperature to 25°C.[7]
-
In a cuvette, mix the following reagents:
-
2.4 ml of 0.125 M Carbonate/bicarbonate buffer, pH 10.0
-
0.3 ml of 1.0 M Glycerol
-
0.1 ml of 1.0 M Ammonium sulfate
-
0.1 ml of 0.1 M NAD+[7]
-
-
Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium and establish a blank rate.[7]
-
Initiate the reaction by adding 0.1 ml of the diluted enzyme solution and mix thoroughly.[7]
-
Record the increase in absorbance at 340 nm for 3-5 minutes.[7]
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.[7]
Calculation of Activity: One unit of this compound is defined as the amount of enzyme that reduces one micromole of NAD+ per minute at 25°C and pH 10.0 under the specified conditions.[7]
Protein Expression, Purification, and Crystallization of E. coli GDH (GldA)
Expression and Purification:
-
The gldA gene from E. coli is cloned into an appropriate expression vector.
-
The protein is expressed in a suitable E. coli host strain.
-
A combination of heat-shock and chromatographic methods can be used for purification to homogeneity.[5]
Oligomeric State Determination: The oligomeric state of the purified GldA can be determined using size-exclusion chromatography. For E. coli GldA, a tetrameric state of approximately 161 kDa is observed in solution.[5]
Crystallization:
-
Purified GldA is concentrated to a suitable concentration (e.g., 2.5 mg/ml).
-
Crystallization screening is performed using methods such as sitting-drop vapor diffusion.
-
For E. coli GldA, crystals suitable for X-ray diffraction have been obtained using 2 M ammonium sulfate as a precipitant.[5]
Catalytic Mechanism and Signaling Pathway
The catalytic mechanism of GDH involves an ordered Bi-Bi kinetic mechanism where NAD+ binds first, followed by glycerol.[8] The reaction proceeds through a hydride transfer from the C2 of glycerol to the C4 of the nicotinamide (B372718) ring of NAD+. The catalytic zinc ion plays a pivotal role in polarizing the substrate's hydroxyl group to facilitate this transfer.[3]
The following diagram illustrates the simplified catalytic cycle of this compound.
Conclusion
The structural and functional comparison of this compound homologs provides valuable insights into their catalytic mechanisms and substrate specificities. While the overall fold is highly conserved, differences in oligomeric states and subtle variations in active site architecture can lead to significant differences in kinetic parameters. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers aiming to understand, engineer, or inhibit these important enzymes for various applications in biotechnology and drug development.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of this compound (GldA) from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [sorachim.com]
- 7. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 8. GIST Scholar: Structural and Functional Insights into the Escherichia Coli this compound [scholar.gist.ac.kr]
A Comparative Guide to Functional Complementation Studies with Glycerol Dehydrogenase Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various Glycerol (B35011) Dehydrogenase (GDH) mutants in functional complementation studies. The data presented herein, supported by detailed experimental protocols, offers insights into the roles of specific GDH isoforms and the impact of mutations on enzyme kinetics and cellular phenotypes.
Data Presentation: Performance of Glycerol Dehydrogenase Mutants
The following tables summarize quantitative data from functional complementation studies in different model organisms, providing a comparative overview of how various GDH mutants restore function to deficient strains.
Table 1: Complementation of Klebsiella pneumoniae ΔdhaDΔgldA Double Mutant
A study on Klebsiella pneumoniae investigated the roles of its two GDH isoenzymes, DhaD and GldA, by complementing a double deletion mutant. The results highlight the differential contribution of each isoenzyme to growth on glycerol.
| Strain | Relevant Genotype | Peak OD620nm on Glycerol | Glycerol Consumption |
| Wild-Type | dhaD+ gldA+ | ~1.8 | Complete |
| Double Mutant | ΔdhaDΔgldA | ~1.2 | Incomplete |
| Complemented with dhaD | ΔdhaDΔgldA (pDK7-dhaD) | Restored to near wild-type levels | Restored |
| Complemented with gldA | ΔdhaDΔgldA (pDK7-gldA) | Partially restored | Partially restored |
Data synthesized from a study on the dual role of this compound in Klebsiella pneumoniae.[1][2]
Table 2: Phenotypic Comparison of Saccharomyces cerevisiae GDH Mutants
In Saccharomyces cerevisiae, two isoenzymes, Gpd1 and Gpd2, are involved in glycerol production, which is crucial for osmoadaptation and anaerobic growth. Studies on deletion mutants reveal their distinct physiological roles.
| Strain | Relevant Genotype | Glycerol Production | Growth Phenotype |
| Wild-Type | GPD1 GPD2 | Normal | Normal aerobic and anaerobic growth; Osmotolerant |
| gpd1Δ Mutant | gpd1Δ GPD2 | Slightly reduced | Osmosensitive; Normal anaerobic growth |
| gpd2Δ Mutant | GPD1 gpd2Δ | Substantially lower than wild-type | Poor anaerobic growth; Osmotolerant |
| gpd1Δgpd2Δ Double Mutant | gpd1Δ gpd2Δ | No detectable glycerol | Fails to grow anaerobically; Highly osmosensitive |
This table is based on findings from studies on the distinct roles of Gpd1 and Gpd2 in Saccharomyces cerevisiae.[3][4][5][6]
Table 3: Kinetic Parameters of Wild-Type and Manganese-Substituted this compound
A mechanistic study involving metal ion substitution in GDH from Klebsiella pneumoniae provides insights into how enzymatic activity can be altered.
| Enzyme | Metal Ion | Km (NAD+) (mM) | Km (Glycerol) (mM) | Vmax (U/mg) |
| Wild-Type GDH | Zn2+ | 0.23 | 13.6 | 125 |
| Mn-GDH | Mn2+ | 0.28 | 11.2 | 167 |
Kinetic parameters were determined in a study on manganese-substituted this compound.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of functional complementation studies. Below are generalized protocols for key experiments.
Site-Directed Mutagenesis of this compound
This protocol outlines the creation of specific mutations in a GDH-encoding gene cloned into a plasmid vector.
-
Primer Design: Design oligonucleotide primers containing the desired mutation. The primers should be complementary to the template DNA sequence, with the mutation located at the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the wild-type GDH gene as the template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Removal: Digest the PCR product with a restriction enzyme that specifically cleaves the parental, methylated DNA template (e.g., DpnI), leaving the newly synthesized, mutated plasmid intact.
-
Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.
-
Sequence Verification: Isolate the plasmid DNA from the transformed E. coli and verify the desired mutation by DNA sequencing.
Heterologous Expression and Complementation
This protocol describes the introduction of a plasmid carrying a wild-type or mutant GDH gene into a host strain lacking endogenous GDH activity to assess functional complementation.
-
Host Strain Selection: Choose a host organism (e.g., E. coli, S. cerevisiae) with a known deletion or inactivation of the endogenous gene(s) encoding this compound.
-
Transformation: Introduce the expression plasmid carrying the wild-type or a mutant GDH gene into the selected host strain using an appropriate transformation method (e.g., heat shock for E. coli, lithium acetate (B1210297) method for yeast).
-
Selection: Select for transformed cells by plating on a medium containing a selective agent corresponding to a resistance marker on the plasmid.
-
Protein Expression: Grow the transformed cells in a suitable liquid medium. If using an inducible promoter, add the appropriate inducer (e.g., IPTG) at a specific cell density to initiate the expression of the GDH protein.
-
Confirmation of Expression: Verify the expression of the recombinant GDH protein by methods such as SDS-PAGE and Western blotting using an antibody specific to the GDH protein or an epitope tag.
This compound Activity Assay
This spectrophotometric assay measures the enzymatic activity of GDH by monitoring the reduction of NAD+ to NADH.
-
Preparation of Cell Lysate: Harvest the cells expressing the GDH protein, resuspend them in a suitable buffer, and lyse the cells using methods like sonication or enzymatic digestion to release the cellular contents. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.
-
Assay Mixture: Prepare a reaction mixture in a cuvette containing a buffer (e.g., potassium carbonate buffer, pH 9.0-10.0), NAD+, and glycerol.
-
Enzyme Reaction: Equilibrate the cuvette at a specific temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a known amount of the cell lysate (or purified enzyme).
-
Spectrophotometric Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the rate of NADH formation and thus the GDH activity.
-
Calculation of Activity: Calculate the enzyme activity, typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions. The molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.[1]
Mandatory Visualization
The following diagrams illustrate the workflow of functional complementation studies and a hypothetical signaling pathway involving this compound.
References
- 1. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound plays a dual role in glycerol metabolism and 2,3-butanediol formation in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The two isoenzymes for yeast NAD+‐dependent glycerol 3‐phosphate dehydrogenase encoded by GPD1 and GPD2 have distinct roles in osmoadaptation and redox regulation | The EMBO Journal [link.springer.com]
- 4. The two isoenzymes for yeast NAD+-dependent glycerol 3-phosphate dehydrogenase encoded by GPD1 and GPD2 have distinct roles in osmoadaptation and redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gpd1 and Gpd2 Fine-Tuning for Sustainable Reduction of Glycerol Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Study of Manganese-Substituted this compound Using a Kinetic and Thermodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glycerol Dehydrogenase Enzymes for Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
The increasing production of crude glycerol (B35011) as a byproduct of biodiesel manufacturing has spurred significant interest in its valorization into value-added chemicals.[1] Glycerol dehydrogenase (GDH, EC 1.1.1.6) is a key enzyme in this bioconversion, catalyzing the oxidation of glycerol to dihydroxyacetone (DHA), a valuable compound used in cosmetics and as a precursor for other chemicals.[1][2] This guide provides a comparative assessment of different this compound enzymes to aid researchers and industry professionals in selecting the most suitable biocatalyst for their specific applications.
Performance Comparison of this compound Enzymes
The industrial suitability of an enzyme is determined by several key performance indicators, including its substrate specificity, kinetic parameters, and stability under various operational conditions such as temperature and pH. The following table summarizes the key characteristics of GDH from various microbial sources.
| Feature | Cellulomonas sp. | Bacillus stearothermophilus | Thermotoga maritima | Thermoanaerobacterium thermosaccharolyticum |
| Optimal pH (Oxidation) | 10.0 - 10.5[3][4][5] | ~10.0[6] | 7.9[7] | 8.0[8] |
| Optimal Temperature | 50°C[3][4][5] | Not specified | Up to 80°C[7] | 60°C[8] |
| Thermostability | Stable below 55°C (pH 7.5, 15 min)[4][5] | Thermostable[1] | >50% activity after 7h at 50°C[7] | 65% activity after 2h at 60°C[8][9] |
| pH Stability | pH 7.5 - 10.5 (25°C, 20 hr)[4][5] | Not specified | Not specified | Not specified |
| Substrate Specificity | High for glycerol and 1,2-propanediol; also oxidizes glycerol-α-monochlorohydrin, ethylene (B1197577) glycol, and 2,3-butanediol.[3][4][5] | Oxidizes glycerol.[1][10] | Active on racemic 1,2-propanediol.[7] | Oxidizes glycerol.[8] |
| Michaelis Constant (Km) for Glycerol | 1.1 x 10⁻² M[3][4][5] | Not specified | Exhibits negative cooperativity.[7] | 30.29 ± 3.42 mM[8][9] |
| Michaelis Constant (Km) for NAD+ | 8.9 x 10⁻⁵ M[3][4][5] | Not specified | Not specified | Not specified |
| Inhibitors | p-Chloromercuribenzoate, o-phenanthroline, monoiodoacetate, heavy metal ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺).[3][4][5] | Not specified | Not specified | Not specified |
| Activators | K⁺, NH₄⁺, Rb⁺[3][4][5] | Not specified | Mn²⁺ enhances activity by 79.5%.[8] | Not specified |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme performance. Below are methodologies for key experiments cited in this guide.
This compound Activity Assay
This spectrophotometric assay measures the rate of NADH formation at 340 nm, which is directly proportional to the enzyme activity.
Principle: Glycerol + NAD⁺ --(this compound)--> Dihydroxyacetone + NADH + H⁺[5]
Reagents:
-
Buffer: 0.125 M Carbonate/bicarbonate buffer, pH 10.0.[11]
-
Substrate: 1.0 M Glycerol solution.[11]
-
Cofactor: 0.1 M NAD⁺ solution.[11]
-
Activator (optional): 1.0 M Ammonium sulfate (B86663) solution.[11]
-
Enzyme Diluent: 20 mM Potassium phosphate (B84403) buffer, pH 7.5.[5]
-
Enzyme Solution: The enzyme is diluted to a suitable concentration (e.g., 0.10 - 0.25 U/mL) in the enzyme diluent.[5]
Procedure:
-
Prepare a working solution by mixing the buffer, glycerol, NAD⁺, and activator solutions. The final concentrations in the reaction mixture should be optimized for the specific enzyme being tested.
-
Pipette 2.9 mL of the working solution into a cuvette and incubate at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.[5]
-
Initiate the reaction by adding 0.1 mL of the enzyme solution and mix gently.[5]
-
Measure the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.[11]
-
Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.[11]
-
A blank reaction without the enzyme or substrate should be run to account for any background absorbance changes.
Unit Definition: One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of one micromole of NADH per minute under the specified conditions.[5]
Thermostability Assay
This protocol assesses the enzyme's ability to retain its activity after incubation at elevated temperatures.
Procedure:
-
Incubate aliquots of the enzyme solution at various temperatures (e.g., 40°C, 50°C, 60°C, etc.) for a specific period (e.g., 15, 30, 60 minutes).
-
At each time point, remove an aliquot and cool it on ice.
-
Measure the residual activity of each aliquot using the standard activity assay described above.
-
The thermostability is expressed as the percentage of the initial activity remaining after incubation at a given temperature and time.
pH Optimum and Stability Assays
These assays determine the pH at which the enzyme exhibits maximum activity and its stability across a range of pH values.
pH Optimum Assay:
-
Prepare a series of buffers with different pH values (e.g., pH 7.0 to 11.0).
-
Perform the standard activity assay in each of these buffers, keeping all other conditions constant.
-
Plot the enzyme activity against the pH to determine the optimal pH.
pH Stability Assay:
-
Incubate the enzyme solution in buffers of different pH values for a set period (e.g., 20 hours at 25°C).[4][5]
-
After incubation, dilute the enzyme into the standard assay buffer (optimal pH) and measure the residual activity.
-
Plot the residual activity against the incubation pH to determine the pH range in which the enzyme is stable.
Visualizing the Assessment Workflow
The following diagrams illustrate the logical relationships and workflows involved in assessing the industrial relevance of this compound enzymes.
Caption: Workflow for assessing the industrial relevance of this compound enzymes.
Caption: Enzymatic conversion of glycerol to dihydroxyacetone by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound [sorachim.com]
- 4. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]
- 5. toyobo-global.com [toyobo-global.com]
- 6. Structural insights into the octamerization of this compound | PLOS One [journals.plos.org]
- 7. Characterization of Thermotoga maritima this compound for the enzymatic production of dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound from Thermoanaerobacterium thermosaccharolyticum DSM 571 and GGG Motif Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Characterization of this compound from Thermoanaerobacterium thermosaccharolyticum DSM 571 and GGG Motif Identification. | Semantic Scholar [semanticscholar.org]
- 10. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
Safety Operating Guide
Proper Disposal Procedures for Glycerol Dehydrogenase
This document provides essential safety, handling, and disposal information for glycerol (B35011) dehydrogenase, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe management of this substance in a laboratory setting.
Immediate Safety and Handling
Glycerol dehydrogenase is generally not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS)[1][2]. However, standard laboratory chemical handling precautions should always be observed.
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Use the enzyme in areas with adequate exhaust ventilation to avoid the formation of dust and aerosols[1].
-
Eye Protection: Wear safety goggles with side-shields[1].
-
Hand Protection: Use protective gloves. Inspect gloves before use and dispose of contaminated gloves according to good laboratory practices[3].
-
Body Protection: Wear impervious clothing to prevent skin contact[1].
-
Hygiene: Practice good industrial hygiene. Wash hands before breaks and at the end of the workday[3]. Avoid contact with skin, eyes, and clothing[1].
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek medical attention[1][2].
-
Skin Contact: Rinse skin thoroughly with water and remove contaminated clothing[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support[1][2].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting[1][2].
Accidental Release Measures
In the event of a spill, follow these steps:
-
Ensure Personal Safety: Wear the appropriate personal protective equipment (PPE) as detailed above[1].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses[1][3].
-
Clean-up:
-
For solid (lyophilized) powder, gently sweep or scoop up the material.
-
For solutions, absorb the liquid with a finely-powdered, inert binding material such as diatomite or universal binders[1].
-
-
Decontamination: Scrub the affected surfaces and any contaminated equipment with alcohol[1].
-
Disposal: Collect all contaminated materials into a suitable, closed container for disposal according to the procedures outlined below[1][2][3].
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste depends on its form (solid or liquid) and the presence of other hazardous components in the solution. The overriding principle is that a disposal plan should be in place before any experiment begins[4]. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations, as they supersede any general guidance.
Step 1: Characterize the Waste Stream
-
Identify the form of the waste: Is it unused lyophilized powder, a prepared solution, or contaminated labware (e.g., pipette tips, tubes)?
-
If it is a solution, identify all chemical constituents, including buffers, salts, and any other reagents. According to federal regulations, chemical constituents must be known to ensure proper disposal[5].
Step 2: Segregate the Waste
-
Non-Hazardous Enzyme Waste: If the this compound solution contains only non-hazardous buffers and salts, it can be treated as non-hazardous biological waste.
-
Mixed Hazardous Waste: If the solution contains any substance classified as hazardous (e.g., certain organic solvents, heavy metals, or toxic reagents), the entire mixture must be treated as hazardous chemical waste. The disposal procedure must follow the rules for the most hazardous component in the mixture.
-
Solid Waste: Contaminated items like gloves, paper towels, and plasticware should be collected separately.
Step 3: Inactivation (Best Practice) While not strictly required for a non-hazardous enzyme, inactivation is a prudent step for biological reagents.
-
Chemical Inactivation: A common laboratory practice for inactivating non-hazardous biological material is to treat the solution with a 10% final concentration of household bleach (sodium hypochlorite) for at least 30 minutes.
-
Heat Inactivation: Alternatively, if the waste is in an autoclave-safe container, it can be autoclaved.
Step 4: Packaging and Labeling
-
Container: Use a chemically compatible, leak-proof container. Ensure that the original container label is fully removed or defaced if reusing a bottle[6].
-
Labeling: All waste containers must be clearly labeled[5]. The label should include:
-
The words "Waste" or "Hazardous Waste" (if applicable).
-
The full name of all chemical constituents (e.g., "this compound in Phosphate Buffer," "Waste this compound solution with...").
-
The relevant hazard pictograms if the waste is classified as hazardous[6].
-
The date of accumulation.
-
Step 5: Final Disposal
-
Non-Hazardous Aqueous Waste: After inactivation and neutralization (if necessary), check with your local EHS and wastewater authority. Some institutions may permit the drain disposal of non-hazardous, inactivated biological solutions with copious amounts of running water[7]. Do not pour any chemical down the drain unless it is explicitly permitted by your institution [5][8].
-
Hazardous Waste: If the waste is classified as hazardous, or if drain disposal is not permitted, store the sealed and labeled container in a designated Satellite Accumulation Area[5]. Arrange for pickup by your institution's EHS or a licensed hazardous waste disposal company.
-
Empty Containers: A container that held this compound is considered "empty" when all waste has been removed by standard practice. It is recommended to rinse the container, collect the rinsate as chemical waste, and remove the label before disposing of the container in the normal trash or recycling[4].
Quantitative Data Summary
The following table summarizes key handling and safety parameters for this compound.
| Parameter | Specification | Source |
| Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Storage Temperature | -20°C (for lyophilized powder) | |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing | [1] |
| Extinguishing Media | Water spray, dry chemical, foam, carbon dioxide | [1][2] |
| Accidental Release Cleanup | Absorb with inert material (diatomite, universal binders) | [1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. tribioscience.com [tribioscience.com]
- 3. louisville.edu [louisville.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. odu.edu [odu.edu]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
Personal protective equipment for handling Glycerol dehydrogenase
Essential Safety and Handling Guide for Glycerol Dehydrogenase
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is crucial for ensuring a safe laboratory environment and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is generally not classified as a hazardous substance, it is imperative to follow standard laboratory safety practices to minimize any potential risks.[1][2] The primary hazards are associated with inhalation of aerosols and contact with skin and eyes.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from accidental splashes of the enzyme solution.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the enzyme.[1] |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Suitable respirator | Recommended to avoid inhalation of dust or aerosols, especially when handling the powdered form of the enzyme.[1] |
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1][2] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. If irritation persists, consult a physician.[1][2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[2] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are essential to maintain the enzyme's activity and prevent contamination or accidental exposure.
Handling:
-
Always work in a well-ventilated area or under a laboratory fume hood to minimize inhalation of aerosols.[2]
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent the formation of dust and aerosols when working with the powdered form of the enzyme.[1]
Storage:
-
Keep the container tightly sealed.[1]
-
Store in a cool, well-ventilated area, protected from direct sunlight.[1]
-
For long-term storage, refer to the manufacturer's specific recommendations, which is often at -20°C.[2]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1]
-
Unused Product: Dispose of the substance in a manner consistent with chemical waste disposal guidelines.
-
Contaminated Packaging and Materials: Treat contaminated packaging, gloves, and other disposable materials as chemical waste and dispose of them accordingly.[1]
Accidental Release Measures
In case of a spill, follow these steps to ensure safety and proper cleanup:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., diatomite, universal binders) to soak up the spill.[1]
-
Clean: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose: Collect all contaminated materials in a suitable, labeled container for disposal according to the established disposal plan.[1]
Experimental Protocol: Enzymatic Assay of this compound
This protocol outlines a common method for determining the activity of this compound by measuring the increase in absorbance at 340 nm due to the reduction of NAD+.[3]
Materials:
-
This compound enzyme solution
-
0.125 M Carbonate/bicarbonate buffer, pH 10.0
-
1.0 M Glycerol solution
-
0.1 M NAD+ solution
-
1.0 M Ammonium sulfate (B86663) solution
-
Spectrophotometer set to 340 nm and 25°C
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the following reagents:
-
2.4 ml of 0.125 M Carbonate/bicarbonate buffer, pH 10.0
-
0.3 ml of 1.0 M Glycerol
-
0.1 ml of 0.1 M NAD+
-
0.1 ml of 1.0 M Ammonium sulfate
-
-
Equilibrate: Incubate the cuvette in the spectrophotometer for 4-5 minutes to allow the mixture to reach temperature equilibrium (25°C) and establish a blank rate.
-
Initiate the Reaction: Add 0.1 ml of the appropriately diluted this compound enzyme solution to the cuvette and mix thoroughly.
-
Measure Absorbance: Immediately begin recording the increase in absorbance at 340 nm for 3-5 minutes.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the curve. This rate is proportional to the enzyme activity.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
